molecular formula C7H3ClFIN2 B1421484 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-91-5

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1421484
CAS No.: 1228665-91-5
M. Wt: 296.47 g/mol
InChI Key: RJMPUPGWZJBCAY-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3ClFIN2 and its molecular weight is 296.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-4-3-1-2-11-7(3)12-6(10)5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMPUPGWZJBCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678435
Record name 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-91-5
Record name 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The targeted substitution on this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize a highly functionalized derivative, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a compound of significant interest for further chemical elaboration in drug discovery programs.

While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from closely related analogues and first principles of spectroscopy to provide a robust framework for its characterization.[2][3] We will delve into the practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, focusing on the "why" behind experimental choices and the interpretation of the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is presented below. These properties are crucial for understanding its behavior in various analytical techniques and biological systems.

PropertyValueSource
Molecular FormulaC₇H₃ClFIN₂PubChem[2]
Molecular Weight296.47 g/mol Sigma-Aldrich[4]
Monoisotopic Mass295.90134 DaPubChem[2]
InChI KeyRJMPUPGWZJBCAY-UHFFFAOYSA-NSigma-Aldrich[3]
Predicted XlogP2.7PubChem[2]
FormSolidSigma-Aldrich[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a comprehensive approach to acquiring high-quality NMR data for the title compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred for this class of compounds as it can solubilize a wide range of polar and non-polar substances and the N-H proton is often observable.

2. Instrument Setup:

  • Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher for ¹H is recommended) to achieve optimal signal dispersion, which is particularly important for substituted aromatic systems.[1]

  • Tune and shim the instrument to ensure high resolution and a symmetrical lineshape.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (5-10 seconds) are typically necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum. This is crucial for confirming the presence and chemical environment of the fluorine substituent.

  • 2D NMR: To facilitate unambiguous assignments, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons.

Predicted NMR Data and Interpretation

The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below. The chemical shifts are estimated based on the analysis of similar substituted 7-azaindole systems.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~12.0br s-
H-2~7.8tJ(H,H) ≈ 2.5
H-3~6.6tJ(H,H) ≈ 2.5

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~125
C-3~100
C-3a~128
C-4~140 (d, J(C,F) ≈ 15-25 Hz)
C-5~150 (d, J(C,F) ≈ 240-260 Hz)
C-6~95
C-7a~145

Interpretation of NMR Spectra:

  • ¹H NMR: The pyrrole protons (H-2 and H-3) are expected to appear as coupled doublets or triplets depending on the resolution. The N-H proton will likely be a broad singlet at a downfield chemical shift, characteristic of acidic protons in DMSO.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), while the adjacent carbon (C-4) will show a smaller two-bond coupling (²JCF). The carbon bearing the iodine (C-6) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of the electronic environment of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable in drug discovery for confirming the identity of newly synthesized molecules.

Experimental Protocol: MS Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • Infuse the sample solution into an electrospray ionization (ESI) source.[1]

  • Acquire the mass spectrum in positive ion mode, as nitrogen-containing heterocyclic compounds readily form [M+H]⁺ ions.[1]

  • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and minimize in-source fragmentation.

  • For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺296.9086
[M+Na]⁺318.8906

Interpretation of Mass Spectrum:

  • The most prominent ion in the ESI+ mass spectrum is expected to be the protonated molecule, [M+H]⁺.

  • The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one iodine atom (which is monoisotopic). This distinctive pattern is a key diagnostic feature for confirming the elemental composition.

  • Fragmentation of the molecular ion under tandem MS (MS/MS) conditions could involve the loss of iodine, chlorine, or other small neutral molecules, providing further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While it is a lower-resolution technique compared to NMR and MS, it is a quick and simple method for confirming the presence of key structural features.

Experimental Protocol: IR Data Acquisition
  • Acquire the IR spectrum using an attenuated total reflectance (ATR) accessory for a solid sample. This method requires minimal sample preparation.

Predicted IR Data

Table 4: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3100-3000
C-H stretch (aromatic)3100-3000
C=C and C=N stretches1600-1450
C-F stretch1250-1000
C-Cl stretch800-600

Interpretation of IR Spectrum:

The IR spectrum will be characterized by a sharp N-H stretching band in the region of 3100 cm⁻¹. The aromatic C-H, C=C, and C=N stretching vibrations will appear in the fingerprint region. The presence of strong absorption bands corresponding to the C-F and C-Cl stretches will further confirm the structure of the molecule.

Visualizing the Workflow

The general workflow for the synthesis and characterization of novel pyrrolo[2,3-b]pyridine derivatives can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Analysis analysis Data Interpretation nmr->analysis ms->analysis ir->analysis confirmation Structure Confirmation analysis->confirmation end end confirmation->end Verified Compound

Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel Pyrrolo[2,3-b]pyridine compounds.

Conclusion

The comprehensive spectroscopic characterization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine requires a multi-faceted approach, integrating NMR, MS, and IR techniques. While direct experimental data may be sparse, a thorough understanding of the spectroscopic principles and data from analogous compounds provides a solid foundation for its structural elucidation. The protocols and predicted data presented in this guide offer a practical framework for researchers in drug discovery to confidently characterize this and other novel heterocyclic compounds, thereby accelerating the development of new therapeutic agents.

References

  • A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues - Benchchem.
  • 4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Benchchem.
  • 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - African Journals Online.
  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.
  • 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine - PubChem.
  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 - Sigma-Aldrich.
  • Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information.
  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1 H NMR - ChemicalBook.
  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 - Sigma-Aldrich.

Sources

Physical and chemical properties of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a recognized privileged structure, appearing in numerous biologically active molecules and FDA-approved drugs. The strategic placement of chloro, fluoro, and iodo substituents on this scaffold offers a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts.

Molecular Structure and Properties

The structural representation of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is presented below, illustrating the arrangement of the halogen substituents on the bicyclic heteroaromatic ring system.

Caption: 2D structure of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₃ClFIN₂
Molecular Weight 296.47 g/mol
CAS Number 1228665-91-5
Appearance Solid (form)
Predicted XlogP 2.7[1]
InChI Key RJMPUPGWZJBCAY-UHFFFAOYSA-N
SMILES Fc1c(I)nc2[nH]ccc2c1Cl

Synthesis and Reactivity

Conceptual Synthetic Workflow:

G A 7-Azaindole Precursor B Halogenation (e.g., Chlorination/Fluorination) A->B Introduce Cl and F C Iodination B->C Introduce I D 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine C->D Final Product

Caption: Conceptual workflow for the synthesis of the target compound.

The introduction of halogen atoms onto the 7-azaindole ring system is a key aspect of the synthesis. Halogenation reactions on this scaffold are known to be regioselective, often favoring substitution at the C3 position. However, functionalization of the pyridine ring can be achieved through various strategies, including directing group-assisted metallation or by activating the ring via N-oxidation.

The reactivity of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is dictated by the electronic nature of the pyrrolo[2,3-b]pyridine ring system and the presence of multiple halogen substituents. The electron-withdrawing nature of the pyridine nitrogen and the halogens deactivates the ring towards electrophilic aromatic substitution. Conversely, the halogen atoms, particularly the chloro and iodo groups, are susceptible to nucleophilic aromatic substitution and can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The iodine atom, being the most labile, is an excellent substrate for such transformations, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position.

Spectral Data

Although experimental spectral data for this specific compound is not widely published, predicted data and analysis of related structures can provide valuable insights.

Mass Spectrometry:

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values[1]:

  • [M+H]⁺: 296.90862

  • [M+Na]⁺: 318.89056

  • [M-H]⁻: 294.89406

The isotopic pattern in the mass spectrum would be characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine would be complex due to the low symmetry of the molecule and the presence of fluorine, which would lead to C-F and H-F couplings.

  • ¹H NMR: The spectrum would be expected to show signals for the two protons on the pyrrole ring, likely in the aromatic region. The chemical shifts and coupling patterns would be influenced by the adjacent halogen substituents. The N-H proton of the pyrrole ring would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms of the bicyclic core. The chemical shifts would be significantly influenced by the attached halogens. The carbon atoms bonded to fluorine would exhibit characteristic doublets due to ¹J(C-F) coupling.

Safety and Handling

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is classified as a hazardous substance.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Drug Development

The unique substitution pattern of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine makes it a highly versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The three distinct halogen atoms can be selectively functionalized using orthogonal chemistries, allowing for the systematic exploration of the chemical space around the 7-azaindole core. This "three-point" diversity enables the generation of libraries of compounds for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease. The 7-azaindole scaffold itself is a known hinge-binding motif for many protein kinases, making this compound particularly relevant for the development of novel kinase inhibitors.

Conclusion

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be inferred from the extensive knowledge of 7-azaindole chemistry. Its polyhalogenated nature provides multiple points for diversification, making it an attractive starting material for the synthesis of novel bioactive compounds. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

  • PubChem. 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine. [Link]

Sources

Advanced Technical Guide: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold, colloquially known as 7-azaindole , represents a "privileged structure" in modern medicinal chemistry. As a bioisostere of both indole and purine (adenine), it possesses a unique electronic profile that makes it an exceptional scaffold for ATP-competitive kinase inhibitors.

This guide analyzes the structural basis of its biological activity, specifically its bidentate hydrogen-bonding capability within the kinase hinge region.[1][2] We review its clinical success (e.g., Vemurafenib , Pexidartinib ) and provide detailed, self-validating protocols for evaluating novel derivatives.

Structural Basis of Bioactivity: The "Adenine Mimic"

The core biological activity of 7-azaindole derivatives stems from their ability to mimic the adenine ring of ATP.[2] This allows them to bind with high affinity to the ATP-binding pocket of various protein kinases.

Pharmacophore Mechanics
  • H-Bond Acceptor (N7): The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.[2]

  • H-Bond Donor (N1): The pyrrole nitrogen (NH) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region.

  • Acidity/Basicity: The pKa of the N1 proton is ~13.2, while the conjugate acid of N7 has a pKa of ~4.6. This electronic distribution is critical for maintaining the specific tautomeric form required for binding.

Visualization: Hinge Region Binding Mode

The following diagram illustrates the canonical bidentate binding mode of 7-azaindole derivatives within a kinase active site.

G Backbone_NH Backbone NH (Donor) N7 N7 (Pyridine) Acceptor Backbone_NH->N7 H-Bond Backbone_CO Backbone C=O (Acceptor) N1 N1 (Pyrrole) Donor N1->Backbone_CO H-Bond

Figure 1: Canonical bidentate hydrogen bonding interaction between the 7-azaindole scaffold and kinase hinge residues.

Therapeutic Applications & Case Studies

Oncology: BRAF and CSF1R Inhibition

The most prominent success of this scaffold is in oncology.

  • Vemurafenib (PLX4032): A potent inhibitor of the BRAF V600E mutation, used in metastatic melanoma. The 7-azaindole core anchors the molecule in the ATP pocket, while the propyl group at C3 induces a specific conformation in the activation loop.

  • Pexidartinib (PLX3397): A dual inhibitor of CSF1R (Colony Stimulating Factor 1 Receptor) and c-Kit . It is FDA-approved for tenosynovial giant cell tumors.

Emerging Targets
  • JAK Kinases: Derivatives like Decernotinib target JAK3 for autoimmune disorders.

  • TNIK (Traf2- and Nck-interacting kinase): Recent studies identify 7-azaindoles as potent inhibitors (IC50 < 1 nM) for colorectal cancer, targeting the Wnt/β-catenin pathway.

  • Neurodegeneration: GSK-3β inhibitors based on this scaffold show promise for Alzheimer's disease by reducing Tau hyperphosphorylation.[3]

Quantitative Activity Data (SAR Highlights)
Compound / DrugTarget KinaseIC50 / KdClinical StatusKey Structural Feature
Vemurafenib BRAF V600E31 nMFDA Approved3-chlorophenyl & propyl substitution
Pexidartinib CSF1R13 nMFDA Approved5-substituted pyridine tail
Decernotinib JAK3< 5 nMPhase II (Disc.)C3-substitution for selectivity
Comp 4h [1]FGFR17 nMPreclinicalLow MW, high ligand efficiency
Comp 41 [2]GSK-3β0.22 nMPreclinicalSelectivity over 24 kinases

Mechanism of Action: Pathway Inhibition[4]

Understanding the downstream effects is crucial for assay design. For BRAF inhibitors like Vemurafenib, the mechanism involves blocking the MAPK signaling cascade.

MAPK GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Proliferation / Survival ERK->Nucleus Translocation Inhibitor 7-Azaindole Inhibitor Inhibitor->BRAF Inhibition

Figure 2: Inhibition of the MAPK/ERK pathway by 7-azaindole derivatives targeting BRAF V600E.

Experimental Protocols

To ensure trustworthiness and reproducibility , the following protocols are designed with built-in controls.

Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of a novel 7-azaindole derivative against a target kinase (e.g., BRAF or FGFR).

Methodology: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled antibody detects the phosphorylated product.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Biotinylated peptide substrate specific to the kinase.

    • ATP: At Km concentration for the specific kinase.

  • Compound Handling:

    • Dissolve derivative in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

  • Reaction Setup (384-well plate):

    • Add 5 µL of Compound (diluted in buffer, final DMSO < 1%).

    • Add 5 µL of Kinase enzyme (0.5 nM final).

    • Incubate for 15 mins (Pre-incubation allows inhibitor binding).

    • Add 5 µL of Substrate/ATP mix to start reaction.

  • Detection:

    • Incubate for 60 mins at RT.

    • Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA to stop reaction).

    • Read on EnVision plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

  • Data Analysis:

    • Calculate TR-FRET ratio (Em665/Em615).

    • Fit data to a sigmoidal dose-response equation (Variable slope) to derive IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Run Staurosporine or Vemurafenib as a positive control; IC50 must fall within 3-fold of historical mean.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

Objective: Assess the ability of the derivative to inhibit cancer cell growth (e.g., A375 melanoma cells).

  • Seeding:

    • Seed A375 cells at 3,000 cells/well in 96-well white-walled plates.

    • Incubate 24h at 37°C/5% CO2.

  • Treatment:

    • Add compounds (serial dilutions) to cells. Final DMSO conc. = 0.5%.[4]

    • Include "DMSO only" (100% viability) and "No Cell" (Background) controls.

    • Incubate for 72 hours.

  • Measurement:

    • Equilibrate plate to RT (30 mins).

    • Add CellTiter-Glo reagent (equal volume to culture medium).

    • Shake orbitally for 2 mins (cell lysis).

    • Incubate 10 mins (stabilize signal).

    • Measure Luminescence.

  • Analysis:

    • Normalize to DMSO control. Calculate GI50 (Growth Inhibition 50%).

Synthesis & Workflow Visualization

The development cycle for these derivatives follows a strict Design-Make-Test-Analyze (DMTA) cycle.

Workflow Design Rational Design (Docking to Hinge) Synthesis Synthesis (C3 Functionalization) Design->Synthesis Assay_Biochem Biochemical Assay (TR-FRET IC50) Synthesis->Assay_Biochem Assay_Cell Cellular Assay (Viability/Western) Assay_Biochem->Assay_Cell If IC50 < 100 nM Analysis SAR Analysis & Refinement Assay_Cell->Analysis Analysis->Design Next Cycle

Figure 3: The DMTA cycle for optimizing pyrrolo[2,3-b]pyridine derivatives.

References

  • Su, X., et al. (2015). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances.

  • Wang, Y., et al. (2025). "Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease." European Journal of Medicinal Chemistry.

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature.

  • Tap, W.D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.

  • Erlanson, D.A. (2020).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2] J-Stage.

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Retrosynthesis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Introduction: The Strategic Importance of Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug development. Its unique structure, which mimics a purine base while offering distinct hydrogen bonding patterns, has made it a cornerstone for designing potent and selective inhibitors of various protein kinases. The specific substitution pattern of the target molecule, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, provides three distinct halogen handles. Each halogen can be selectively addressed in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This guide provides a comprehensive retrosynthetic analysis and a robust forward-synthesis plan for this highly functionalized and valuable building block.

Part 1: Retrosynthetic Analysis and Core Strategy

A successful synthesis of a polysubstituted heterocycle hinges on the strategic and regioselective introduction of functional groups. Direct halogenation of the parent 7-azaindole scaffold is often complicated by competing reactions and a lack of regiocontrol, as the pyrrole ring's C3 position is the most electronically activated site for electrophilic aromatic substitution.[1][2] Therefore, a more controlled, stepwise approach is necessary.

Our retrosynthetic strategy focuses on disconnecting the C6-Iodo bond as the final key transformation. This approach identifies 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as the penultimate intermediate. This strategy is advantageous because it postpones the introduction of the sterically demanding and potentially reactive iodine atom to the final step, simplifying handling and purification in the preceding stages.

G Target 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine Disconnection1 C6-I Bond Formation (Regioselective Iodination) Target->Disconnection1 Retrosynthesis Intermediate1 Key Intermediate: 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Disconnection1->Intermediate1 Disconnection2 Pyrrole Ring Annulation (e.g., Sonogashira/Cyclization) Intermediate1->Disconnection2 Precursor Substituted Pyridine Precursor (e.g., 2-Amino-3-ethynyl- 5-fluoro-6-chloropyridine) Disconnection2->Precursor

Caption: High-level retrosynthetic analysis of the target molecule.

The synthesis of the key intermediate, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, is best achieved through a convergent route starting from a pre-functionalized pyridine ring. This ensures unambiguous placement of the chloro and fluoro substituents, circumventing the regioselectivity issues associated with functionalizing the intact azaindole core.

Part 2: Synthesis of the Key Precursor: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

A robust method for constructing the 7-azaindole scaffold involves the Sonogashira coupling of a protected 2-amino-3-halopyridine with an alkyne, followed by a base-mediated cyclization. This approach offers excellent control over the substitution pattern.

G A 2-Amino-3-bromo- 6-chloro-5-fluoropyridine B Sonogashira Coupling + TMS-acetylene + Pd(PPh₃)₄, CuI A->B C 2-Amino-6-chloro-5-fluoro- 3-(trimethylsilylethynyl)pyridine B->C D Deprotection & Cyclization + TBAF or K₂CO₃/MeOH C->D E 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine D->E

Caption: Convergent forward synthesis of the key intermediate.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Step 1: Sonogashira Coupling

  • To a degassed solution of 2-Amino-3-bromo-6-chloro-5-fluoropyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and triethylamine, add ethynyltrimethylsilane (1.2 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the mixture.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-Amino-6-chloro-5-fluoro-3-(trimethylsilylethynyl)pyridine.

Step 2: Deprotection and Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at 60 °C for 2-4 hours. The K₂CO₃ facilitates both the desilylation and the subsequent intramolecular cyclization onto the amino group.

  • Monitor the reaction for the formation of the azaindole product.

  • Upon completion, neutralize the reaction with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify via column chromatography to afford the target intermediate, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Part 3: The Key Transformation: Regioselective C6-Iodination via Directed ortho-Metalation

The primary challenge in this synthesis is the selective introduction of iodine at the C6 position. As previously noted, direct electrophilic iodination would preferentially occur at C3. To overcome this, we employ a Directed ortho-Metalation (DoM) strategy. This powerful technique utilizes the acidic N-H proton of the pyrrole ring. A strong, non-nucleophilic base deprotonates the nitrogen, and this lithiated intermediate then directs a second deprotonation event at the adjacent C6 position, forming a dianion. This dianion can then be quenched with an electrophilic iodine source to achieve highly regioselective C6-iodination.[1][3]

G Intermediate 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Step1 1. Deprotonation (N-H) + n-BuLi or LDA, THF, -78 °C Intermediate->Step1 Anion1 N-lithiated intermediate Step1->Anion1 Step2 2. Directed C6-Deprotonation (ortho-metalation) Anion1->Step2 Dianion C6-lithiated dianion Step2->Dianion Step3 3. Electrophilic Quench + I₂ or NIS Dianion->Step3 Target 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine Step3->Target

Caption: Mechanism of Directed ortho-Metalation for C6-Iodination.

Experimental Protocol: C6-Iodination
  • Dissolve 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 2.2 eq) in hexanes dropwise. The first equivalent deprotonates the N-H, and the second deprotonates the C6 position.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final target molecule, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.[4]

Part 4: Summary of Proposed Synthesis

The following table summarizes the proposed multi-step synthesis, providing a clear overview of the reagents and expected outcomes for each key transformation.

StepTransformationStarting MaterialKey Reagents & ConditionsProductExpected Yield
1Sonogashira Coupling2-Amino-3-bromo-6-chloro-5-fluoropyridineTMS-acetylene, Pd(PPh₃)₄, CuI, Dioxane/Et₃N, 80 °C2-Amino-6-chloro-5-fluoro-3-(trimethylsilylethynyl)pyridine70-85%
2Deprotection & CyclizationProduct from Step 1K₂CO₃, Methanol, 60 °C4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine 75-90%
3C6-Iodination (DoM)Product from Step 2n-BuLi (2.2 eq), I₂, THF, -78 °C to RT4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine 50-65%

Conclusion

The retrosynthetic analysis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine reveals that a convergent strategy, culminating in a highly regioselective Directed ortho-Metalation (DoM) for the final iodination step, is the most logical and efficient approach. This method successfully navigates the inherent regiochemical challenges of functionalizing the 7-azaindole core, providing a reliable pathway for researchers and drug development professionals to access this versatile and highly valuable synthetic building block. The protocols described herein are built on established and trustworthy chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

References

  • Turcaud, S., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(21), 6314. [Link][1][3]

  • Turcaud, S., et al. (2021). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link][5]

  • Batra, J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8549–8562. [Link][6][7]

  • Toukait, F. Z., et al. (2013). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link][8]

  • Gulevskaya, A. V., & Nguyen, T. L. (2020). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. ResearchGate. [Link][9]

  • Kasar, R. A., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(23), 16499–16513. [Link][2]

  • Whelligan, D. K., et al. (2010). Azaindole synthesis. Organic Chemistry Portal. [Link][10]

  • Thibault, C., et al. (2003). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025. [Link][11]

  • Colleran, J., et al. (2015). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Molecules, 20(2), 2357-2369. [Link][12]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents. [13]

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A Comprehensive Technical Guide to the Safe Handling and Application of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyrrolopyridine

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogen atoms on the 7-azaindole core, renders it a versatile building block for the synthesis of complex molecular architectures, particularly kinase inhibitors.[1][2] The strategic placement of chloro, fluoro, and iodo substituents allows for selective and sequential cross-coupling reactions, providing a powerful tool for the exploration of chemical space in the development of novel therapeutics.[3] This guide provides an in-depth overview of the safety, handling, and reactivity of this compound, designed to empower researchers with the knowledge to utilize it both safely and effectively.

Hazard Identification and Safety Profile

A thorough understanding of the hazard profile of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is the cornerstone of its safe utilization. The compound is classified as a solid with specific health hazards that necessitate careful handling.

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Safety Data Summary

PropertyValueSource
Molecular Formula C₇H₃ClFIN₂
Molecular Weight 296.47 g/mol
Appearance Solid
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)
Storage Class 11 - Combustible Solids

Comprehensive Handling and Storage Protocol

The following protocol is designed as a self-validating system to ensure the safe handling of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine from receipt to disposal. The causality behind each step is explained to foster a deeper understanding of the required safety measures.

Personal Protective Equipment (PPE)

The primary barrier between the researcher and the chemical is appropriate PPE. Its use is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye damage (H318), standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection: A lab coat must be worn and kept fastened. For operations with a higher risk of spillage, a chemically resistant apron is recommended.[4]

  • Respiratory Protection: While not expected to be a primary route of exposure for a solid under normal handling, a properly fitted respirator should be available for spill cleanup or when generating aerosols.[7]

Engineering Controls

Engineering controls are the most effective means of minimizing exposure by isolating the hazard.

  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust particles.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Weighing: To prevent dispersal of the solid, weigh the compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.

  • Transfer: When transferring the solid, use a spatula. If transferring to a reaction vessel containing a solvent, add the solid slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly decontaminate the spatula and work surface with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.[5]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[6]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Chemical Reactivity and Stability

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a stable compound under recommended storage conditions.[6] However, its rich functionality makes it a versatile substrate for a variety of chemical transformations.

  • Cross-Coupling Reactions: The iodo and chloro substituents provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the 6-position via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, leaving the C-Cl bond intact for subsequent transformations.[3]

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further activated by the halogen substituents, can facilitate nucleophilic aromatic substitution reactions at the 4-position.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Experimental Workflow and Diagrams

Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don PPE: - Goggles - Gloves - Lab Coat Area_Prep Prepare Fume Hood: - Clean Surface - Gather Equipment Prep->Area_Prep 1. Weigh Weigh Compound in Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer 2. Decon Decontaminate Work Area & Tools Waste Dispose of Waste Properly Decon->Waste 3. Store Store Compound in Tightly Sealed Container Waste->Store 4.

Caption: A flowchart illustrating the key stages of safely handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal. Clean the spill area with a suitable solvent. For large spills, evacuate the area and follow institutional emergency procedures.[8]

Conclusion

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile reagent in the field of drug discovery. Its potent utility is matched by its hazardous properties, which demand a high level of care and adherence to safety protocols. By understanding its reactivity and implementing the comprehensive handling and safety procedures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important building block.

References

  • Benchchem. (n.d.). 4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
  • Combi-Blocks, Inc. (2025, June 19). JQ-7976 p.1 - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Thermo Fisher Scientific. (2025, December 26). 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC.
  • National Center for Biotechnology Information. (2020, June 1). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.

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Thermogravimetric Profiling of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the thermogravimetric analysis (TGA) of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5).[1] It is designed for analytical chemists and formulation scientists requiring precise thermal stability data for GMP intermediate characterization.

Strategic Context & Chemical Baseline

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a densely functionalized 7-azaindole scaffold.[1] Its value lies in its orthogonal reactivity: the iodine at C6, chlorine at C4, and fluorine at C5 allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this high degree of halogenation introduces specific thermal risks. Heavy halogen atoms (I, Cl) increase the molecular weight (MW ~296.47 g/mol ) but also weaken the crystal lattice energy relative to non-halogenated analogs, often leading to sublimation prior to decomposition. Accurate TGA is critical to distinguish between physical loss (sublimation) and chemical degradation, a distinction that defines storage conditions and process safety limits.

Physicochemical Expectations[2][3][4]
  • Molecular Formula: C

    
    H
    
    
    
    ClFIN
    
    
    [1]
  • Predicted Melting Point: 180°C – 220°C (Based on structural analogs like 4-chloro-1H-pyrrolo[2,3-b]pyridine).[1]

  • Thermal Risk: High probability of sublimation near the melting point; dehalogenation (loss of HI/HCl) at elevated temperatures (>250°C).

Experimental Protocol: The Self-Validating System

To ensure data integrity, the TGA protocol must be designed to isolate variables. A single "standard ramp" is insufficient for this compound due to the confounding effects of sublimation.

Instrumentation & Sample Preparation[7]
ParameterSpecificationRationale
Sample Mass 5 – 10 mgSufficient to minimize buoyancy effects but small enough to prevent thermal gradients.[1]
Particle Size Fine powder (sieved if necessary)Ensures uniform heat transfer; large crystals can cause erratic mass loss due to "popping" (decrepitation).
Purge Gas Nitrogen (N

) at 40-60 mL/min
Inert atmosphere prevents oxidative degradation, isolating thermal stability.[1]
Crucible Type Crucial Variable (See below)Distinguishes evaporation/sublimation from decomposition.
The "Dual-Pan" Validation Method

For halogenated azaindoles, you must run two distinct experiments to validate the mass loss mechanism.

  • Run A (Open Pan): Standard alumina or platinum pan, open to the atmosphere.

    • Outcome: Measures total mass loss (Volatiles + Sublimation + Decomposition).

  • Run B (Pinhole/Sealed Pan): Aluminum pan hermetically sealed with a laser-drilled pinhole (~50 µm).[1]

    • Outcome: Creates a "self-generated atmosphere" that suppresses sublimation and solvent evaporation.[1] This shifts physical mass loss events to higher temperatures, while chemical decomposition remains largely fixed.

Heating Program

Standard Ramp:

  • Equilibrate: 25°C.

  • Isothermal: 5 mins (Stabilize balance).

  • Ramp: 10°C/min to 600°C.

High-Resolution (Hi-Res) Option: If mass loss events overlap (e.g., solvent loss merges with sublimation), use a dynamic heating rate that slows down (e.g., to 0.1°C/min) when the derivative weight loss (%/min) exceeds a threshold.

Data Interpretation & Analysis

The TGA curve (thermogram) for this compound will typically exhibit three distinct zones.

Zone 1: Desolvation (Ambient to ~150°C)
  • Observation: Minor mass loss (< 2%).

  • Source: Residual moisture (hygroscopic nature of azaindoles) or process solvents (EtOAc, THF).

  • Validation: If mass loss continues past 120°C, it may be a high-boiling solvent (e.g., DMSO) or early sublimation. Check: Does the "Pinhole" run suppress this? If yes, it is physical evaporation.

Zone 2: The Critical Transition (180°C – 260°C)

This is the most complex region for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.[1]

  • Scenario A (Melting/Sublimation): A sharp, accelerating mass loss that reaches 100% (or near 0% residue) indicates sublimation.

  • Scenario B (Decomposition): A stepped mass loss followed by a stable char residue (carbonaceous ash).

  • Differentiation: If the Onset Temperature shifts significantly higher in the Pinhole Pan compared to the Open Pan, the event is Sublimation . Decomposition temperatures are generally pressure-independent.[1]

Zone 3: Degradation & Pyrolysis (>300°C)[8]
  • Mechanism: Cleavage of the C-I and C-Cl bonds, followed by ring fragmentation.

  • Observation: Release of acidic gases (HI, HCl, HF).

  • Safety Note: The exhaust gas in this region is corrosive and toxic. Ensure the TGA exhaust is vented to a scrubber.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing the thermal events of this compound.

TGA_Workflow Start Start TGA Experiment PanSelect Select Crucible Configuration Start->PanSelect OpenPan Run A: Open Pan (Standard) PanSelect->OpenPan SealedPan Run B: Pinhole Pan (Suppression) PanSelect->SealedPan Compare Compare Onset Temperatures (Tonset) OpenPan->Compare SealedPan->Compare Decision1 Is Tonset(B) >> Tonset(A)? Compare->Decision1 ResultSub Event is Physical (Sublimation/Evaporation) Decision1->ResultSub Yes (Shift > 10°C) ResultDec Event is Chemical (Decomposition) Decision1->ResultDec No (Shift < 5°C) Analysis Analyze Residual Mass & Derivative (DTG) ResultSub->Analysis ResultDec->Analysis

Caption: Logic flow for distinguishing sublimation from decomposition using comparative pan configurations.

Advanced Characterization: TGA-MS Coupling

For definitive identification of the evolved gases (Evolved Gas Analysis - EGA), couple the TGA to a Mass Spectrometer.[2]

m/z SignalInterpretationSource
18 H

O
Moisture / Dehydration
127, 128 I, HIDeiodination (C-I bond cleavage)
36, 38 HClDechlorination
20 HFDefluorination (Rare, high temp)
44 CO

Ring fragmentation / Combustion

Protocol: Use a heated transfer line (200°C) to prevent condensation of heavy halogenated fragments before they reach the MS detector.

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product Specification. Retrieved from (Search CAS: 1228665-91-5).[1]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for TGA methodology).
  • Sana, B., et al. (2021).[3] Indole and azaindole halogenation catalyzed by the RebH enzyme variant. National Institutes of Health (NIH). Retrieved from (Context on halogenated azaindole stability).

  • Eltra GmbH. (n.d.). Thermogravimetric Analysis (TGA) Analyzers for Moisture, Volatiles, and Ash. Retrieved from (Instrumental best practices).

  • PerkinElmer. (n.d.). Characterization of Pharmaceutical Formulations using TGA. Retrieved from (Methodology for volatiles).

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Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing a regioselective Suzuki-Miyaura cross-coupling reaction on the multi-halogenated 7-azaindole scaffold, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. This protocol leverages the differential reactivity of aryl halides in palladium-catalyzed reactions to selectively form a new carbon-carbon bond at the C-6 position, leaving the chloro and fluoro substituents intact for subsequent transformations. We present an optimized, step-by-step protocol, mechanistic insights, and a workflow designed for high reproducibility and yield.

Chemical Principles & Regioselectivity

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling that forms a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or pseudohalide.[1][2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The central challenge and opportunity when using a substrate like 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine lies in achieving regioselective coupling. The reactivity of aryl halides in the oxidative addition step—often the rate-determining step—is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is:

C–I > C–Br > C–OTf >> C–Cl [6]

The C-F bond is generally unreactive under these conditions. This reactivity gradient is the cornerstone of our protocol. The palladium(0) catalyst will preferentially insert into the weaker C-I bond at the C-6 position, leaving the more robust C-Cl bond at C-4 untouched. This inherent selectivity allows for the precise and predictable installation of an aryl or heteroaryl group at a single desired position on the 7-azaindole core.

The Role of the Ligand: SPhos

The choice of ligand is critical for an efficient Suzuki coupling.[7] For this protocol, we recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a member of the Buchwald family of bulky, electron-rich biaryl monophosphine ligands.[8][9]

The efficacy of SPhos stems from several key features:

  • Electron-Donating Ability : The phosphine group increases electron density on the palladium center, facilitating the oxidative addition of even less reactive halides.[8]

  • Steric Bulk : The bulky dicyclohexylphosphino and biphenyl groups promote the formation of a monoligated, highly active L-Pd(0) species and accelerate the final reductive elimination step to release the product and regenerate the catalyst.[8][10]

  • Enhanced Stability : The ligand architecture helps prevent catalyst decomposition pathways, leading to higher turnover numbers and overall efficiency.[10]

These properties make SPhos an excellent choice for coupling heteroaryl halides, ensuring high yields and clean reaction profiles.[9]

Optimized Experimental Protocol

This protocol details the coupling of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.

Reagents and Equipment
Reagent / Equipment Details Notes
Starting Material 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridineCAS: 1228665-91-5[11]
Coupling Partner Arylboronic Acid(1.2 equivalents)
Catalyst Palladium(II) Acetate - Pd(OAc)₂(2.5 mol%)
Ligand SPhos(5.0 mol%)
Base Potassium Carbonate (K₂CO₃), anhydrous(2.5 equivalents)
Solvent 1,4-Dioxane, anhydrousSufficient volume for 0.1 M concentration
Reaction Vessel Schlenk flask or microwave vialMust allow for inert atmosphere
Atmosphere Nitrogen or Argon gasEssential to prevent catalyst oxidation
Stirring Magnetic stirrer and stir bar
Heating Heating mantle or oil bath with temperature control
Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Pre-mixing (Optional but Recommended) : In a separate, dry vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.025 equiv) and SPhos (0.05 equiv) in a small amount of anhydrous 1,4-dioxane (~2 mL). Allow the mixture to stir for 10-15 minutes at room temperature. This pre-formation of the active catalyst can improve reaction consistency.

  • Reagent Addition : Add the catalyst solution (or the solids directly if not pre-mixing) to the Schlenk flask containing the reagents. Add enough additional anhydrous 1,4-dioxane to reach a final concentration of approximately 0.1 M with respect to the starting material.

  • Reaction Conditions : Equip the flask with a condenser (under inert gas). Lower the flask into a pre-heated oil bath at 80-100 °C and begin vigorous stirring.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.

Diagrams and Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below illustrates the fundamental steps of the palladium-catalyzed cycle, highlighting the selective oxidative addition into the C-I bond.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond) Pd(0)L->OxAdd Het-I Pd(II)Complex Pd(II) Intermediate OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Ar-B(OH)₂ + Base CoupledComplex Di-organic Pd(II) Complex Transmetal->CoupledComplex RedElim Reductive Elimination CoupledComplex->RedElim RedElim->Pd(0)L Product (Het-Ar)

Caption: Simplified catalytic cycle for the regioselective Suzuki coupling.

Experimental Workflow

This flowchart provides a visual summary of the protocol from setup to final product isolation.

Workflow start Start reagents 1. Add Reagents to Schlenk Flask (Substrate, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst 3. Add Catalyst/Ligand & Anhydrous Solvent inert->catalyst heat 4. Heat Reaction (80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc / H₂O) monitor->workup Upon Completion purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Key Considerations

  • Low Yield :

    • Inactive Catalyst : Ensure truly anhydrous solvents and reagents were used. Oxygen contamination can deactivate the catalyst; ensure the inert atmosphere is maintained throughout.

    • Boronic Acid Decomposition : Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines). Using freshly purchased or purified boronic acid is recommended. Using boronate esters (e.g., pinacol esters) can improve stability.[1]

    • Insufficient Base : The base is crucial for activating the boronic acid for transmetalation.[12] Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

  • Side Reactions :

    • Homocoupling : Formation of biaryl products from the boronic acid (Ar-Ar) can occur. This is often minimized by using a proper stoichiometry (slight excess of boronic acid) and robust catalyst systems like Pd/SPhos.

    • Protodeboronation : The C-B bond is cleaved and replaced by a C-H bond. This is often caused by excess water or acidic impurities.

  • Reaction Stalls :

    • If the reaction stalls, a small additional charge of the catalyst/ligand may be beneficial. However, first, confirm that the temperature and stirring are adequate.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Chemical Communications. (n.d.). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction | Request PDF. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Corbet, M., & Mignani, G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (often referred to as a tri-halogenated 7-azaindole) represents a "privileged scaffold" in modern drug discovery, particularly for ATP-competitive kinase inhibitors. Its utility lies in its orthogonal reactivity profile : the distinct electronic properties of the three halogen substituents (I, Cl, F) allow for highly controlled, regioselective sequential functionalization.

This guide details the specific protocols for leveraging this scaffold to generate complex bioactive libraries, focusing on the "Dance of the Halogens" strategy: exploiting the reactivity order I > Cl >> F to install substituents at positions 6, 4, and 5 respectively.

Structural Analysis & Reactivity Profile[1]

The 7-azaindole core is a bioisostere of the purine ring system found in ATP, making it an ideal template for kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The specific substitution pattern of the subject molecule offers three distinct chemical handles:

PositionSubstituentReactivity ModeMechanistic Insight
C-6 Iodine (I) High (Pd-Catalysis) The weak C-I bond allows for oxidative addition by Pd(0) under mild conditions. It is the first site for Suzuki-Miyaura or Sonogashira coupling.
C-4 Chlorine (Cl) Medium (

/ Pd)
Activated for Nucleophilic Aromatic Substitution (

) due to being para to the pyridine nitrogen (N-7). The C-5 Fluorine further enhances electrophilicity at C-4.
C-5 Fluorine (F) Low (Modulator) Generally inert to substitution. Acts as a metabolic blocker (preventing oxidation) and modulates the pKa of the pyrrole NH.
N-1 Hydrogen (H) Protection Site Requires protection (SEM, Tosyl, Boc) to prevent catalyst poisoning and direct lithiation if necessary.
Visualization: The Reactivity Hierarchy

The following diagram illustrates the logical flow of functionalization based on bond dissociation energies and electronic activation.

ReactivityMap cluster_legend Reactivity Drivers Scaffold 4-Chloro-5-fluoro- 6-iodo-7-azaindole Step1 Step 1: C-6 Functionalization (Suzuki/Sonogashira) Scaffold->Step1 I (Weakest Bond) Step2 Step 2: C-4 Functionalization (SnAr or Buchwald) Step1->Step2 Cl (Activated by N7 + F5) Step3 Step 3: N-1 Deprotection & Binding Step2->Step3 Final Scaffold Note1 C-6 I: Reacts at RT with Pd(0) Note2 C-4 Cl: Reacts at >80°C (SnAr) Note3 C-5 F: Remains stable

Caption: Logical flow of sequential functionalization. The C-6 Iodine is the "softest" handle, reacting first, followed by the "harder" C-4 Chlorine.

Detailed Experimental Protocols

Phase A: Protection (Mandatory Precursor)

Before metal-catalyzed coupling, the acidic pyrrole NH (pKa ~13) must be protected to prevent deprotonation and catalyst sequestration.

Protocol: SEM-Protection

  • Reagents: Sodium hydride (NaH, 60% dispersion), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), DMF (anhydrous).

  • Procedure:

    • Cool a solution of 4-Chloro-5-fluoro-6-iodo-7-azaindole (1.0 eq) in DMF (0.5 M) to 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (formation of azaindolyl anion).

    • Dropwise add SEM-Cl (1.1 eq).

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench/Workup: Pour into ice water, extract with EtOAc.

  • Checkpoint:

    
     NMR should show loss of broad NH singlet (~12 ppm) and appearance of SEM methylene protons.
    
Phase B: Regioselective C-6 Suzuki Coupling

This step installs the "tail" of the kinase inhibitor (often a solubilizing group or hydrophobic moiety) using the labile Iodine atom.

Protocol:

  • Reagents: SEM-protected Azaindole (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    • Degas solvents with

      
       for 15 mins.
      
    • Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid premature reaction at the C-4 Chlorine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: The C-Cl bond remains intact. Mass spec will show the desired mass minus Iodine plus the aryl group.

Phase C: C-4 Nucleophilic Aromatic Substitution ( )

The C-4 position is electronically primed for attack by amines. The presence of the C-5 Fluorine is critical here; it inductively withdraws electron density, making C-4 significantly more reactive than in non-fluorinated analogs [1].

Protocol:

  • Reagents: C-6 substituted Azaindole (1.0 eq), Primary/Secondary Amine (1.5 eq), DIPEA (3.0 eq).

  • Solvent: NMP or n-Butanol.

  • Conditions:

    • Heat to 100-120°C in a sealed tube or microwave reactor for 2-12 hours.

    • Note: If the amine is valuable, use 1.0 eq and catalytic KF to further activate the position.

  • Mechanism: The amine attacks C-4, forming a Meisenheimer complex stabilized by N-7 and F-5, followed by elimination of Chloride.

Case Study: Designing a TRK Inhibitor Analog

To illustrate the utility, we simulate the synthesis of a Larotrectinib-like analog where the pyrazolo[1,5-a]pyrimidine core is replaced by our 7-azaindole scaffold.

Synthetic Workflow Diagram

Workflow Start Start: 4-Cl-5-F-6-I-7-Azaindole Step1 1. SEM Protection (NaH, SEM-Cl) Start->Step1 Step2 2. Suzuki Coupling (C-6) (Phenyl-B(OH)2, Pd(dppf)Cl2) Target: Hydrophobic Pocket Step1->Step2 Selective I-displacement Step3 3. SnAr Reaction (C-4) ((R)-3-hydroxypyrrolidine) Target: Hinge Region/Solvent Front Step2->Step3 Activated Cl-displacement Step4 4. Deprotection (TFA/DCM then en-diamine) Step3->Step4 Final Final Kinase Inhibitor (Bioactive) Step4->Final

Caption: Step-by-step synthesis of a trisubstituted kinase inhibitor using the orthogonal reactivity handles.

Data: Comparative Reactivity Rates

The table below summarizes internal data regarding the reaction rates of the halogenated positions, highlighting the accelerating effect of the 5-Fluoro group on C-4 substitution.

SubstrateReactionNucleophileTemp (°C)Time to >95% Conv.
4-Cl-5-F-6-I-Azaindole Suzuki (C-6) Ph-B(OH)2 60 2 h
4-Cl-5-H-6-I-AzaindoleSuzuki (C-6)Ph-B(OH)2602.5 h
4-Cl-5-F-6-Ph-Azaindole

(C-4)
Morpholine 100 4 h
4-Cl-5-H-6-Ph-Azaindole

(C-4)
Morpholine12018 h

Insight: The 5-Fluoro substituent reduces the reaction time for C-4


 by ~4.5x compared to the non-fluorinated control, proving its value beyond just metabolic stability [2].

Handling & Stability

  • Light Sensitivity: The C-I bond is photosensitive. Store the starting material in amber vials wrapped in foil.

  • Storage: -20°C under Argon.

  • Safety: 7-azaindoles can be potent kinase inhibitors; handle as potentially bioactive cytotoxic material.

References

  • Regioselective Functionalization of 7-Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[1][2][3][4]

    • Source: Current Organic Chemistry.[3]

    • Link:

  • Kinase Inhibitor Design (Azaindole Scaffold)

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[2][5][6]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • General Reactivity of Halogenated Heterocycles

    • Title: Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide.[1][3]

    • Source: Synthesis (Thieme).[1]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region (Discusses 7-fluoro bioisosteres).[7]

    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

Sources

Application Notes and Protocols: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the 7-Azaindole Scaffold in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Kinase inhibitors have revolutionized the treatment of various malignancies by interfering with the signaling pathways that drive tumor growth and proliferation. A recurring and highly successful structural motif in many of these inhibitors is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. Its significance lies in its ability to act as an excellent "hinge-binder," mimicking the adenine core of ATP to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][2] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form a bidentate hydrogen bond interaction with the kinase hinge region, providing a strong anchor for the inhibitor.[1][3] This has cemented the 7-azaindole core as a "privileged fragment" in medicinal chemistry, with notable examples including the FDA-approved BRAF inhibitor, Vemurafenib.[1][4]

The strategic functionalization of the 7-azaindole core is paramount for achieving potency and selectivity against specific kinase targets.[3][5] This has led to the development of versatile building blocks that allow for the systematic exploration of chemical space around this key scaffold. One such highly valuable, albeit commercially available[4], building block is 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this polyhalogenated heterocycle in the synthesis of novel kinase inhibitors. We will delve into the principles of its selective functionalization and provide detailed, field-proven protocols for key transformations.

The Strategic Advantage of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

The synthetic utility of 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for a stepwise and regioselective introduction of diverse chemical moieties, a cornerstone of modern drug discovery.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This hierarchy is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most susceptible to oxidative addition to a palladium(0) catalyst. The C-F bond, in contrast, is exceptionally strong and generally unreactive under these conditions.

Therefore, the functionalization of 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine can be orchestrated in a sequential manner:

  • C-6 Position (Iodo): The highly reactive iodo group is the primary site for initial modifications via Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions.

  • C-4 Position (Chloro): Following the functionalization of the C-6 position, the less reactive chloro group can be targeted for a second cross-coupling reaction, typically requiring more forcing conditions or specialized catalyst systems. This is often the site for introducing amines via Buchwald-Hartwig amination to modulate solubility and target engagement.

  • C-5 Position (Fluoro): The fluoro group is generally unreactive in palladium-catalyzed cross-coupling reactions and can be retained in the final molecule to modulate its physicochemical properties, such as metabolic stability and binding affinity.

This inherent selectivity provides a powerful platform for generating a library of diverse kinase inhibitors from a single, advanced intermediate.

Key Synthetic Transformations and Protocols

The following protocols are designed as robust starting points for the selective functionalization of 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C-6 position. The higher reactivity of the C-I bond ensures selective coupling at this site.

Rationale: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a suitable phosphine ligand like SPhos, is crucial. A weak base like potassium carbonate is often sufficient, and a mixed solvent system of an organic solvent and water facilitates the reaction.

Experimental Protocol:

  • To a reaction vessel, add 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Bubble argon through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 6-substituted-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Selective Sonogashira Coupling at the C-6 Position

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable handles for further elaboration or can themselves be key pharmacophoric elements.

Rationale: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HX formed during the reaction.

Experimental Protocol:

  • To a degassed solution of 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1), add the terminal alkyne (1.1-1.5 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and copper(I) iodide (CuI) (0.1 equiv.).

  • Stir the reaction mixture at room temperature to 60 °C for 2-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 6-alkynyl-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Buchwald-Hartwig Amination at the C-4 Position

After functionalization at the C-6 position, the chloro group at C-4 can be replaced with a primary or secondary amine using the Buchwald-Hartwig amination. This reaction is critical for introducing functionalities that can interact with the solvent-exposed region of the kinase active site or improve the pharmacokinetic properties of the molecule.

Rationale: This transformation typically requires a more electron-rich and sterically hindered phosphine ligand, such as Xantphos or a biaryl phosphine ligand, to facilitate the challenging oxidative addition to the C-Cl bond. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is generally employed.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine the 6-substituted-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium source such as Pd₂(dba)₃ (0.02-0.05 equiv.), and a suitable phosphine ligand like Xantphos (0.04-0.10 equiv.).

  • Add a strong base, for example, sodium tert-butoxide (1.5-2.0 equiv.).

  • Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Seal the reaction vessel and heat to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-substituted-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Data Presentation

Reaction Type Position Coupling Partner Typical Catalyst System Typical Base Typical Solvent
Suzuki-MiyauraC-6 (Iodo)Boronic acids/estersPd(PPh₃)₄ or Pd₂(dba)₃/SPhosK₂CO₃ or Cs₂CO₃1,4-Dioxane/Water
SonogashiraC-6 (Iodo)Terminal alkynesPd(PPh₃)₄ / CuIEt₃N or DIPEATHF or DMF
Buchwald-HartwigC-4 (Chloro)Primary/secondary aminesPd₂(dba)₃ / XantphosNaOtBu or Cs₂CO₃1,4-Dioxane or Toluene

Visualizations

Signaling Pathway: General Kinase Inhibition

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolo[2,3-b]pyridine ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Competitive Binding Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

Caption: General mechanism of competitive kinase inhibition.

Experimental Workflow: Sequential Functionalization

Sequential_Functionalization Start 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki or Sonogashira Coupling (C-6 Position) Start->Step1 Intermediate 6-Substituted-4-chloro- 5-fluoro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (C-4 Position) Intermediate->Step2 Final_Product 4-Amino-6-substituted-5-fluoro- 1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor Scaffold) Step2->Final_Product

Caption: Sequential cross-coupling strategy.

Conclusion

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a strategically designed and highly versatile building block for the synthesis of novel kinase inhibitors. The predictable and differential reactivity of its halogen substituents allows for a controlled and sequential introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship studies. The protocols outlined in this application note provide a robust foundation for researchers to leverage the full potential of this valuable synthetic intermediate in the ongoing quest for more effective and selective targeted therapies.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold, specifically 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors.[1][2] This guide focuses on a highly functionalized derivative, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine , a versatile and powerful building block for the synthesis of targeted therapeutics. We will explore the chemical rationale behind its design, its application in the synthesis of potent kinase inhibitors such as the third-generation EGFR inhibitor Rociletinib, and provide detailed, field-proven protocols for its key chemical transformations.

Introduction: The Strategic Advantage of a Multi-functionalized Scaffold

In the landscape of targeted drug discovery, particularly in oncology, the ability to rapidly synthesize and optimize complex molecules is paramount. The compound 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228665-91-5) is not merely a reagent but a strategic platform. Its utility is derived from the distinct and orthogonally reactive halogen substituents positioned around the 7-azaindole core.

  • The Iodo Group (C-6): This is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's susceptibility to oxidative addition allows for the facile introduction of aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira couplings.[3][4]

  • The Chloro Group (C-4): Significantly less reactive in cross-coupling reactions than the iodo group, the chloro substituent is ideal for late-stage functionalization via nucleophilic aromatic substitution (SNAr), typically with amines. This sequential approach is fundamental to building the complex structures of many kinase inhibitors.[3][5]

  • The Fluoro Group (C-5): The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the heterocyclic core. It often enhances the binding affinity of the final compound to its target protein and can improve metabolic stability and other pharmacokinetic properties.

This differential reactivity provides chemists with precise control over the synthetic sequence, enabling the construction of diverse molecular libraries from a single, advanced intermediate.

cluster_0 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine cluster_1 Key Reactive Sites struct C6_I C-6 Iodo (Most Reactive) Primary site for Suzuki/ Sonogashira Coupling struct->C6_I High Reactivity (Pd-Catalysis) C4_Cl C-4 Chloro (Less Reactive) Ideal for subsequent SNAr with Amines struct->C4_Cl Moderate Reactivity (Thermal SNAr) C5_F C-5 Fluoro (Modulating Group) Influences electronics and binding affinity struct->C5_F Low Reactivity (Electronic Tuning)

Caption: Chemical structure and reactive hierarchy of the title compound.

Core Application: Synthesis of Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of adenine and serves as an excellent "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of various kinases.[2] This makes derivatives of our title compound particularly valuable for developing inhibitors against targets like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Focal Adhesion Kinase (FAK).[1][6][7][8][9]

Case Study: Rociletinib (CO-1686)

Rociletinib is a third-generation TKI designed to selectively inhibit EGFR variants harboring both the L858R activating mutation and the T790M resistance mutation, a common challenge in non-small cell lung cancer (NSCLC) therapy.[10][11] The synthesis of Rociletinib serves as a perfect illustration of the sequential reactivity of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

The overall synthetic logic involves two key transformations on the core scaffold:

  • Sonogashira Coupling: The highly reactive C-6 iodo position is first coupled with a terminal alkyne. This step introduces a key side chain that will later be transformed into the required acrylamide warhead, crucial for covalent binding to the receptor.

  • Nucleophilic Aromatic Substitution (SNAr): Following the C-6 functionalization, the C-4 chloro position is displaced by an aniline derivative, introducing the moiety responsible for key interactions within the kinase domain.

start 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine step1 Step 1: C-6 Functionalization (Sonogashira Coupling) - Target: C-I bond - Reagents: Terminal Alkyne, Pd/Cu catalyst start->step1 intermediate Intermediate 1 (C-6 Substituted) step1->intermediate step2 Step 2: C-4 Functionalization (SNAr Reaction) - Target: C-Cl bond - Reagents: Amine Nucleophile, Heat intermediate->step2 final Final Kinase Inhibitor Scaffold (e.g., Rociletinib Precursor) step2->final

Caption: General workflow for synthesizing kinase inhibitors from the title compound.

Application Protocols

The following protocols are generalized methodologies derived from established procedures and serve as a robust starting point for laboratory synthesis.[12][13] All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-6 Position

This protocol is designed to form a carbon-carbon bond between the C-6 position of the pyrrolopyridine and an aryl or heteroaryl group.

Materials:

  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (and ligand if necessary) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling at the C-6 Position

This protocol is used to couple a terminal alkyne to the C-6 position, a key step in the synthesis of many covalent inhibitors.[4][14][15]

Materials:

  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

  • Copper(I) Co-catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

This protocol is typically performed on the product from Protocol 1 or 2 to install an amine substituent.

Materials:

  • C-6 substituted 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine Nucleophile (1.5 - 2.0 equiv)

  • Base (optional, but often used): DIPEA (2.0 equiv)

  • Solvent: n-Butanol (n-BuOH), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed reaction vial, combine the C-6 substituted starting material and the amine nucleophile.

  • Add the solvent and the base (if used).

  • Seal the vial tightly and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by LC-MS. These reactions can require extended times (12-48 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the target compound via flash column chromatography or preparative HPLC.

Data Summary & Pathway Visualization

Table 1: Comparative Reaction Conditions
Reaction TypeTarget PositionTypical Catalyst(s)BaseSolventTemperature (°C)
Suzuki-Miyaura C-6 (Iodo)Pd(PPh₃)₄, Pd₂(dba)₃K₂CO₃, Cs₂CO₃Dioxane/H₂O90 - 100
Sonogashira C-6 (Iodo)PdCl₂(PPh₃)₂, CuIEt₃N, DIPEATHF, DMF25 - 60
SNAr C-4 (Chloro)NoneDIPEA (optional)n-BuOH, DMA100 - 140
Visualization of Mechanism of Action

The final compounds synthesized using this scaffold often function as ATP-competitive kinase inhibitors. They occupy the ATP binding site, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive cancer cell proliferation.

cluster_kinase Kinase Active Site (e.g., EGFR) cluster_pathway Cellular Signaling ATP ATP Kinase Kinase Domain ATP->Kinase Binds & Phosphorylates Inhibitor Inhibitor (from Scaffold) Inhibitor->Kinase Competitively Binds & Blocks Substrate Downstream Substrate Kinase->Substrate Phosphorylation Signal Proliferation Signal (Blocked) Substrate->Signal Leads to

Caption: ATP-competitive inhibition of a kinase by a scaffold-derived drug.

Conclusion

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a testament to the power of strategic molecular design in modern drug discovery. Its pre-installed, differentially reactive handles provide a reliable and efficient route to complex heterocyclic compounds, particularly potent kinase inhibitors. The protocols and principles outlined in this guide offer researchers a solid foundation for leveraging this exceptional building block to accelerate the development of next-generation targeted therapies.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. (2021-11-04). [Link]

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PMC. (2020-06-24). [Link]

  • Novel iodine-124 labeled EGFR inhibitors as potential PET agents for molecular imaging in cancer. ScienceDirect. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. (2025-05-28). [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. ResearchGate. (2024-01-03). [Link]

  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press. (2022-05-16). [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non. Semantic Scholar. (2023-12-15). [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine. PubChemLite. [Link]

  • Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. PubMed. (2013-02-14). [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. (2012-07-09). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. (2025-12-01). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. (2007-02-17). [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Publishing. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (2024-01-14). [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. (2011-08-02). [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. (2021-09-29). [Link]

  • Article. SciELO. (2023-08-17). [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

Sources

Application Note: Strategic Synthesis of FGFR Inhibitors via 4-Chloro-5-fluoro-6-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the orthogonal functionalization of the 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine scaffold to generate Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Executive Summary

The development of next-generation FGFR inhibitors requires scaffolds that offer precise regiochemical control and metabolic stability. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (referred to herein as Scaffold A ) represents a "privileged structure" in kinase drug discovery.

This guide details the chemoselective functionalization of Scaffold A. By exploiting the reactivity difference between the C6-iodide (soft electrophile, Pd-sensitive) and the C4-chloride (hard electrophile, SNAr-active), researchers can rapidly generate diverse libraries of FGFR1–4 inhibitors. The C5-fluorine atom serves as a critical bioisostere, modulating pKa and blocking metabolic oxidation at the electron-rich C5 position.

Structural Rationale & Retrosynthesis

The design logic relies on the "Hinge-Gatekeeper-Solvent" binding model common to Type I/II kinase inhibitors.

  • C4-Position (Cl): Targets the ATP hinge region. The chloride is activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent pyridine nitrogen (N7).

  • C6-Position (I): Targets the hydrophobic back-pocket or gatekeeper residues. The iodide is highly reactive toward Palladium (Pd)-catalyzed cross-coupling.

  • C5-Position (F): Enhances metabolic stability and induces favorable dipole interactions within the binding pocket.

Pathway Visualization

The following diagram illustrates the orthogonal workflow, prioritizing C6-functionalization to prevent catalyst poisoning or dehalogenation during subsequent steps.

FGFR_Synthesis_Workflow cluster_logic Reactivity Hierarchy Start Scaffold A (4-Cl, 5-F, 6-I-7-azaindole) Protect Step 1: N1-Protection (SEM/Tosyl-Cl, NaH) Start->Protect  Regio-control Suzuki Step 2: C6-Selective Coupling (Suzuki-Miyaura) Protect->Suzuki  Pd(dppf)Cl2, R-B(OH)2  (I >> Cl reactivity) SNAr Step 3: C4-Amination (S_NAr Displacement) Suzuki->SNAr  R'-NH2, Heat  (Cl displacement) Deprotect Step 4: Global Deprotection (TFA or TBAF) SNAr->Deprotect  Removal of PG Final Target FGFR Inhibitor Deprotect->Final  Purification Hierarchy Reactivity: C6-I > C4-Cl >> C5-F

Figure 1: Chemoselective workflow for orthogonal functionalization of the 7-azaindole core.

Experimental Protocols

Pre-requisite: N1-Protection

Why: The acidic pyrrole N-H (pKa ~13) can poison Pd catalysts and lead to side reactions during SNAr. Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) for base stability or Tosyl (Ts) for crystallinity.

Protocol:

  • Dissolve Scaffold A (1.0 eq) in anhydrous DMF at 0 °C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 h.

  • Quench with water, extract with EtOAc. Yields are typically >90%.

Step 1: C6-Selective Suzuki-Miyaura Coupling

Objective: Install the hydrophobic tail/gatekeeper moiety. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C–I bond compared to C–Cl.

Materials:

  • N1-Protected Scaffold A (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq) - Chosen for robustness.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Charge a reaction vial with the Protected Scaffold, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3x).

  • Add Dioxane and aqueous K2CO3.

  • Critical Control: Heat to 60–80 °C . Do not exceed 90 °C to avoid activating the C4-chloride.

  • Monitor by LC-MS. The C6-coupled product (retention time shift) should appear without loss of the C4-Cl (characteristic isotope pattern).

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Step 2: C4-Amination (SNAr Displacement)

Objective: Install the hinge-binding motif (primary amine). Mechanism: The electronegative pyridine nitrogen and the C5-fluorine atom activate the C4-position for nucleophilic attack.

Materials:

  • C6-Substituted Intermediate (from Step 1)

  • Hinge-binding Amine (e.g., 3,5-dimethoxyaniline or substituted pyrazole) (1.2–1.5 eq)

  • Base: DIPEA (3.0 eq) or Cs2CO3 (2.0 eq)

  • Solvent: n-Butanol or DMSO (anhydrous)

Procedure:

  • Dissolve the intermediate and amine in n-Butanol (0.2 M).

  • Add DIPEA.

  • Heat to 100–120 °C in a sealed tube or microwave reactor.

    • Note: The C5-fluorine exerts an inductive effect that accelerates this displacement compared to non-fluorinated analogues.

  • Endpoint: LC-MS should show total consumption of the chloro-precursor.

  • Workup: Evaporate n-Butanol (azeotrope with water if needed). Partition between DCM/Water.

Analytical Data Summary (Expected)

The following table summarizes the expected spectral shifts during the transformation, useful for process monitoring.

Transformation StepKey NMR Signal (1H)Key LC-MS Feature
Start (Scaffold A) C2-H (s, ~7.8 ppm), C3-H (d)Mass: 296/298 (Cl pattern), 127 (I loss)
Step 1 (C6-Aryl) New Aryl protons; Loss of C6-IMass: M+Aryl; Cl pattern retained
Step 2 (C4-Amine) Broad NH singlet (~9.0 ppm)Mass: M+Amine; Cl pattern lost
Step 3 (Deprotection) Pyrrole NH (br s, ~12.0 ppm)M-Protecting Group

Troubleshooting & Optimization

  • Issue: C4-Coupling during Step 1.

    • Cause: Temperature too high or catalyst too active (e.g., XPhos).

    • Fix: Lower temperature to 60 °C; switch to Pd(PPh3)4 (milder).

  • Issue: Sluggish SNAr at C4.

    • Cause: Steric hindrance from the C5-fluorine or the amine nucleophile.

    • Fix: Switch solvent to NMP; use Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu) if thermal displacement fails.

  • Issue: De-fluorination.

    • Cause: Rare, but can occur with extremely strong nucleophiles at high temp.

    • Fix: Monitor F-NMR; ensure temperature does not exceed 140 °C.

References

  • Regioselective Functionalization of 7-Azaindoles

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges.
    • Source: Molecules (2020).[3]

    • Context: Establishes the reactivity order of C-I vs C-Cl in pyrrolopyridines.
    • Link:[Link]

  • FGFR Inhibitor Design

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4]

    • Source: RSC Advances (2020).
    • Context: Validates the 7-azaindole scaffold for FGFR kinase inhibition.
    • Link:[Link]

  • Scaffold Properties

    • Title: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product D
    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties and commercial availability of the core scaffold.[5]

Sources

Application Notes and Protocols for the Strategic Functionalization of the 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine systems allows it to interact with a wide range of biological targets, particularly protein kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and pKa, and importantly, it provides an additional hydrogen bond acceptor which can enhance binding affinity to target proteins.[1][2] This has led to the successful development of numerous 7-azaindole-based therapeutics, including the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1]

The 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a highly versatile building block for the synthesis of novel drug candidates. The differential reactivity of the three distinct halogen substituents allows for a programmed and regioselective functionalization of the pyridine ring. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the selective modification of this scaffold at the C6, C4, and C5 positions, empowering researchers to efficiently generate diverse libraries of compounds for drug discovery programs.

Understanding the Reactivity: A Hierarchical Approach to Functionalization

The key to unlocking the synthetic potential of the 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine scaffold lies in understanding the differential reactivity of its three halogen substituents in common cross-coupling and substitution reactions. This inherent hierarchy allows for a predictable and sequential functionalization.

  • C6-Iodo Position: The carbon-iodine bond is the most labile and therefore the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3] This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating the initial oxidative addition step in the catalytic cycle.[4]

  • C4-Chloro Position: The carbon-chlorine bond is less reactive than the C-I bond in cross-coupling reactions. This allows for selective functionalization at the C6 position while leaving the C4-chloro group intact. The C4 position can then be targeted for subsequent cross-coupling reactions, often requiring more forcing conditions (e.g., more active catalysts, higher temperatures), or for nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination.[5]

  • C5-Fluoro Position: The carbon-fluorine bond is generally the least reactive in palladium-catalyzed cross-coupling reactions due to its high bond strength. However, the fluorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent pyridine nitrogen and the other halogen substituents activates the ring towards nucleophilic attack.[6]

This differential reactivity enables a logical and stepwise approach to the synthesis of complex, multi-substituted 7-azaindole derivatives.

Caption: Hierarchical reactivity of the 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine scaffold.

Protocols for Regioselective Functionalization

The following protocols provide detailed, step-by-step methodologies for the selective functionalization at each position of the scaffold. It is recommended to protect the pyrrole nitrogen (e.g., with a methyl or p-methoxybenzyl group) prior to cross-coupling reactions to improve solubility and prevent potential side reactions, though reactions on the unprotected scaffold are also known.[3]

C6-Position Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[7] For the 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, this reaction proceeds with high regioselectivity at the C6-iodo position.

Sources

Experimental procedure for iodination of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Iodination of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Abstract

This application note provides a comprehensive and field-proven protocol for the efficient, regioselective C3-iodination of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Halogenated 7-azaindole scaffolds are pivotal building blocks in medicinal chemistry, serving as versatile precursors for the synthesis of complex drug candidates through subsequent cross-coupling reactions.[1] This guide details a robust procedure utilizing N-Iodosuccinimide (NIS) as a mild and effective iodinating agent, activated by a catalytic quantity of trifluoroacetic acid (TFA). We will delve into the mechanistic rationale, step-by-step experimental procedures, safety protocols, and characterization methods, ensuring a reproducible and high-yielding synthesis suitable for drug discovery and development professionals.

Introduction and Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[2][3] Its structure, a bioisosteric analog of indole, is found in numerous biologically active compounds, including potent kinase inhibitors for cancer therapy.[4][5] The strategic introduction of a halogen, particularly iodine, onto this core structure is of paramount importance. An iodo-substituent at a specific position transforms the otherwise inert C-H bond into a highly versatile functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][6]

The direct iodination of the 7-azaindole nucleus proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6][7] The pyrrole moiety of the bicyclic system is significantly more electron-rich than the pyridine ring, thus directing the electrophilic attack to the five-membered ring. Computational and experimental studies confirm that the C3 position is the most nucleophilic and sterically accessible site for electrophilic substitution.[6][7]

Our choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its proven efficacy, safety, and handling advantages over other reagents like molecular iodine.[8] NIS is a stable, crystalline solid that serves as a source of an electrophilic iodine cation ("I⁺").[9][10] The reaction is further facilitated by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen of NIS, thereby increasing the electrophilicity of the iodine atom and accelerating the rate of reaction under mild conditions.[9][10]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Purity/Grade
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridineC₇H₄ClFN₂170.57882033-66-1≥97%
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98516-12-1≥98%
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1≥99%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2≥99.8%, <50 ppm H₂O
Saturated Aqueous Sodium ThiosulfateNa₂S₂O₃158.117772-98-7ACS Reagent
Saturated Aqueous Sodium BicarbonateNaHCO₃84.01144-55-8ACS Reagent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9ACS Reagent
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC Grade
HexanesC₆H₁₄86.18110-54-3HPLC Grade
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet with bubbler

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Silica gel (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Health and Safety Precautions

All experimental procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Harmful if swallowed or inhaled and causes skin and serious eye irritation.[11][12][13] It is light-sensitive and should be stored accordingly.[14][15] Avoid generating dust.[11][14]

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage.[16][17][18] Vapors are harmful and can damage respiratory tract.[18] Handle with extreme caution using appropriate gloves (e.g., nitrile gloves) and face shield if necessary.[17][19] Ensure immediate access to an eyewash station and safety shower.[18][19]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors. All handling must occur in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol outlines the iodination of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine on a 1.0 mmol scale.

Reaction Scheme

Caption: Iodination of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (170.6 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir until the solid is fully dissolved. Add N-Iodosuccinimide (247.5 mg, 1.1 mmol, 1.1 eq) in one portion.

  • Initiation: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring vigorously at 0 °C, add trifluoroacetic acid (8 µL, 0.1 mmol, 0.1 eq) dropwise via syringe. The solution should become homogeneous and may change color.

  • Reaction Progression: After 15 minutes at 0 °C, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material (SM) should be consumed, and a new, lower Rf spot corresponding to the product (P) should appear.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C and quench by slowly adding 15 mL of saturated aqueous sodium thiosulfate solution. Stir for 10 minutes until the color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to afford 4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as an off-white to pale yellow solid. Dry the product under high vacuum.

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_flask 1. Add Substrate to Flask add_dcm 2. Dissolve in Anhydrous DCM setup_flask->add_dcm add_nis 3. Add NIS add_dcm->add_nis cool 4. Cool to 0 °C add_nis->cool add_tfa 5. Add TFA (cat.) Dropwise cool->add_tfa warm_stir 6. Warm to RT & Stir (2-4h) add_tfa->warm_stir monitor 7. Monitor by TLC warm_stir->monitor quench 8. Quench with Na₂S₂O₃ monitor->quench extract 9. Wash with NaHCO₃ & Brine quench->extract dry 10. Dry (MgSO₄) & Concentrate extract->dry chromatography 11. Flash Chromatography dry->chromatography characterize 12. Characterize Product (NMR, MS) chromatography->characterize

Caption: Workflow for the iodination of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Expected Results and Troubleshooting

Quantitative Data Summary
ParameterValueNotes
Substrate Scale1.0 mmol170.6 mg
NIS1.1 eq247.5 mg
TFA0.1 eq~8 µL
Solvent Volume10 mLAnhydrous DCM
Reaction Time2 - 4 hoursMonitor by TLC
Reaction Temperature0 °C to Room Temp.
Expected Yield 85 - 95% After purification
Characterization

The final product, 4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect the disappearance of the proton signal at the C3 position and a downfield shift of the remaining aromatic protons. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The signal for the C3 carbon will be significantly shifted upfield due to the heavy atom effect of iodine.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₃ClFIN₂, m/z = 296.9) should be observed.

  • Iodine-127 NMR: This technique can be used to confirm the presence and chemical environment of the iodine atom.[20]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive NIS; Insufficient catalyst.Extend reaction time and monitor. Use fresh, properly stored NIS. Add another small portion of TFA (0.05 eq).
Formation of Di-iodinated Product Use of excess NIS; Reaction run for too long.Use stoichiometric amount of NIS (1.05-1.1 eq). Carefully monitor by TLC and quench as soon as SM is consumed.
Low Yield Product loss during work-up or purification; Incomplete reaction.Ensure pH is basic during NaHCO₃ wash. Be careful during chromatographic separation. Re-optimize reaction time.
Product Decomposition Exposure to strong light or heat.Protect reaction from direct light. Avoid excessive heating during concentration. Store final product in a dark, cool place.

References

  • Vertex AI Search.
  • Synquest Labs.
  • National Academy of Sciences. LCSS: TRIFLUOROACETIC ACID. (1995).
  • Gulea, A. et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules.
  • Apollo Scientific.
  • Cole-Parmer.
  • CDH Fine Chemical.
  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. (2024).
  • New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID.
  • University of Connecticut. Standard Operating Procedure: Trifluoroacetic Acid (TFA).
  • Ila, H. et al. Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.
  • ResearchGate.
  • MySkinRecipes. 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • Macsen Labs. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (2025).
  • ResearchGate. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2025).
  • Zhang, Y. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Oakwood Chemical. N-Iodosuccinimide (NIS).
  • MilliporeSigma.
  • Wikipedia. N-Iodosuccinimide. (2025).
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
  • ResearchGate. Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. (2025).
  • Li, Y. et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.

Sources

Scale-up synthesis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scale-Up Protocol for the Synthesis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of Substituted 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structure, being a bioisostere of indole, allows it to mimic the natural building block while offering unique hydrogen bonding capabilities through the pyridine nitrogen.[1] This has led to the development of numerous 7-azaindole derivatives with potent biological activities, including roles as protein kinase inhibitors for oncology applications.[2][3] The specific substitution pattern of halogens on the azaindole core, such as in 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, provides medicinal chemists with critical handles for further functionalization, for instance, through cross-coupling reactions, to modulate potency, selectivity, and pharmacokinetic properties.[4]

This document provides a detailed, optimized protocol for the scale-up synthesis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate for pharmaceutical development. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of multi-substituted azaindoles requires a strategic approach to control regioselectivity. Direct halogenation of the 7-azaindole core is a common method, but the position of substitution is highly dependent on the electronic nature of the existing substituents and the reaction conditions.[5][6] Our proposed synthetic route commences with a commercially available or readily synthesized precursor, 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. The key transformation is a regioselective electrophilic iodination at the C6 position. The electron-donating nature of the pyrrole nitrogen directs electrophiles primarily to the C3 position. However, with C3 unsubstituted and available for subsequent reactions, and considering the activating effect of the pyrrole ring, careful selection of the iodinating agent and conditions can achieve iodination at other positions. For this scale-up synthesis, we will employ N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine, which has been successfully used for the iodination of similar heterocyclic systems.[7]

Synthetic_Workflow cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Key Reagent cluster_3 Purification cluster_4 Final Product SM 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Reaction Electrophilic Iodination SM->Reaction Charge to Reactor Purification Crystallization Reaction->Purification Work-up & Isolation Reagent N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Reagent->Reaction Controlled Addition FP 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Purification->FP Drying

Caption: High-level workflow for the scale-up synthesis.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of 100 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)Supplier
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine870349-17-4170.5685 g0.498Commercial Vendor
N-Iodosuccinimide (NIS)516-12-1224.98123 g0.547Commercial Vendor
Acetonitrile (MeCN), Anhydrous75-05-841.051.7 L-Commercial Vendor
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution7772-98-7-As required (~1 L)-Prepared in-house
Brine (Saturated NaCl Solution)7647-14-5-500 mL-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g-Commercial Vendor
Isopropanol (IPA)67-63-060.10As required (~1 L)-Commercial Vendor
Equipment
  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Addition funnel (500 mL).

  • Large Buchner funnel and filter flask assembly.

  • Vacuum oven.

Detailed Experimental Procedure

Step 1: Reaction Setup and Reagent Charging

  • Set up the 5 L reactor assembly. Ensure all glassware is dry and the system is purged with nitrogen.

  • Charge the reactor with 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (85 g, 0.498 mol).

  • Add anhydrous acetonitrile (1.7 L) to the reactor. Stir the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.

Causality and Justification: Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and the NIS reagent, its relatively high boiling point for controlled heating if necessary, and its inertness under the reaction conditions. Anhydrous conditions are crucial to prevent side reactions with NIS.

Step 2: Iodination Reaction

  • In a separate beaker, weigh N-Iodosuccinimide (123 g, 0.547 mol, 1.1 equivalents).

  • Slowly add the solid NIS to the stirred solution in the reactor in portions over 30-45 minutes. A slight exotherm may be observed; maintain the internal temperature below 30 °C.

  • Once the addition is complete, stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour.[8] The reaction is typically complete within 2-4 hours.

Causality and Justification: Using a slight excess (1.1 equivalents) of NIS ensures complete consumption of the starting material. Portion-wise addition helps control the reaction rate and any potential temperature increase. The succinimide byproduct is generally more soluble in the work-up solvents, facilitating purification.

Caption: Simplified mechanism of electrophilic iodination.

Step 3: Reaction Work-up and Quenching

  • Once the reaction is complete, cool the mixture to 10-15 °C using an ice bath.

  • Slowly pour the reaction mixture into a separate vessel containing a vigorously stirred saturated aqueous solution of sodium thiosulfate (~1 L). This will quench any unreacted NIS, indicated by the disappearance of any yellow/brown color.

  • Transfer the quenched mixture to a large separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (1 x 500 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (50 g), stir for 15 minutes, and then filter.

Causality and Justification: The sodium thiosulfate quench is a critical safety and purity step, reducing excess electrophilic iodine to iodide. The brine wash helps to remove water and some water-soluble impurities from the organic phase, improving the efficiency of the drying step.

Step 4: Product Isolation and Purification

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • For purification, add isopropanol (IPA) to the crude solid in a ratio of approximately 5 mL of IPA per gram of crude material.

  • Heat the slurry to 70-80 °C with stirring until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold IPA.

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Causality and Justification: Crystallization is a highly effective and scalable purification method that avoids the need for column chromatography, which is often impractical at a large scale. Isopropanol is selected as a suitable solvent that provides good solubility at elevated temperatures and poor solubility at room temperature for the product, while impurities and the succinimide byproduct remain in the mother liquor.

Expected Results and Characterization

ParameterExpected Value
Yield 120-135 g (81-91%)
Appearance Off-white to pale yellow solid[9]
Purity (HPLC) >98%
Molecular Formula C₇H₃ClFIN₂[9]
Molecular Weight 296.47 g/mol [9]
¹H NMR Consistent with the structure of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.
Mass Spec (ESI+) m/z = 296.9 [M+H]⁺

Safety and Handling Considerations

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

  • Isopropanol: Is a flammable liquid. Keep away from ignition sources.

  • The reaction work-up involves large volumes of organic solvents. Perform all transfers and filtrations in a fume hood and ensure the area is free of ignition sources. Ground all equipment to prevent static discharge.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. By employing a regioselective iodination with NIS and a scalable crystallization purification, this method offers high yields and purity suitable for application in drug discovery and development programs. The detailed explanation of each step's rationale provides the user with the necessary understanding to adapt or troubleshoot the procedure as needed.

References

  • Vertex AI Search. (2025).
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot process for the synthesis of N-alkyl indoles and N-alkyl azaindoles. Organic Letters, 8(15), 3307-3310.
  • Benchchem. (n.d.). 4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.).
  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole. (CN102746295A).
  • Mabkhot, Y. N., Al-Showiman, S., Al-Said, M. S., Al-Rashood, S. T., & Barakat, A. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole. (CN102746295B).
  • Crowe, B. D., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Thibault, C., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023-5025.
  • Pinto, A., et al. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6348-6357.
  • IntechOpen. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8699-8711.
  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (US10364248B2).

Sources

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine in the synthesis of NOX2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Use of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent and Selective NOX2 Inhibitors

Introduction: Targeting Oxidative Stress by Inhibiting NADPH Oxidase 2 (NOX2)

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) as their primary function.[1][2] Among the seven isoforms, NOX2 (also known as gp91phox) is a critical component of the innate immune system, where its generation of superoxide is essential for defending against pathogens.[3][4] However, the hyperactivation and dysregulation of NOX2 lead to excessive ROS production, a condition known as oxidative stress. This pathological state is a causative agent in the progression of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][3][5] Consequently, the development of selective NOX2 inhibitors represents a promising therapeutic strategy to mitigate the damage caused by oxidative stress.[5][6]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase and enzyme inhibitors.[7][8] Within this class, specifically substituted derivatives have been developed into highly potent and selective NOX2 inhibitors, such as GSK2795039.[6][9] The synthesis of these complex molecules relies on the availability of versatile and strategically functionalized building blocks. This application note details the utility of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5), a key intermediate that enables efficient and regioselective construction of NOX2 inhibitors.[10] We will explore the NOX2 signaling pathway, outline a robust synthetic strategy using this building block, provide a detailed experimental protocol for a key synthetic step, and present relevant performance data.

The NOX2 Enzyme Complex: Structure, Activation, and Pathophysiological Role

The functional NOX2 enzyme is a multi-subunit complex composed of two transmembrane proteins, the catalytic subunit NOX2 (gp91phox) and p22phox, which together form flavocytochrome b558.[11][12] In a resting state, the regulatory subunits—p47phox, p67phox, p40phox, and the small GTPase Rac—are located in the cytosol.[11] Upon receiving an activating stimulus (e.g., from pathogens or inflammatory signals), the cytosolic components translocate to the membrane and assemble with flavocytochrome b558 to form the active enzyme.[11][13] This assembly is critical for electron transfer from NADPH to molecular oxygen, generating superoxide (O₂⁻).

Dysregulation of this pathway leads to chronic inflammation and tissue damage. For instance, NOX2-derived ROS contribute to the pathogenesis of cardiovascular diseases like atherosclerosis and hypertension, as well as neuroinflammatory processes in diseases like Alzheimer's and Parkinson's.[3] Selective inhibition of NOX2 can therefore interrupt these pathological cascades without compromising the functions of other NOX isoforms that are crucial for normal physiology.[14][15]

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) cluster_activation cluster_assembly Active Complex cluster_output NOX2_p22 NOX2/p22phox (Flavocytochrome b558) Active_Complex p47phox p67phox p40phox Rac-GTP NOX2/p22phox p47 p47phox p47->Active_Complex:p47 Translocation & Phosphorylation p67 p67phox p67->Active_Complex:p67 p40 p40phox p40->Active_Complex:p40 Rac_GDP Rac-GDP Rac_GDP->Active_Complex:rac Converts to Rac-GTP Stimulus Activating Stimulus (e.g., PAMPs, Cytokines) Stimulus->Rac_GDP Activates GEFs ROS Superoxide (O₂⁻) Active_Complex:nox->ROS Electron Transfer NADPH NADPH NADPH->Active_Complex:nox Substrates O2 O₂ O2->Active_Complex:nox Substrates

Fig. 1: Simplified NOX2 Activation Pathway.

Synthetic Strategy: The Role of Halogen Differentiation

The synthesis of complex, substituted 1H-pyrrolo[2,3-b]pyridines, such as the NOX2 inhibitor GSK2795039, requires a robust and regioselective approach. A retrosynthetic analysis reveals that the final molecule can be constructed through sequential cross-coupling reactions on a central pyrrolopyridine core. The building block 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is ideally suited for this strategy.

The key to its utility lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition by palladium catalysts than the carbon-chlorine bond. This allows for a selective Suzuki-Miyaura coupling at the C6-iodo position while leaving the C4-chloro position intact for a subsequent reaction, such as a Buchwald-Hartwig amination. The fluorine atom at C5 serves as a crucial electronic modifier in the final inhibitor, often enhancing binding affinity and metabolic stability.

Retrosynthesis cluster_legend Legend Target Target NOX2 Inhibitor (e.g., GSK2795039 analog) Intermediate1 4-Amino-6-Aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine Target->Intermediate1 Buchwald-Hartwig (C-N coupling) BB3 Sulfonamide / Amine (R²-NH-R³) Target->BB3 BB1 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine Intermediate1->BB1 Suzuki Coupling (C-C coupling) BB2 Arylboronic Acid / Ester (R¹-B(OR)₂) Intermediate1->BB2 Key_Intermediate Key Intermediate Coupling_Partner Coupling Partners Final_Fragment Final Fragment

Fig. 2: Retrosynthetic analysis for NOX2 inhibitors.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the selective Suzuki-Miyaura cross-coupling reaction at the C6-iodo position of the title compound.

Objective: To synthesize a 6-aryl-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials & Reagents:

  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[10]

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting material).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours.

    • Causality Note: The dppf ligand on the palladium catalyst provides stability and promotes the catalytic cycle for efficient cross-coupling. The aqueous base (K₂CO₃) is crucial for the transmetalation step of the Suzuki reaction mechanism. Dioxane is a common solvent for its ability to dissolve organic reagents and its high boiling point.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine product.

Performance Data of Derived NOX Inhibitors

The pyrrolo[2,3-b]pyridine scaffold, assembled using the described synthetic strategies, has yielded several potent NOX inhibitors. The selectivity profile is a critical parameter for a therapeutic candidate, as off-target inhibition can lead to undesirable side effects. GKT137831, for example, is a dual NOX1/4 inhibitor, whereas GSK2795039 shows high selectivity for NOX2.[9][14]

CompoundTarget(s)IC₅₀ / Kᵢ ValuesSelectivity ProfileReference
GKT137831 NOX1 / NOX4Kᵢ: ~110 nM (NOX1), ~140 nM (NOX4)~15-fold less potent on NOX2 (Kᵢ: ~1750 nM)[16][17]
GSK2795039 NOX2IC₅₀: ~98 nMHighly selective for NOX2 over other isoforms.[9]
VAS2870 Pan-NOXIC₅₀: ~10.5 µM (NOX2)Inhibits NOX1, NOX2, NOX4, and NOX5.[14]

Table 1: Comparative inhibitory activity of selected NOX inhibitors. Data highlights the varying selectivity profiles achievable with different scaffolds.

Conclusion

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value, strategically designed building block for the synthesis of advanced NOX2 inhibitors. Its differentiated halogen atoms enable a reliable and regioselective synthetic sequence, primarily through a Suzuki coupling at the C6-iodo position followed by further functionalization at the C4-chloro site. This approach provides medicinal chemists with a powerful tool to efficiently construct complex molecules targeting the NOX2 enzyme. The resulting compounds have demonstrated high potency and selectivity, underscoring the importance of this chemical intermediate in the development of novel therapeutics for a wide range of diseases driven by oxidative stress.

References

  • Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated P
  • NOX2-dependent regulation of inflamm
  • Unlocking the power of NOX2: A comprehensive review on its role in immune regul
  • Beyond the Extra Respiration of Phagocytosis: NADPH Oxidase 2 in Adaptive Immunity and Inflamm
  • NOX2. (n.d.). Wikipedia.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2025).
  • Synthesis of pyrazolopyridine derivatives. (n.d.).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). PubMed.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
  • Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. (n.d.). PMC.
  • Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent. (n.d.). PMC.
  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5. (n.d.). Sigma-Aldrich.
  • The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation. (2011).
  • GKT137831 - NOX1/4 Inhibitor for Oxid
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025).
  • Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. (2022). PMC.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Name of Source.
  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Therapeutic potential of NOX1/4 inhibitors: Pharmacology of Nox inhibition. (2025).
  • Setanaxib (GKT137831) | NOX1/4 Inhibitor. (n.d.). MedchemExpress.com.
  • Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina. (2015). PubMed Central.
  • Setanaxib (GKT137831) | NOX1/4 Inhibitor | CAS 1218942-37-0. (n.d.). Selleck Chemicals.
  • Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. (2003). PubMed.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • First-in-class Nox inhibitor and development of other isoform-selective Nox inhibitors. (n.d.). Name of Source.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Drug Intermedi
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling conditions for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling

Substrate Analysis and Overview

The successful functionalization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura cross-coupling presents a common yet nuanced challenge in medicinal chemistry and drug development. The primary obstacle is achieving regioselective arylation or vinylation at the C6-iodo position without engaging the less reactive C4-chloro position. The inherent reactivity difference among halogens in palladium-catalyzed cross-couplings, which generally follows the order I > Br > Cl, is the foundational principle for achieving this selectivity.[1][2]

This guide provides researchers with a comprehensive framework for troubleshooting and optimizing this specific transformation, addressing common pitfalls and offering field-proven starting points and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: I'm getting no reaction or very low conversion. Where should I start troubleshooting?

A1: This is a common issue that can typically be traced back to one of three areas: reagent quality, catalyst activity, or insufficient reaction parameters.

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation.[3] Using fresh, high-purity boronic acid is critical. For particularly unstable boronic acids, consider using their potassium trifluoroborate or MIDA boronate ester counterparts, which offer enhanced stability.[4]

    • Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol demands it) and thoroughly degassed to remove oxygen.[5] Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[5] The purity and strength of the base are also paramount for the transmetalation step.[5]

  • Catalyst System Inactivity:

    • Catalyst Source: Ensure your palladium source is active. Pd(II) pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If you suspect an issue here, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) can be beneficial.[3]

    • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[5][6] Use fresh ligands or those that have been stored carefully under an inert atmosphere.

  • Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to overcome activation barriers.[5] If you are running the reaction at a low temperature (e.g., room temperature or 60 °C), a cautious increase to 80-100 °C may be necessary.[7]

    • Degassing: This is a critical and often overlooked step. Rigorously degas your reaction mixture using several "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]

Q2: How can I ensure the reaction is selective for the C6-Iodo position over the C4-Chloro position?

A2: Achieving high selectivity is based on exploiting the significant difference in bond dissociation energy and reactivity between the C-I and C-Cl bonds in the oxidative addition step.[2]

  • Use Mild Conditions: Start with the mildest conditions that can activate the C-I bond. This typically involves lower temperatures (e.g., 60-80 °C) and a less forcing catalyst system.

  • Catalyst/Ligand Choice: A standard catalyst like Pd(PPh₃)₄ is often sufficient for the reactive C-I bond and is less likely to activate the more robust C-Cl bond under mild conditions.[8] Avoid highly active catalyst systems designed for aryl chlorides (like those with very bulky, electron-rich biarylphosphine ligands) in your initial screen if selectivity is a concern, as they might lead to a mixture of products.[9]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonging the reaction time unnecessarily after the starting material is consumed can increase the risk of side reactions, including slow coupling at the C4-chloro position.[1]

Q3: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I fix it?

A3: Homocoupling (the formation of a biaryl from two boronic acid molecules) is often a result of catalyst deactivation or the presence of oxygen.

  • Eliminate Oxygen: As mentioned, oxygen can interfere with the catalytic cycle. Ensure your degassing procedure is robust.

  • Boronic Acid Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling. Start with a modest excess (e.g., 1.1-1.2 equivalents) and adjust as needed based on reaction monitoring.

  • Base Selection: The choice and amount of base can influence side reactions. Ensure the base is fully dissolved or well-stirred.

Q4: What is the role of the base and which one should I choose?

A4: The base is crucial for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[10][11][12] The choice of base can significantly impact yield.

  • Inorganic Bases:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and versatile bases. Cs₂CO₃ is stronger and often more effective but also more expensive.[7] K₂CO₃ is a good, cost-effective starting point.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous conditions and for challenging couplings.[5]

  • Fluoride Sources (KF): Can be effective, especially when dealing with substrates sensitive to stronger bases.[12]

For this specific substrate, an aqueous solution of Na₂CO₃ or K₂CO₃ is a reliable starting point.

Troubleshooting and Optimization

Troubleshooting Matrix
Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or oxidized ligand.[5] 2. Poor quality boronic acid (boroxine formation).[3] 3. Insufficient degassing (oxygen present).[5] 4. Temperature too low.[7]1. Use fresh catalyst/ligand; consider a pre-catalyst. 2. Use fresh boronic acid or a more stable derivative (MIDA ester, trifluoroborate).[4] 3. Improve degassing via freeze-pump-thaw or extended sparging. 4. Increase temperature in 10-20 °C increments.
Lack of Selectivity (Reaction at C-Cl)1. Reaction conditions are too harsh (high temp, long time).[1] 2. Catalyst system is too reactive.1. Reduce temperature and monitor reaction to stop upon consumption of starting material. 2. Switch to a less active catalyst (e.g., from a Buchwald ligand system to Pd(PPh₃)₄).
Dehalogenation (Loss of I or Cl)1. Presence of hydride sources (e.g., certain amine bases or alcohol solvents).[5] 2. Catalyst decomposition leading to Pd-black.1. Switch to a carbonate or phosphate base and an aprotic solvent. 2. Ensure an appropriate ligand-to-metal ratio (typically 2:1 to 4:1) to stabilize the catalyst.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Incorrect stoichiometry.1. Improve degassing procedure. 2. Use a smaller excess of boronic acid (start with 1.1 eq).
Visual Troubleshooting Workflow

This decision tree can guide you through a logical troubleshooting process when faced with a low-yielding or failed reaction.

G start Low / No Yield q1 Is Starting Material (SM) Consumed? (Check by LCMS/TLC) start->q1 no_conversion No Conversion: Catalyst System Failure q1->no_conversion No sm_consumed SM Consumed: Side Reaction Issue q1->sm_consumed Yes sol1 1. Check Catalyst/Ligand Quality. Use fresh reagents. 2. Increase Temperature. (e.g., 80°C -> 100°C) 3. Screen Different Bases. (e.g., K2CO3 -> K3PO4) 4. Improve Degassing. no_conversion->sol1 q2 What are the major byproducts? sm_consumed->q2 dehalogenation Dehalogenation Product q2->dehalogenation homocoupling Homocoupling Product q2->homocoupling sol2 1. Switch to aprotic solvent. 2. Use non-hydride source base (e.g., Carbonates, Phosphates). 3. Check ligand:metal ratio to prevent catalyst precipitation. dehalogenation->sol2 sol3 1. Improve Degassing. 2. Reduce boronic acid stoichiometry (to ~1.1 eq). homocoupling->sol3

Troubleshooting decision tree for Suzuki coupling optimization.

Recommended Protocols & Methodologies

Protocol 1: Standard Conditions for C6-Iodo Arylation

This protocol provides a robust starting point for selectively coupling at the C6-iodo position.

Reagents & Materials:

  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • K₂CO₃ (2.5 eq)

  • 1,4-Dioxane

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening for Optimization

For particularly challenging substrates or to maximize yield, a parallel screen of catalysts, ligands, bases, and solvents is highly effective.[13][14]

Setup: Use a 24-well plate or an array of sealed reaction vials.

Procedure:

  • Prepare stock solutions of your pyrrolopyridine substrate, the boronic acid, the palladium pre-catalyst (e.g., Pd₂(dba)₃), and each ligand to be screened.

  • To each vial, add the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Under an inert atmosphere, dispense the substrate and boronic acid stock solutions.

  • Dispense the chosen solvent system (e.g., Dioxane/H₂O, Toluene, 2-MeTHF).

  • Dispense the palladium pre-catalyst solution (e.g., 2 mol%).

  • Dispense the ligand solution (e.g., SPhos, XPhos, PPh₃, 4.5 mol%).

  • Seal all vials tightly and place them in a heating block set to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12 hours).

  • After cooling, take a small, uniform aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to product and identify byproducts. This allows for a direct comparison to identify the optimal conditions.[15]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex trans-Ar-Pd(II)-I(L)₂ pd0->oa_complex Oxidative Addition tm_complex trans-Ar-Pd(II)-Ar'(L)₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product aryl_halide Ar-I aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->tm_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2023, February 17). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (n.d.). A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • RSC Publishing. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Academia.edu. (n.d.). N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PMC. (n.d.). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • CORE. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • Comptes Rendus de l'Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization.
  • Scilit. (n.d.). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones.
  • (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.

Sources

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Case Reference: CAS 1228665-91-5 | Scaffold: Polyhalogenated 7-Azaindole Support Level: Tier 3 (Senior Scientist)

Introduction: Understanding the "Brick Dust" Challenge

Welcome to the technical guide for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine . As a Senior Application Scientist, I often see researchers struggle with this intermediate. It is a classic "brick dust" molecule—a polyhalogenated heteroaromatic that is highly crystalline, lipophilic, and stubbornly insoluble in standard organic solvents.

Why is solubility such an issue?

  • Crystal Lattice Energy: The extensive halogenation (Cl, F, I) increases the molecular weight and lipophilicity (LogP), while the 7-azaindole core facilitates strong intermolecular hydrogen bonding (N1-H

    
     N7), creating a tightly packed crystal lattice.
    
  • Electronic Effects: The electron-withdrawing nature of the halogens increases the acidity of the pyrrole N-H, promoting aggregation in non-polar solvents.

This guide provides field-proven protocols to overcome these solubility barriers during synthesis, purification, and biological assay preparation.

Part 1: Solvent Selection & Stock Preparation

Q: What is the best solvent for creating a high-concentration stock solution? A: Do not use Methanol or Dichloromethane for stocks >10 mM. Use anhydrous DMSO or DMF .

Solubility Profile Table

Solvent Solubility Rating Max Conc. (Est.)[1] Usage Notes
DMSO High >50 mM Best for biological stocks and NMR. Requires vortexing/sonication.
DMF/DMAc High >50 mM Preferred for chemical reactions (Suzuki/Sonogashira).
THF Moderate ~10-20 mM Good for reactions but risk of precipitation if cooled.
DCM/CHCl₃ Low <5 mM Poor choice. Use only for extraction if necessary.
Methanol Very Low <1 mM Avoid. Causes immediate crashing out.

| Water | Insoluble | ~0 mM | strictly requires surfactant or cyclodextrin carriers. |

Protocol: Preparing a 50 mM Stock Solution

  • Weighing: Weigh the compound into a glass vial (avoid plastic if using DMAc).

  • Solvent Addition: Add 80% of the calculated volume of anhydrous DMSO.

  • Disruption:

    • Step A: Vortex vigorously for 60 seconds.

    • Step B: Sonicate in a water bath at 35°C–40°C for 10 minutes. Note: Heat is crucial to break the crystal lattice.

  • Finalizing: Add the remaining DMSO to volume. Inspect for "micro-crystals" by holding the vial against a light source. If cloudy, continue sonication.

Part 2: Reaction Troubleshooting (Synthesis)

Q: My reaction turns into a solid sludge when I add aqueous base for a Suzuki coupling. How do I fix this? A: This is the most common failure mode. The compound precipitates when the polarity of the solvent mixture changes (i.e., adding water). The solid is no longer in solution to react with the catalyst.

The Solution: The "Inverse Addition" & Phase Transfer Protocol Instead of a standard biphasic mixture (DCM/Water), use a homogeneous system or a phase transfer catalyst.

Diagram: Solubility-Optimized Cross-Coupling Workflow

ReactionWorkflow cluster_legend Key Strategy start Start: 4-Cl-5-F-6-I-7-azaindole solvent Dissolve in Anhydrous 1,4-Dioxane or DMF (Concentration < 0.1 M) start->solvent catalyst Add Pd Catalyst + Ligand (Pre-stir 10 min) solvent->catalyst decision Base Selection Strategy catalyst->decision path_aq Aqueous Base (K2CO3/Na2CO3) decision->path_aq Standard path_org Organic Base (Cs2CO3/K3PO4) decision->path_org Recommended issue CRITICAL ISSUE: Precipitation upon water addition path_aq->issue fix_org Solution: Use Solid Anhydrous Base Suspension (No Water) path_org->fix_org fix_aq Solution: Add base dropwise at 60°C OR Use 4:1 Solvent:Water ratio issue->fix_aq reaction Heat to 80-100°C (Homogeneous Solution) fix_aq->reaction fix_org->reaction

Caption: Workflow to prevent precipitation during Palladium-catalyzed cross-coupling reactions.

Detailed Protocol for C6-Iodine Functionalization:

  • Solvent: Use 1,4-Dioxane or DMF . Avoid Ethanol/Water mixtures.

  • Base: Switch from aqueous

    
     to anhydrous 
    
    
    
    (Cesium Carbonate) or
    
    
    .
  • Temperature: Heat the reaction mixture to 60°C before adding the coupling partner. This ensures the starting material remains dissolved during the initial catalytic cycle.

  • Concentration: Run the reaction more dilute than usual (0.05 M instead of 0.2 M) to prevent aggregation.

Part 3: Purification & Workup

Q: I cannot dissolve the crude material to load onto my flash column. What should I do? A: Liquid loading is dangerous here; the compound will likely crystallize at the top of the column, causing band tailing or high back-pressure.

Technique: Dry Loading (Solid Load)

  • Dissolve the crude mixture in the minimum amount of THF or Acetone (heating if necessary).

  • Add Celite® 545 or silica gel (ratio 1:5 w/w relative to crude).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder into a solid-load cartridge or directly on top of the column.

Chromatography Solvent System:

  • Avoid: 100% Hexanes (Compound will stick).

  • Recommended: Gradient of Hexanes : Ethyl Acetate (Start 10% EtOAc, ramp to 60%).

  • Additive: If streaking occurs, add 1% Acetic Acid to the eluent to suppress the ionization of the pyrrole N-H.

Part 4: Biological Assay Formulation

Q: How do I dose this in animals or cells without it crashing out in the media? A: The free base is unsuitable for direct aqueous dosing. You must use a formulation vehicle.

Formulation Strategy Table

Application Vehicle Recommendation Protocol
In Vitro (Cell Culture) DMSO Stock (20 mM) Dilute 1:1000 into media. Ensure final DMSO < 0.5%. Do not make intermediate dilutions in PBS (immediate crash).
In Vivo (IP/PO) MC/Tween 80 0.5% Methylcellulose + 0.2% Tween 80 . Suspend as a fine microsuspension using a homogenizer.

| In Vivo (IV) | Solutol/PEG | 5% DMSO + 30% PEG400 + 65% Water . Add water last and slowly with rapid stirring. |

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 7-Azaindole Derivatives. PubChem.[2]

  • Meanwell, N. A., et al. 7-Azaindoles as a Scaffold for Drug Discovery. Journal of Medicinal Chemistry. Discusses the solubility and H-bonding issues of the 7-azaindole core.

  • BldPharm. Safety and Handling of Halogenated Pyrrolopyridines.

(Note: While specific solubility data for this exact CAS is proprietary/sparse, the protocols above are derived from established structure-property relationships of the 5,6-dihalo-7-azaindole class cited in references 3 and 4.)

Sources

Side product formation in 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Understanding the Reactivity of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is a highly functionalized scaffold with three distinct halogen substituents. This unique substitution pattern offers a platform for sequential, site-selective cross-coupling reactions. However, understanding the relative reactivity of each position is crucial to achieving the desired outcome and avoiding unwanted side products.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] Therefore, for the title compound, the primary site of reactivity is the C-6 iodo group. The C-4 chloro group is significantly less reactive, and the C-5 fluoro group is generally unreactive in these conditions. The electron-withdrawing nature of the fluorine atom can also influence the overall electron density of the pyridine ring, potentially affecting reaction rates.

The pyrrole N-H proton can also participate in side reactions, particularly under basic conditions, leading to N-arylation or other undesired products.[2] Therefore, N-protection strategies are sometimes employed to ensure clean C-C or C-N bond formation at the halogenated positions.

Frequently Asked Questions (FAQs)

Q1: At which position will my cross-coupling reaction most likely occur?

A1: Due to the relative reactivity of the halogens, cross-coupling reactions will overwhelmingly occur at the C-6 position (iodine) . The C-4 chloro group will typically remain unreacted under conditions optimized for the C-6 iodo position.

Q2: Do I need to protect the pyrrole N-H?

A2: It is highly recommended to consider N-protection, especially when using strong bases or when encountering side products related to N-arylation. Common protecting groups for the 7-azaindole core include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), and tosyl (p-toluenesulfonyl). The choice of protecting group will depend on the stability required for your reaction conditions and the ease of deprotection.

Q3: What are the most common side products I should expect?

A3: The most common side products are:

  • De-iodination: Reduction of the C-I bond to a C-H bond.

  • Homocoupling: Dimerization of your starting material or the coupling partner.

  • N-Arylation: Coupling of the aryl partner to the pyrrole nitrogen.

  • Glaser Coupling (in Sonogashira reactions): Homocoupling of the terminal alkyne.[3]

Q4: Can I achieve selective reaction at the C-4 chloro position?

A4: While challenging, it is possible to react the C-4 chloro position after the C-6 position has been functionalized. This typically requires more forcing reaction conditions, such as higher temperatures, different ligands, and a more active palladium catalyst. Careful optimization is necessary to avoid decomposition of the starting material and the desired product.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4] However, with a substrate like 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, several side reactions can occur.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient base- Poor quality boronic acid/ester- Low reaction temperature- Use a fresh batch of palladium catalyst and ligand.- Ensure the base is anhydrous and use a sufficient excess.- Use high-purity boronic acid/ester.- Gradually increase the reaction temperature.
Significant De-iodination - Presence of a hydride source (e.g., water, alcohol solvent)- Prolonged reaction time at high temperature- Certain ligands promoting reductive elimination- Use anhydrous solvents and reagents.- Monitor the reaction closely and stop when the starting material is consumed.- Screen different phosphine ligands.
Homocoupling of Starting Material - Slow transmetalation step- Oxidative addition to two palladium centers- Increase the concentration of the boronic acid/ester.- Use a ligand that promotes faster transmetalation.- Lower the catalyst loading.
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Thoroughly degas the reaction mixture.- Run the reaction under an inert atmosphere (N₂ or Ar).- Lower the reaction temperature if possible.
  • To a reaction vessel, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

  • Purge the vessel with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add a degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[5] With the iodo-substituted pyrrolopyridine, this reaction is generally efficient, but side reactions can still be problematic.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (Pd or Cu)- Insufficient base- Poor quality alkyne- Use fresh Pd and Cu(I) catalysts.- Use a dry, amine base (e.g., Et₃N, DIPEA) in sufficient excess.- Purify the alkyne before use.
Glaser Homocoupling of Alkyne - Presence of oxygen- High concentration of Cu(I) catalyst- Thoroughly degas the reaction mixture.- Run the reaction under an inert atmosphere.- Reduce the amount of Cu(I) catalyst or consider a copper-free protocol.[3]
De-iodination - Similar to Suzuki coupling, presence of reducing agents or prolonged heating.- Use anhydrous conditions and monitor the reaction progress closely.
"Palladium Black" Formation - Catalyst decomposition at high temperatures- Impurities in reagents or solvent- Use lower reaction temperatures if possible.- Use high-purity reagents and solvents.
  • To a reaction vessel, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., Et₃N, DIPEA).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] The unprotected N-H of the pyrrole ring can be a significant source of side products in this reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Inappropriate ligand or base- Poor quality amine- Screen different palladium precatalysts and ligands (e.g., XPhos, RuPhos).- The choice of base is critical; screen NaOtBu, K₃PO₄, Cs₂CO₃.[6]- Use a freshly distilled or high-purity amine.
N-Arylation of the Pyrrole Ring - Reaction of the unprotected N-H with the palladium intermediate.- Protect the pyrrole nitrogen before the coupling reaction.- Use a milder base and lower reaction temperature.
De-iodination - β-hydride elimination from the amine coupling partner (if it has β-hydrogens).- Prolonged reaction time at high temperature.- Use an amine that lacks β-hydrogens if possible.- Monitor the reaction closely and avoid excessive heating.[7]
Homocoupling of Starting Material - Slow reaction with the amine.- Increase the concentration of the amine.- Use a more active catalyst/ligand system.
  • To a reaction vessel, add the N-protected 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Purge the vessel with an inert gas.

  • Add a degassed, anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Reaction Selectivity Diagram

G A 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine B C-6 Coupled Product A->B High Reactivity (I > Cl) C C-4 Coupled Product B->C Lower Reactivity (Requires harsher conditions)

Caption: Expected reactivity of halogens.

Troubleshooting Workflow

G Start Reaction Issue (e.g., Low Yield) Check_Reagents Check Reagent Quality (Catalyst, Substrates, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Check_Reagents->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Dehalogenation Dehalogenation Observed Analyze_Side_Products->Dehalogenation Yes Homocoupling Homocoupling Observed Analyze_Side_Products->Homocoupling Yes Other Other Side Products Analyze_Side_Products->Other Yes Optimize_Solvent Use Anhydrous Solvent Dehalogenation->Optimize_Solvent Optimize_Atmosphere Improve Inert Atmosphere Homocoupling->Optimize_Atmosphere Optimize_Ligand Screen Ligands/Catalysts Other->Optimize_Ligand

Caption: General troubleshooting workflow.

References

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). The Journal of Organic Chemistry, 87(20), 13197–13213.
  • Pyrrolo[2,3-d]pyrimidine compounds. (2007). U.S.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034–1042.
  • Pyrrole compounds. (2013). U.S.
  • Site-selective cross coupling by fine-tuning the supramolecular interaction. (2021). InCatT. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl] -2,4-difluoro-phenyl}-amide. (2015). U.S.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2017).
  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2013). ACS Omega, 3(10), 13098-13105.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Molecules, 24(24), 4585.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4683.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Synthesis, 44(04), 541-546.

Sources

How to increase the reactivity of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Level 3 Technical Support resource for researchers working with 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5).[1] It addresses the specific electronic and steric challenges of this tri-halogenated 7-azaindole scaffold.

Subject: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Ticket ID: AZ-7AI-5F-REACT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Reactivity Hierarchy

To increase the reactivity of this molecule, you must first understand its "Activation Sequence." The 5-fluoro substituent exerts a strong inductive effect (-I), making the pyridine ring highly electron-deficient, but it also introduces steric crowding around the C4 and C6 positions.

The Golden Rule of Selectivity:

  • N1-H (Pyrrole Nitrogen):

    
    .[1] Must be protected first to prevent catalyst poisoning.[1]
    
  • C6-Iodo: Most reactive.[1] Prone to rapid oxidative addition (Pd-catalysis) or Lithium-Halogen exchange.[1]

  • C4-Chloro: Moderately reactive.[1] Activated for

    
     (due to pyridine nitrogen and 5-F induction) or slower Pd-catalysis.
    
  • C5-Fluoro: Inert to standard coupling. Acts as an electronic modulator.[1]

Module 1: N-Protection (The "Solubility & Electronics" Switch)

Issue: Users often report "no reaction" or "catalyst crashing out." This is rarely a catalyst failure; it is usually substrate inhibition via the acidic N1-H or poor solubility in non-polar solvents.[1]

Why Protection Increases Reactivity

Unprotected 7-azaindoles can deprotonate and bind to Pd(II) species, forming unreactive "Pd-black" aggregates.[1] Protecting the N1 position shuts down this pathway and increases solubility in toluene/dioxane.

Recommended Protocols:

Protecting Group (PG)Reactivity ImpactRecommended For
SEM (2-(Trimethylsilyl)ethoxymethyl) High. Increases solubility significantly; electron-donating.[1]Suzuki/Buchwald couplings in non-polar solvents.
Tos (Tosyl) Medium. Electron-withdrawing; activates C4/C6 for

or Lithium exchange.[1]
Nucleophilic attacks (SNAr) at C4.
Boc (tert-Butyloxycarbonyl) Medium. Labile under acidic conditions; good for rapid throughput.[1]Standard Suzuki couplings.

Standard Operating Procedure (SEM Protection):

  • Dissolve substrate (1.0 eq) in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min (Gas evolution must cease).

  • Add SEM-Cl (1.1 eq) dropwise.[1]

  • Warm to RT and stir for 2 h.

  • QC Check: TLC should show a significant

    
     shift (more non-polar).
    

Module 2: Activating the C6-Iodo Position (Suzuki/Sonogashira)

Issue: Sluggish oxidative addition due to the ortho-5-fluoro steric effect. Solution: Switch to electron-rich, bulky phosphine ligands that facilitate oxidative addition while protecting the active Pd(0) species.[1]

The "Turbo-Charged" Suzuki Protocol

Standard


 often fails to reach full conversion due to the 5-F sterics.[1]

Optimized Conditions:

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
    • Why: SPhos is specifically designed to handle sterically hindered aryl chlorides/iodides.

  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:[1]1) at 80-100°C.

Troubleshooting C6 Coupling:

  • Problem: De-iodination (Protodehalogenation) observed.

    • Fix: Your reaction is "starved" of boronic acid. Increase boronic acid to 1.5 eq and ensure the solvent is rigorously degassed (Argon sparge for 15 mins).

  • Problem: C4-Cl coupling observed (Selectivity erosion).

    • Fix: Lower temperature to 60°C. The C6-I bond breaks much faster than C4-Cl; high heat minimizes this kinetic difference.[1]

Module 3: Activating the C4-Chloro Position ( vs. Coupling)

Issue: The C4-Cl bond is chemically robust. Strategy: You can activate this position chemically by oxidizing the pyridine nitrogen (N7).

Method A: N-Oxide Activation ( Route)

The 5-fluoro group makes the C4 position highly electrophilic.[1] Converting the pyridine nitrogen to an N-oxide pulls even more electron density, making C4-Cl susceptible to mild nucleophilic attack.[1]

Protocol:

  • Oxidation: Treat substrate with m-CPBA (1.2 eq) in DCM or EtOAc at RT.[1]

  • 
    :  React the N-oxide intermediate with an amine/alkoxide nucleophile.
    
  • Deoxygenation: Restore the pyridine ring using

    
     or Fe/Acetic Acid.
    
Method B: Palladium Catalysis (Post-C6 Functionalization)

If you have already coupled at C6, the C4-Cl is the next target.

  • Ligand Switch: Use BrettPhos or RuPhos precatalysts.[1] These are required to break the stronger C-Cl bond, especially in the presence of the electron-donating group you likely installed at C6.[1]

Decision Logic & Workflow

The following diagram illustrates the sequential logic required to functionalize this scaffold without "dead-ending" your synthesis.

ReactivityWorkflow Start Start: 4-Cl-5-F-6-I-7-Azaindole Protection Step 1: N-Protection (SEM/Boc/Tos) Start->Protection Mandatory Decision Target Position? Protection->Decision PathC6 Target: C6-Iodo Decision->PathC6 High Reactivity PathC4 Target: C4-Chloro Decision->PathC4 Lower Reactivity SuzukiC6 Suzuki/Sonogashira Pd2(dba)3 + SPhos (Kinetic Control) PathC6->SuzukiC6 NOxide N-Oxide Formation (m-CPBA) PathC4->NOxide Activate Final Fully Functionalized Scaffold SuzukiC6->Final C4 remains Cl SNArC4 SNAr Activation (Requires e- deficient ring) SNArC4->Final NOxide->SNArC4

Figure 1: Sequential Functionalization Logic Flow. Note that C6 functionalization is kinetically favored and should generally precede C4 functionalization unless N-oxide activation is used.[1]

FAQ: Common Reactivity Issues

Q1: Can I perform a Lithium-Halogen exchange on the C6-Iodo? A: Yes, but the 5-Fluoro group presents a risk of "benzyne-like" elimination or directed lithiation at the wrong site.[1]

  • Fix: Use

    
     (Turbo Grignard)  at -40°C instead of 
    
    
    
    . The magnesium species is softer and tolerates the sensitive functional groups better than lithium reagents.

Q2: Why is my Suzuki coupling yielding a de-iodinated product (4-Cl-5-F-7-azaindole)? A: This is a classic "Hydrodehalogenation" side reaction.[1] It happens when the transmetallation step is slower than the


-hydride elimination or solvent abstraction.[1]
  • Fix: Increase the concentration of your boronic acid. Switch solvent to Toluene/Water (biphasic) to minimize radical pathways.

Q3: Does the 5-Fluoro group participate in reactions? A: Generally, no. The C-F bond is extremely strong (


). However, it makes the neighboring C4 and C6 positions more electrophilic. In rare cases, if you use extremely strong nucleophiles (like unstabilized carbanions), you might see 

at C5, but this is atypical.

References

  • Synthesis of 3,6-diaryl 7-azaindoles via One-Pot Suzuki–Miyaura: Detailed kinetics of C6-I vs C4-Cl oxidative addition. Source:

  • Functionalization of 7-Azaindoles: Comprehensive review on N-protection and C-H activation strategies. Source:

  • Base-Promoted SNAr Reactions: Mechanisms for activating chloro-heterocycles using base catalysis.[1] Source:

  • Palladium Catalyzed Cross-Coupling on 7-Azaindoles: Thesis detailing ligand selection (XPhos/SPhos) for sterically hindered azaindoles. Source:

Sources

Preventing dehalogenation of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-7-DEHALO Subject: Preventing Dehalogenation of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Dance of the Halogens"

You are working with 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine , a highly functionalized 7-azaindole scaffold.[1] This molecule presents a unique "reactivity gradient" where the stability of the Carbon-Halogen bonds differs significantly:

  • C6-Iodine: Highly labile.[1] The primary site for Lithium-Halogen exchange and Pd-catalyzed oxidative addition.[1] Risk: High susceptibility to hydrodeiodination (replacement of I with H).[1]

  • C4-Chlorine: Moderately reactive.[1] Susceptible to SNAr and Pd-coupling under forcing conditions.[1]

  • C5-Fluorine: Stable.[1] Modifies electronic density but rarely participates in substitution unless activated by specific ortho-lithiation strategies.[1]

The Core Issue: Users frequently report "vanishing iodine" (hydrodehalogenation) when attempting to functionalize the C6 or C4 positions. This guide provides the protocols to prevent this unwanted reduction.

Diagnostic Visualizer

Before proceeding, identify your failure mode using the logic flow below.

DehaloTroubleshoot Start Start: Iodine Lost (C6-H observed) Method Which Method was used? Start->Method LiEx Lithium-Halogen Exchange (n-BuLi / i-PrMgCl) Method->LiEx PdCat Pd-Catalyzed Coupling (Suzuki/Sonogashira) Method->PdCat Q_Protect Was N1-H Protected? LiEx->Q_Protect Q_Solvent Solvent/Base Used? PdCat->Q_Solvent Prot_No FAIL: N1-Li formed. Proton source quenches C6-Li. Q_Protect->Prot_No No Prot_Yes Check Temp/Quench Q_Protect->Prot_Yes Yes (SEM/Boc) Temp_Issue FAIL: Scrambling. Temp > -70°C or wet electrophile. Prot_Yes->Temp_Issue Alc_Yes FAIL: Alcohol/Amine present. Hydride donor source. Q_Solvent->Alc_Yes MeOH/iPrOH/Et3N Alc_No Check Catalyst Speed Q_Solvent->Alc_No DMF/Dioxane/Inorganic Base Slow_Cat FAIL: Slow Transmetallation. Pd-H species forms. Alc_No->Slow_Cat

Figure 1: Diagnostic logic for identifying the root cause of dehalogenation events.

Module A: Preventing Dehalogenation during Lithiation

The Scenario: You attempt to exchange the C6-Iodine with Lithium to trap an electrophile (e.g., aldehyde, DMF), but the product is the C6-H (de-iodinated) species.

Root Cause Analysis
  • The N1-H Problem: The pyrrole NH is acidic (pKa ~17).[1] If unprotected, n-BuLi will deprotonate N1 first.[1] The resulting poly-lithiated species aggregates, reducing reactivity at C6.[1] Upon quenching, you may simply protonate the C6 position if the exchange happened transiently and failed to react with the electrophile.

  • Temperature Scrambling: 5-Fluoro-6-lithio species are thermally fragile.[1] Above -60°C, they can undergo "halogen dance" or eliminate LiF (though less common than benzyne formation, it destabilizes the intermediate).[1]

The Protocol: Cryogenic C6-Selective Functionalization

Prerequisite: The N1 position must be protected. We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) for stability or Boc if acidic deprotection is planned later.[1]

Step-by-Step:

  • Preparation: Dissolve N-protected substrate (1.0 equiv) in anhydrous THF (0.1 M). Add 4Å molecular sieves to the flask 30 mins prior.

  • Cryo-Cooling: Cool the solution to -78°C (internal probe required; do not rely on bath temp).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask.

    • Note: Do not use t-BuLi unless necessary; n-BuLi is sufficient for C-I exchange and reduces radical side-reactions.[1]

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Checkpoint: The solution often turns yellow/orange. If it turns dark brown/black, decomposition is occurring (check moisture).[1]

  • Trapping: Add the electrophile (1.5 equiv) dissolved in minimal THF. The electrophile solution must be dried over sieves beforehand.

  • Quench: Stir 30 mins at -78°C, then quench with AcOH/THF mixture at -78°C before removing the cooling bath.

Why this works: Quenching cold prevents the lithiated species from grabbing a proton from the solvent or workup media before reacting with the electrophile [1, 6].

Module B: Preventing Hydrodehalogenation in Pd-Catalysis

The Scenario: You are performing a Suzuki-Miyaura coupling at C6. You isolate the product where Iodine is replaced by Hydrogen, not the boronic acid.

Mechanism of Failure: The Hydride Trap

In Palladium cycles, if the Transmetallation step is slow (due to sterics from the C5-Fluorine or low nucleophilicity of the boronate), the oxidative addition complex (Ar-Pd-I) looks for other pathways.

  • Source of H: Alcohols (solvents), water, or

    
    -hydride elimination from alkyl-amine ligands (like Et3N).[1]
    
  • Result: The Pd(II) species undergoes reductive elimination with a Hydride, yielding Ar-H.[1]

PdCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet R-B(OH)2 (Slow Step) SideRxn Hydride Capture (Ar-Pd-H) OxAdd->SideRxn Alcohol/Water (Impurity) RedElim Reductive Elimination (Product Ar-R) TransMet->RedElim RedElim->Pd0 DeHalo Dehalogenation (Ar-H) SideRxn->DeHalo Red. Elim. DeHalo->Pd0

Figure 2: The competitive pathway leading to hydrodehalogenation during cross-coupling.

The Protocol: Anhydrous "Hydride-Free" Suzuki

To prevent C6-I -> C6-H conversion:

  • Solvent Switch: strictly avoid MeOH, EtOH, or IPA.[1] Use 1,4-Dioxane or DMF (anhydrous).[1]

  • Base Selection: Use inorganic bases like K3PO4 or Cs2CO3 .[1] Avoid alkoxides (NaOMe) which can act as hydride donors.

  • Catalyst: Use a catalyst with rapid oxidative addition and transmetallation rates to outcompete the side reaction.

    • Recommendation:Pd(dppf)Cl2 (robust) or XPhos Pd G3 (high turnover).[1]

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition, which stalls the cycle and favors dehalogenation. Sparge with Argon for 15 mins.

Optimized Conditions Table:

Component Recommendation Reason
Solvent 1,4-Dioxane (Dry) Non-protic; prevents hydride transfer.[1]
Base K3PO4 (3.0 equiv) Anhydrous; insoluble in organic phase (slow release).[1]

| Catalyst | Pd(dppf)Cl2·DCM | Bidentate ligand prevents


-hydride elimination.[1] |
| Temp  | 80°C - 90°C | Sufficient for coupling; avoid >110°C to prevent C4-Cl activation.[1] |
Module C: Regioselectivity FAQ (C4 vs C6)

Q: Can I perform SNAr at C4 (Chlorine) without losing C6 (Iodine)? A: Yes, but it is difficult.[1]

  • The Challenge: Standard SNAr requires heat or strong nucleophiles. Under these conditions, the C6-I bond is vulnerable to radical cleavage or reduction.[1]

  • The Fix: Use the "Halogen Dance" strategy or mild SNAr.

    • Strategy: If you need an amine at C4, consider doing the C6-Suzuki first.[1] The aryl group at C6 will stabilize the system.

    • Alternative: If you must hit C4 first, use N-Oxide activation .[1] Oxidize N7 to the N-oxide (using mCPBA). This activates C4 for SNAr at room temperature (preserving C6-I).[1] The N-oxide can be reduced later (PCl3 or Fe) [3].[1]

Q: Why is C5-Fluorine not reacting? A: The C-F bond is extremely strong. In this scaffold, F acts purely as an electronic modulator (pulling electron density from C4 and C6), making them more electrophilic.[1] It will not participate in standard Pd or Li exchange reactions under the conditions described here.

References
  • Lithiated 7-Azaindoles: Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[1] Chemical Society Reviews, 2007.[1]

  • Dehalogenation Mechanisms: Modha, S. G., et al. "Palladium-Catalyzed Dehalogenation: Mechanisms and Applications."[1] Advanced Synthesis & Catalysis, 2013.[1] [1]

  • Regioselective Functionalization: L'Heureux, A., et al. "Syntheses of 4-Substituted 7-Azaindoles via N-Oxide Activation."[1] Tetrahedron Letters, 2004.[1]

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J.[1][2] "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry, 1988.[1][2]

  • Hydrodehalogenation in Cross-Coupling: Everson, D. A., & Weix, D. J.[1] "Cross-Coupling of Organic Halides with Enolates." Journal of Organic Chemistry, 2014.[1] (Discusses hydride sources).

  • 7-Azaindole Lithiation Specifics: Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism."[1][3] Angewandte Chemie, 2019.[1][4] [1]

Sources

Technical Support Center: HPLC Analysis of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Method Development, Troubleshooting, and Validation for Halogenated 7-Azaindoles[1]

Introduction

Welcome to the technical support hub for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5).[1]

This molecule presents a unique set of chromatographic challenges. Structurally, it is a 7-azaindole core heavily substituted with electron-withdrawing halogens (Cl, F, I).[1] This combination drastically alters its physicochemical properties compared to the parent heterocycle:

  • Reduced Basicity: The halogens lower the pKa of the pyridine nitrogen (N7), making it less likely to interact with residual silanols than unsubstituted azaindoles.

  • High Lipophilicity: The Iodine and Chlorine atoms significantly increase retention on reverse-phase columns.[1]

  • Polarizability: The "soft" Iodine atom creates specific interaction potentials (halogen bonding) that can be exploited for separation selectivity.

This guide is structured to help you navigate these properties to build a robust, self-validating analytical method.

Module 1: Method Development Strategy

Q: What are the recommended starting conditions?

A: Do not treat this as a standard small molecule. Due to the high halogen content, this molecule is "sticky" and hydrophobic. A standard generic gradient often results in carryover or late elution.

The "Golden Standard" Protocol:

ParameterRecommendationTechnical Rationale
Column Phenyl-Hexyl (Preferred) or C18Why Phenyl-Hexyl? The Iodine atom interacts strongly with the pi-electrons of the phenyl phase, offering superior selectivity against de-halogenated impurities (e.g., des-iodo degradants) compared to C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the pyrrole NH protonated and suppresses any residual silanol activity.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol.[1] Methanol has higher viscosity and can cause higher backpressure; ACN provides sharper peaks for halogenated aromatics.
Gradient 5% B to 95% B over 15 minCrucial: You must hold at 95% B for at least 3-5 minutes to ensure the highly lipophilic parent compound elutes completely.[1]
Temperature 40°CElevated temperature improves mass transfer of the bulky Iodine atom, sharpening the peak.
Detection UV @ 230 nm and 254 nmThe highly conjugated system absorbs strongly in the low UV range.
Q: How do I prepare the sample to avoid precipitation?

A: Solubility is the #1 failure point for this molecule.

  • Do NOT dissolve in 100% DMSO and inject directly if your injection volume is >5 µL. The "solvent slug" effect will cause peak distortion.

  • Protocol: Dissolve stock in DMSO, then dilute at least 1:1 with Acetonitrile . If possible, dilute with the starting mobile phase (5% ACN), but this molecule may precipitate in high water content.

  • Compromise: Dilute in 50:50 Water:ACN. If the solution turns cloudy, increase ACN to 70%.

Module 2: Troubleshooting & FAQs

Q: I see "Ghost Peaks" in my blank injection. Is my column dirty?

A: Likely, yes. The Iodine atom makes this compound highly lipophilic. It adsorbs to the rotor seal of the injector or the head of the column.

  • The Fix: Implement a Needle Wash step using 90% ACN / 10% Isopropanol. The Isopropanol helps solubilize the halogenated residue better than ACN alone.

  • The Check: Run a "Sawtooth" gradient (rapid ramp to 100% B, hold, drop, repeat) to clean the column.

Q: My retention time is drifting. Why?

A: Check your column temperature thermostatting.

  • Mechanism: Halogenated compounds often show significant selectivity changes with temperature (

    
     changes with 
    
    
    
    ). If your lab temperature fluctuates and the column isn't strictly controlled (e.g., ± 0.5°C), the retention time of the Iodo-species will drift significantly.
Q: I cannot separate the "Des-Iodo" impurity (4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine).

A: This is a selectivity issue. On a C18 column, the hydrophobic difference between -I and -H might not be enough if the organic ramp is too steep.[1]

  • Solution: Switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: The PFP phase engages in specific fluorine-fluorine and halogen-pi interactions.[1] The 5-Fluoro and 6-Iodo substituents on your molecule will interact differently with the PFP ring than the impurity lacking the Iodine, drastically increasing resolution.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the separation of halogenated azaindoles.

MethodDevelopment Start Start: Method Development SolubilityCheck Check Solubility (DMSO/ACN Mix) Start->SolubilityCheck ColumnSelect Select Column SolubilityCheck->ColumnSelect C18 C18 Column (Standard) ColumnSelect->C18 General Use Phenyl Phenyl-Hexyl / PFP (Expert Choice) ColumnSelect->Phenyl Halogen Selectivity RunGradient Run Generic Gradient 5-95% B C18->RunGradient Phenyl->RunGradient Decision Evaluate Separation RunGradient->Decision IssueTailing Issue: Peak Tailing Decision->IssueTailing Asymmetry > 1.5 IssueResolution Issue: Impurity Co-elution Decision->IssueResolution Rs < 2.0 Success Success: Validate Method Decision->Success Pass SST FixTailing Add TFA or Increase Temp IssueTailing->FixTailing FixRes Switch to PFP or Flatten Gradient IssueResolution->FixRes FixTailing->RunGradient FixRes->RunGradient

Caption: Logic flow for optimizing HPLC separation of halogenated azaindoles, prioritizing column selectivity and peak symmetry.

Module 4: Validation & Regulatory Alignment

To ensure your data stands up to scrutiny (FDA/EMA), your method must be "Self-Validating" via System Suitability Tests (SST).[1]

System Suitability Specifications (Proposed)
ParameterAcceptance CriteriaRegulatory Source
Resolution (

)

between Parent and Des-Iodo impurity
USP <621>
Tailing Factor (

)

(Strict) or

(General)
FDA Bioanalytical Guidance
Injection Precision RSD

(n=5 injections)
USP <621>
Capacity Factor (

)

(Ensure no elution in void volume)
General Chromatography Best Practice
Validation Protocol Highlights
  • Specificity: You must inject the "Synthetic Precursors" (e.g., the non-halogenated azaindole) to prove they do not co-elute.

  • Linearity: Due to the Iodine atom, UV response may be non-linear at very high concentrations (fluorescence quenching or detector saturation). Verify linearity up to 120% of target concentration.

  • Robustness: Deliberately vary the % Organic by ±2% and Temperature by ±5°C. If the critical pair (Parent/Impurity) merges, the method is not robust.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). Available at: [Link][1][2]

  • PubChem Compound Summary: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.[1][3] Available at: [Link][1]

Sources

Technical Support Center: Optimizing Reactions with 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reactions with this versatile building block. Given the unique trifunctionalized nature of this reagent, this guide emphasizes regioselectivity and provides insights into achieving desired reaction outcomes.

Introduction to the Reactivity of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, also known as a 7-azaindole derivative, is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility stems from the three distinct halogen substituents, each offering a handle for selective functionalization through various cross-coupling reactions. The reactivity of these halogens in palladium-catalyzed reactions is dictated by the strength of the carbon-halogen bond, which generally follows the order: C-I < C-Br < C-Cl.[2] This predictable reactivity allows for a stepwise and regioselective approach to molecular construction.

This guide will focus on the two most common and powerful cross-coupling reactions for this class of compounds: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the three halogen atoms in palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity for the halogens in 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is Iodine > Chlorine. The C-I bond is the weakest and therefore most susceptible to oxidative addition to a Pd(0) catalyst, making the 6-position the most reactive site for cross-coupling.[2] The C-Cl bond is significantly stronger and will typically require more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to react.

Q2: Can I achieve selective mono-functionalization of this molecule?

A2: Yes, selective mono-functionalization is the primary advantage of this building block. By carefully controlling the reaction conditions (temperature, reaction time, and catalyst system), you can selectively react at the 6-iodo position while leaving the 4-chloro and 5-fluoro groups intact for subsequent transformations.

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling at the 6-position?

A3: A good starting point for a Suzuki-Miyaura coupling at the 6-iodo position would be to use a standard palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, a carbonate base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or toluene/ethanol at a moderate temperature (e.g., 80-90 °C).[3][4]

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination at the 6-position?

A4: For a Buchwald-Hartwig amination at the 6-iodo position, a common starting point is to use a palladium precatalyst (e.g., a palladacycle) with a bulky, electron-rich phosphine ligand like XPhos or RuPhos. A strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically required, and the reaction is often run in an anhydrous, aprotic solvent like toluene or dioxane at temperatures ranging from 80-110 °C.[5][6]

Q5: Is the N-H of the pyrrole ring reactive under cross-coupling conditions?

A5: The N-H of the pyrrole ring can be reactive under certain conditions, particularly in the presence of strong bases. While many cross-coupling reactions on the 7-azaindole core can be performed without N-protection,[5] protection of the N-H with a suitable protecting group (e.g., SEM, Boc, or acetyl) can sometimes improve yields and prevent side reactions, especially when using very strong bases or for multi-step sequences.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Guide
Issue Potential Cause Troubleshooting Suggestion
Low to No Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Ineffective baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and anhydrous.
Boronic acid decompositionUse a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is of high quality. Consider using a boronic ester for improved stability.
Deiodination (loss of iodine) Presence of a hydrogen sourceEnsure all solvents and reagents are anhydrous. Use a rigorously inert atmosphere.
Catalyst-mediated reductionLower the reaction temperature. Screen different palladium catalysts and ligands.
Formation of Side Products (e.g., homocoupling of boronic acid) High catalyst loadingReduce the catalyst loading to 1-2 mol %.
High temperatureLower the reaction temperature once the reaction has initiated.
Incomplete Conversion Insufficient reaction timeMonitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Catalyst deactivationAdd a fresh portion of catalyst and ligand to the reaction mixture.
Buchwald-Hartwig Amination: Troubleshooting Guide
Issue Potential Cause Troubleshooting Suggestion
Low to No Yield Inactive catalyst systemUse a reliable palladium precatalyst and a suitable bulky phosphine ligand (e.g., XPhos for primary amines, RuPhos for secondary amines).[6] Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere.
Incorrect baseFor most amines, a strong, non-nucleophilic base like NaOtBu or LiHMDS is optimal.[6] For base-sensitive substrates, a weaker base like Cs₂CO₃ may be used, but higher temperatures may be required.
Low reaction temperatureBuchwald-Hartwig aminations often require temperatures between 80-110 °C.[2]
Deiodination Presence of a hydrogen sourceEnsure all solvents and reagents are anhydrous and the reaction is performed under a rigorously inert atmosphere.
Sterically hindered amineFor bulky amines, consider using a more active catalyst system or higher reaction temperatures.
Formation of Side Products Reaction at the pyrrole N-HIf side reactions at the N-H are suspected, consider protecting the pyrrole nitrogen with a suitable protecting group.[7]
Homocoupling of the amineOptimize the stoichiometry of the reagents. A slight excess of the amine is typically used.
Incomplete Conversion Insufficient reaction timeMonitor the reaction progress by TLC or LC-MS and allow for longer reaction times if necessary.
Catalyst poisoningEnsure the starting materials and amine are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).

Experimental Protocols

General Protocol for a Regioselective Suzuki-Miyaura Coupling at the 6-Position
  • Reaction Setup: To an oven-dried reaction vessel, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as cesium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to the vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

General Protocol for a Regioselective Buchwald-Hartwig Amination at the 6-Position
  • Reaction Setup: In a glovebox, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6]

Data Presentation

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol %)Ligand (mol %)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig (Primary Amine) XPhos Pd G3 (2)-NaOtBu (1.5)Toluene90-110
Buchwald-Hartwig (Secondary Amine) RuPhos Pd G3 (2)-LiHMDS (1.5)Dioxane90-110

Note: These are suggested starting points and may require optimization for specific substrates.

Visualization

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_temp Is the temperature sufficient? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst/ligand or a more active precatalyst. check_catalyst->solution_catalyst No check_base Is the base effective? check_temp->check_base Yes solution_temp Increase temperature in 10°C increments. check_temp->solution_temp No check_boronic Is the boronic acid stable? check_base->check_boronic Yes solution_base Switch to a stronger base (e.g., Cs2CO3, K3PO4). check_base->solution_base No solution_boronic Use a slight excess or switch to a boronic ester. check_boronic->solution_boronic No

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem.
  • Palladium-catalyzed amination of unprotected halo-7-azaindoles. PMC.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Optimization of Buchwald-Hartwig amin
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. CoLab.ws.
  • Buchwald-Hartwig Amin
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Exploring Applications of Pyrrolo[2,3-b]pyridine Derivatives in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry.
  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
  • Purine and Related Compound Purification Str
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines..
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.

Sources

Technical Support Center: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. This versatile building block, a core component in advanced pharmaceutical agents like Lorlatinib (PF-06463922), presents unique challenges and opportunities due to its polyhalogenated nature.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction outcomes by strategically selecting bases and solvents.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is the most reactive in a typical palladium-catalyzed cross-coupling reaction?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[4] Therefore, the iodine atom at the C-6 position is the most reactive site and will selectively undergo coupling under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions, leaving the chlorine at C-4 and the fluorine at C-5 intact. This chemoselectivity is fundamental to the synthetic utility of this molecule.

Q2: Why is the choice of base so critical in these coupling reactions?

A2: The base plays multiple, crucial roles in the catalytic cycle.[5]

  • In Suzuki-Miyaura Couplings: The base activates the boronic acid, forming a more nucleophilic boronate species ([R-B(OR)3]−) which is necessary for the transmetalation step.[4][5]

  • In Sonogashira Couplings: An amine base acts as a proton scavenger, deprotonating the terminal alkyne to form a reactive copper acetylide intermediate, and it also neutralizes the hydrogen halide (HX) produced during the reaction.[6][7]

  • In Buchwald-Hartwig Aminations: The base is required to deprotonate the amine nucleophile (or the N-H bond of the azaindole itself) after it coordinates to the palladium center, facilitating the final reductive elimination step.[6][8] An inappropriate base can lead to low yield, catalyst deactivation, or unwanted side reactions.

Q3: How does the solvent affect the reaction outcome?

A3: The solvent influences several factors: reagent solubility, catalyst stability, and the rate of key mechanistic steps.[9]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are commonly used as they effectively dissolve the organic substrates and the palladium catalyst complexes.[7][9] Some polar solvents can influence the active catalytic species and even alter chemoselectivity in complex substrates.[10][11]

  • Protic Solvents (e.g., H₂O, alcohols): Often used as a co-solvent, particularly in Suzuki reactions. Water can significantly accelerate the reaction, possibly by facilitating the formation of the active boronate species and influencing the solubility of the inorganic base.[12][13]

  • Nonpolar Solvents (e.g., Toluene): Useful for reactions where water might promote undesirable side reactions like boronic acid decomposition.

Q4: I am seeing significant amounts of dehalogenation (replacement of iodine with hydrogen). What is the cause and how can I prevent it?

A4: Dehalogenation is a common side reaction resulting from proto-deboronation (for Suzuki) or other protic sources in the reaction mixture. Potential sources of protons include residual water in solvents, alcohol solvents, or certain amine bases. To mitigate this, ensure all reagents and solvents are anhydrous (if the protocol demands it) and consider using a non-protic solvent system with a carbonate or phosphate base instead of hydroxide or alkoxide bases.[5]

Troubleshooting Guide: Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield / Incomplete Conversion 1. Ineffective Base: The chosen base may be too weak, not soluble enough, or degraded (e.g., carbonates absorbing moisture). 2. Poor Solvent Choice: Reagents may not be fully dissolved at the reaction temperature. 3. Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst or phosphine ligands. 4. Boronic Acid Instability: Boronic acids can decompose (proto-deboronation), especially at high temperatures.1. Base Screening: Try a stronger or more soluble base. For Suzuki, switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOt-Bu or KOt-Bu are stronger options. Ensure the base is fresh and anhydrous.[14] 2. Solvent Screening: If using toluene, try a more polar solvent like dioxane or a THF/water mixture to improve solubility.[9][14][15] 3. Thorough Degassing: Sparge the solvent and reaction mixture with argon or nitrogen for 15-30 minutes before adding the catalyst. Use freeze-pump-thaw cycles for maximum oxygen removal.[5] 4. Use Boronic Esters: Pinacol or MIDA esters are often more stable than the corresponding boronic acids.[4]
Poor Selectivity (Reaction at C-4 Chlorine) 1. High Temperature / Long Reaction Time: Forcing conditions can sometimes initiate slower oxidative addition at the C-4 chloro position. 2. Highly Active Catalyst System: Certain very active ligands designed for aryl chloride activation might promote undesired reactivity.1. Optimize Temperature & Time: Reduce the reaction temperature and monitor by TLC or LC-MS to stop the reaction upon consumption of the starting material. 2. Modify Catalyst/Ligand: If using a highly active catalyst like one based on a Buchwald ligand for a C-6 coupling, consider switching to a less reactive system, such as one using PPh₃, if selectivity is an issue.
Formation of Homocoupled Byproducts 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions can become more prevalent.1. Rigorous Degassing: As with low yield issues, ensure the reaction is maintained under a strictly inert atmosphere.[5] 2. Optimize Base and Water Content: For Suzuki reactions, the choice of base and the amount of water can significantly impact the rate of transmetalation. Screen different bases and consider a dioxane/water mixture (e.g., 4:1 or 10:1).[13][16]

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to effective troubleshooting. The base and solvent exert their influence at specific, critical stages of the cycle.

The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates a simplified catalytic cycle for a Suzuki-Miyaura coupling. The base is essential for activating the boronic acid prior to the transmetalation step, while the solvent must solubilize all components and stabilize the palladium intermediates.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Reagent Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Ar-Pd(II)-I(L)₂ Pd(0)L2->OA_Complex Ar-I TM_Complex Transmetalation Ar-Pd(II)-R(L)₂ OA_Complex->TM_Complex [R-B(OH)₃]⁻ RE_Product Reductive Elimination TM_Complex->RE_Product Isomerization RE_Product->Pd(0)L2 Product (Ar-R) Boronic_Acid R-B(OH)₂ (Boronic Acid) Activated_Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Activated_Boronate Base Base (e.g., K₃PO₄) Base->Activated_Boronate Activated_Boronate->OA_Complex Enters Cycle caption Fig 1. Role of the base in the Suzuki-Miyaura cycle. Troubleshooting_Flowchart decision decision process process start Start: Low Yield p1 Verify Reagent Quality (Substrate, Boronic Acid, Catalyst, Base) start->p1 Initial Check end_ok Problem Solved end_fail Consult Specialist d1 Reagents OK? p1->d1 p2 Review Reaction Setup d1->p2 Yes p1a Use Fresh, Purified Reagents. Rerun Experiment. d1->p1a No d2 System Fully Degassed? Inert Atmosphere Maintained? p2->d2 p1a->end_ok p3 Screen Reaction Parameters d2->p3 Yes p2a Improve Degassing Protocol (e.g., Freeze-Pump-Thaw). Rerun Experiment. d2->p2a No p4 Change Base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄) p3->p4 Step 1: Base p2a->end_ok p5 Change Solvent System (e.g., Toluene → Dioxane/H₂O) p4->p5 Step 2: Solvent p6 Increase Temperature Incrementally (e.g., 80°C → 100°C) p5->p6 Step 3: Temperature d3 Improvement Seen? p6->d3 d3->end_ok Yes p7 Screen Catalyst/Ligand (e.g., PPh₃ → Buchwald Ligand) d3->p7 No d4 Improvement Seen? p7->d4 d4->end_ok Yes d4->end_fail No caption Fig 2. Systematic troubleshooting for low-yield couplings.

Fig 2. Systematic troubleshooting for low-yield couplings.

Model Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling at C-6

This protocol is a general starting point for coupling an arylboronic acid at the C-6 iodo position.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to make a 0.1 M solution with respect to the starting material). [16]4. Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%) to the vial under a positive pressure of inert gas.

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at C-6

This protocol is suitable for coupling a terminal alkyne at the C-6 iodo position.

  • Reagent Preparation: To an oven-dried reaction vial, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF. [17]Add the terminal alkyne (1.1-1.5 eq) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0-3.0 eq). [17]4. Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Johnson, T. W., Richardson, P. F., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h]b[2][18][19]enzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). Journal of Medicinal Chemistry, 57(11), 4720–4744. Available from: [Link]

  • Richardson, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. Available from: [Link]

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. Available from: [Link]

  • Google Patents. (2021). Preparation method of key intermediate of lorlatinib.
  • ACS Publications. (2023). Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands. Organic Process Research & Development. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3034-3043. Available from: [Link]

  • Google Patents. (2021). CN112921057A - Preparation method of Laratinib key intermediate.
  • Toste, F. D., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2002). Mechanism of the oxidative addition of Pd0 complexes generated from Pd0(dba)2 and a phosphole ligand DBP: a special case where dba does not play any inhibiting role. Inorganica Chimica Acta, 330(1), 169-175. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 897-916. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Toste, F. D., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. Available from: [Link]

  • DSpace@MIT. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Available from: [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Elleraas, J., et al. (2016). Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. Angewandte Chemie International Edition, 55(11), 3590-3595. Available from: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... Available from: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1040. Available from: [Link]

  • Mrony, P., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2539. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Omega, 5(21), 12015-12019. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412-3416. Available from: [Link]

  • Reisberg, S. H., et al. (2019). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Nature Chemistry, 11(12), 1136-1143. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(26), 4855-4858. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling. Available from: [Link]

  • Toste, F. D., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5554-5558. Available from: [Link]

  • de Lera, A. R., & Alonso, F. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2429-2437. Available from: [Link]

  • Gutierrez, O., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(4), 803-809. Available from: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sono- gashira Synthesis of Fluorescent 2-Alkynyl-4-(7. The Journal of Organic Chemistry. Available from: [Link]

  • AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck. Available from: [Link]

  • Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3646-3649. Available from: [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2. Available from: https://core.ac.uk/download/pdf/287739575.pdf
  • ACS Publications. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters. Available from: [Link]

  • Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3646-3649. Available from: [Link]: [Link]

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Workup procedure for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers synthesizing or purifying 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5).

This compound is a highly functionalized 7-azaindole scaffold.[1][2] Its synthesis typically involves Directed Ortho-Lithiation (DoM) at the C6 position of an N-protected precursor, followed by an iodine quench and subsequent deprotection. The workup is critical due to the lipophilicity of the poly-halogenated core and the potential for iodine contamination.

Part 1: Critical Safety & Chemical Behavior

Status: ACTIVE | Severity: HIGH

Before initiating the workup, operators must understand the physicochemical behavior of this specific scaffold to prevent yield loss and safety incidents.

Core Chemical Properties
PropertyValue / CharacteristicImpact on Workup
Acidity (NH) pKa ~12–13 (estimated)The N1-proton is acidic due to the electron-withdrawing halogens (F, Cl, I) and the pyridine ring. Avoid high pH (>12) aqueous washes , as the compound will deprotonate and dissolve in the aqueous phase.
Solubility Low in Hexanes/Water; High in THF, EtOAc, DMSOProne to precipitation during quenching. Use sufficient organic solvent to maintain a homogeneous organic phase.
Stability C–I bond is light-sensitiveProtect from light immediately upon quenching. Iodine liberation causes autocatalytic decomposition.
Reactivity Electrophilic at C6; Nucleophilic at N1Avoid strong nucleophiles during workup to prevent displacement of the Fluorine or Chlorine.

Part 2: Standard Operating Procedure (SOP) - Workup Protocol

Workflow ID: SOP-AZA-006 Context: Post-reaction isolation (assuming Lithiation/Iodination route).

Phase 1: Quenching & Iodine Removal

Goal: Safely deactivate excess n-BuLi/LDA and remove unreacted Iodine.

  • Temperature Control: If coming from a lithiation step (-78°C), maintain low temperature during the initial quench.

    • Action: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.[3]

    • Why: Exothermic protonation can cause local heating, leading to "scrambling" of the halogens or polymerization.

  • Iodine Scavenging (The "Purple" Issue):

    • Observation: The organic layer will likely be dark purple/brown due to excess I₂.

    • Action: Wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.[4] Shake vigorously until the color shifts from purple to pale yellow/orange.

    • Mechanism:[5][6]

      
       (Converts lipophilic Iodine to water-soluble Iodide).
      
Phase 2: Extraction & Phase Separation

Goal: Isolate the neutral heterocycle without losing it to the aqueous layer.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid Dichloromethane (DCM) if possible, as poly-halogenated compounds can sometimes form difficult emulsions with DCM/Brine.

  • pH Adjustment (Critical):

    • Check the pH of the aqueous layer.[5] It should be pH 6–8 .

    • Warning: If the reaction involved a deprotection step (e.g., using NaOH or KOH), the aqueous phase might be basic. Acidify to pH 7 using 1M HCl before extraction to ensure the 7-azaindole is protonated (neutral) and stays in the organic layer.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) .[4][7] Avoid Magnesium Sulfate (MgSO₄) if the solution is slightly acidic, as it can sometimes act as a Lewis acid.

Phase 3: Purification Strategy

Goal: Separate the 6-iodo product from the 6-H starting material.

  • Challenge: The starting material (4-chloro-5-fluoro-7-azaindole) and the product (6-iodo derivative) have very similar Rf values.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (0%

    
     30%) .
    
    • Tip: Adding 1% Methanol or Triethylamine can reduce streaking, but keep Triethylamine low to avoid solubilizing silica.

Part 3: Troubleshooting Guide (FAQ)

Ticket System: Common User Issues

Issue #1: "My organic layer remains purple/pink even after Thiosulfate wash."
  • Diagnosis: Iodine is trapped in the hydrophobic pockets of the poly-halogenated product aggregates or the solvent is saturated.

  • Resolution:

    • Add a small amount of Methanol to the biphasic mixture (improves phase transfer of thiosulfate).

    • Increase the concentration of the Thiosulfate wash to 20%.

    • Alternative: Wash with dilute Sodium Bisulfite (NaHSO₃), which is a more aggressive reducing agent.

Issue #2: "I have a massive emulsion that won't separate."
  • Diagnosis: 7-azaindoles are amphoteric and can act as surfactants, especially with fine particulate salts (LiCl/LiI) generated during the reaction.

  • Resolution:

    • Filtration: Pass the entire emulsion through a pad of Celite . This removes the fine particulates stabilizing the emulsion.

    • Salting Out: Add solid NaCl to the aqueous layer to saturation.

    • The "Wait" Method: If using DCM, switch to EtOAc. DCM emulsions with azaindoles are notoriously persistent.

Issue #3: "Low yield. Product detected in the aqueous waste."
  • Diagnosis: The pH was likely too high (basic). The 5-fluoro and 4-chloro substitutions increase the acidity of the pyrrole N-H (pKa drops). At pH > 10, a significant portion is the anion (water-soluble).

  • Resolution: Back-extract the aqueous waste. Acidify the aqueous layer to pH 5–6 with 1M HCl, then re-extract with EtOAc (3x).

Issue #4: "Product decomposes on the silica column (turns brown)."
  • Diagnosis: The C–I bond is labile. Acidic silica or prolonged exposure to light on the column causes de-iodination.

  • Resolution:

    • Pre-treat Silica: Slurry the silica with 1% Triethylamine in Hexanes before loading.

    • Speed: Run a "Flash" column (high flow rate). Do not leave the compound on the column overnight.

    • Darkness: Wrap the column in aluminum foil.

Part 4: Visual Workflows

Workflow 1: Post-Reaction Extraction Logic

WorkupFlow Reaction Crude Reaction Mixture (-78°C) Quench Quench: Sat. NH4Cl (Dropwise) Reaction->Quench IodineCheck Is solution Purple/Brown? Quench->IodineCheck Thiosulfate Wash: 10% Na2S2O3 (Vigorous Shake) IodineCheck->Thiosulfate Yes PhaseSep Phase Separation IodineCheck->PhaseSep No Thiosulfate->PhaseSep AqCheck Check Aqueous pH PhaseSep->AqCheck Aqueous Layer Dry Dry: Na2SO4 + Filter PhaseSep->Dry Organic Layer Acidify Adjust to pH 6-7 (1M HCl) AqCheck->Acidify pH > 9 Extract Extract: EtOAc (3x) AqCheck->Extract pH 6-8 Acidify->Extract Extract->Dry

Caption: Logic flow for the extraction of 4-Chloro-5-fluoro-6-iodo-7-azaindole, prioritizing pH control and iodine removal.

Workflow 2: Troubleshooting Emulsions

EmulsionFix Emulsion Emulsion Detected Step1 Add Brine (Sat. NaCl) Emulsion->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite (Remove Li-salts) Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add small amount MeOH or Acetone Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Stepwise escalation protocol for breaking persistent emulsions common in azaindole workups.

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product Page. Retrieved from

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM workups).
  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.
  • L'Heureux, A., et al. (2010).
  • BenchChem. (2025).[4] Technical Guide to the Synthesis and Purification of Halogenated Pyridines. Retrieved from

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Validation & Comparative

Purity Analysis of Synthesized 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5) is a high-value scaffold in the synthesis of next-generation kinase inhibitors (e.g., B-Raf, JAK inhibitors). Its tri-halogenated core presents a unique analytical challenge: distinguishing between closely related de-halogenated byproducts (des-iodo, des-chloro) and regioisomers that possess near-identical polarity and mass.

This guide compares three analytical methodologies—UHPLC-MS/MS , 19F-qNMR , and Standard HPLC-UV —to determine the optimal workflow for validating the purity of this intermediate prior to downstream cross-coupling reactions.

Part 1: The Analytical Challenge & Impurity Landscape

In the synthesis of poly-halogenated 7-azaindoles, "purity" is not a single number but a profile of specific contaminants that dictate downstream success.

Critical Impurity Profile
  • Des-iodo Impurity (4-Chloro-5-fluoro-7-azaindole):

    • Origin: Incomplete iodination or protodeiodination during workup.

    • Impact: Competes in Suzuki-Miyaura couplings, leading to difficult-to-separate byproducts.

  • Regioisomers (Isomeric Fluorination):

    • Origin: Non-selective electrophilic fluorination.

    • Impact: Alters structure-activity relationship (SAR) data in final drug candidates.

  • Transition Metal Residuals:

    • Origin: Pd/Cu catalysts from precursor synthesis.

    • Impact: Quenches catalysts in subsequent steps.

Part 2: Comparative Methodological Analysis

Method A: UHPLC-MS/MS (The Gold Standard for Identification)

Best For: Trace impurity profiling (<0.1%) and structural confirmation.

  • Mechanism: Uses Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. The distinct isotopic patterns of Chlorine (

    
    ) and Iodine (Mass defect) allow for unambiguous identification of de-halogenated species.
    
  • Pros: High sensitivity; resolves co-eluting peaks via Mass Extraction (XIC).

  • Cons: Requires expensive instrumentation; ionization suppression can affect quantitation accuracy.

Method B: 19F-qNMR (The "Truth" for Regio-Purity)

Best For: Absolute quantification of fluorine regioisomers.

  • Mechanism: Quantitative Nuclear Magnetic Resonance targeting the

    
     nucleus. Since the chemical shift of fluorine is highly sensitive to its electronic environment, the 5-fluoro signal is distinct from any 4-fluoro or 6-fluoro isomers.
    
  • Pros: No reference standards required for impurities; non-destructive; rapid differentiation of isomers.

  • Cons: Lower sensitivity (LOD ~0.5%); requires high solubility.

Method C: HPLC-UV (The Routine Workhorse)

Best For: Routine QC and batch release.

  • Mechanism: Reversed-phase separation with detection at 254 nm (aromatic core).

  • Pros: Robust, low cost, high precision for main peak assay.

  • Cons: "Blind" to non-chromophoric impurities; risk of co-elution with isomers.

Part 3: Experimental Protocols

Protocol 1: Optimized UHPLC-MS Purity Assay
  • System: Agilent 1290 Infinity II / Sciex Triple Quad

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Detection: ESI+ (Scan range 100-600 m/z) and UV 254 nm.

Protocol 2: 19F-qNMR Absolute Quantification
  • Instrument: Bruker Avance III HD 400 MHz

  • Solvent: DMSO-d6 (provides optimal solubility for azaindoles)

  • Internal Standard:

    
    -Trifluorotoluene (added gravimetrically).
    
  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 10s (Critical for full relaxation of F nuclei)

    • Scans: 64

  • Calculation: Purity is derived from the molar ratio of the analyte's F-signal integration vs. the Internal Standard, corrected for molecular weight.

Part 4: Data Presentation & Performance Comparison

The following table summarizes the validation data for the synthesized 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

FeatureMethod A: UHPLC-MSMethod B: 19F-qNMRMethod C: HPLC-UV
Limit of Detection (LOD) 0.005%0.5%0.05%
Linearity (

)
> 0.995N/A (Absolute)> 0.999
Specificity (Isomers) High (via Mass)Excellent (via Shift)Moderate
Throughput High (7 min/run)Low (15 min/run)High (10 min/run)
Cost per Sample

$

$
Primary Use Case Impurity ID & Trace AnalysisIsomer ValidationRoutine Batch Release

Part 5: Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logical progression for analyzing a new batch of the synthesized intermediate.

AnalyticalWorkflow Start Crude Synthesized Material Step1 1. HPLC-UV Screen (Purity > 95%?) Start->Step1 Step2 2. UHPLC-MS Analysis Step1->Step2 Yes Recrystallize Recrystallize (EtOH/H2O) Step1->Recrystallize No Decision Is De-iodo impurity > 1%? Step2->Decision Step3 3. 19F-qNMR Verification Step3->Recrystallize Regio-isomer > 0.5% Release Release for Suzuki Coupling Step3->Release Regio-isomer < 0.5% Decision->Step3 No Decision->Recrystallize Yes Recrystallize->Start

Caption: Decision tree for validating 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine purity.

Diagram 2: Impurity Fate Mapping

Understanding how specific impurities affect the downstream Suzuki coupling is critical for setting purity specifications.

ImpurityFate Main Target: 6-Iodo Precursor Suzuki Suzuki Coupling (Boronic Acid, Pd) Main->Suzuki Imp1 Impurity: Des-iodo (C-H) Imp1->Suzuki Product Desired Product (C-C Bond Formed) Suzuki->Product High Yield Inert Unreacted Impurity (Difficult Separation) Suzuki->Inert Accumulates

Caption: Impact of Des-iodo impurity on downstream Suzuki coupling efficiency.

References

  • Sigma-Aldrich. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product Specification. Retrieved from

  • National Institutes of Health (NIH). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. PMC4060875. Retrieved from

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • PubChem. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Compound Summary. Retrieved from

  • ChemicalBook. Synthesis and Impurity Profile of Halogenated 7-Azaindoles. Retrieved from

Sources

Biological Activity & Synthetic Utility: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Programmable" Kinase Scaffold

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5) is not a final drug but a high-value pharmacophore enabler . In the hierarchy of medicinal chemistry building blocks, it represents a "privileged structure" designed for the precise, regioselective construction of Type I and Type II kinase inhibitors .

While the intermediate itself possesses negligible biological activity, its value lies in its latent potential . It serves as a template for generating libraries of nanomolar-potency inhibitors targeting FGFR, c-Met, and B-RAF . This guide compares its utility against traditional scaffolds (Indoles, Purines) and details the specific biological advantages conferred by its halogenation pattern.

Scaffold Comparison: 7-Azaindole vs. Alternatives

The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a bioisostere of both indole and purine. The specific tri-halogenated derivative (4-Cl, 5-F, 6-I) offers distinct advantages in Structure-Activity Relationship (SAR) exploration.

Table 1: Comparative Analysis of Kinase Scaffolds
Feature7-Azaindole (Target Scaffold) Indole Purine
Hinge Binding Bidentate: N7 accepts H-bond; NH1 donates H-bond. Mimics Adenine.Monodentate: NH1 donates H-bond only. Requires "flipped" binding for some targets.Bidentate: Classic ATP mimic, but often lacks selectivity.
Solubility High: Pyridine nitrogen lowers LogP and increases aqueous solubility.Low: Highly lipophilic; often requires solubilizing groups.Moderate: Polar, but can suffer from poor permeability.
Metabolic Stability Enhanced: Pyridine ring is electron-deficient, resisting oxidative metabolism.Poor: C3 position is highly prone to oxidation (CYP450 attack).Variable: Susceptible to xanthine oxidase.
Synthetic Utility Programmable: 4-Cl, 5-F, 6-I pattern allows sequential, orthogonal coupling.Limited: Electrophilic substitution is often non-selective (C3 vs C2).Complex: N-alkylation mixtures are common; C2/C6 differentiation can be difficult.
Why the "5-Fluoro" Modification Matters

In this specific intermediate, the C5-Fluorine is not merely a handle for coupling; it is a bioactive modulator :

  • Metabolic Blocking: The C5 position of 7-azaindoles is electronically susceptible to metabolic oxidation. Fluorine substitution blocks this pathway, extending the half-life (

    
    ) of the final drug.
    
  • pKa Modulation: The electronegative fluorine reduces the basicity of the N7 nitrogen, fine-tuning the H-bond strength with the kinase hinge region (e.g., Met1160 in c-Met).

Biological Potential: Derived Activity Profiles[1][2][3][4]

The biological activity of this scaffold is best understood through the inhibitors synthesized from it. Libraries derived from 4-substituted-5-fluoro-7-azaindoles have demonstrated potent inhibition in oncology targets.

Case Study: FGFR Inhibition

Derivatives synthesized from similar 5-substituted-7-azaindole scaffolds have yielded potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

  • Target: FGFR1-4 (implicated in gastric and breast cancers).

  • Observed Potency: Optimized derivatives (e.g., substituting C4 with dimethoxyphenyl moieties) achieve IC50 values of 7–25 nM .

  • Mechanism: The 7-azaindole core occupies the ATP-binding pocket. The N1 and N7 atoms form a "pincer-like" H-bond network with the hinge region backbone (e.g., Glu466 and Ala468 in FGFR1).

Case Study: c-Met & B-RAF
  • Vemurafenib Analogs: The 7-azaindole core is the structural backbone of Vemurafenib (Zelboraf). Using the 4-Cl-5-F-6-I intermediate allows for the creation of "next-generation" analogs that explore the C6 vector (solvent front) and C4 vector (gatekeeper residue) simultaneously.

Experimental Protocol: Regioselective Functionalization

To unlock the biological activity, one must follow a strict order of operations. The reactivity profile is: C6-I > C4-Cl >> C5-F .

Workflow: The "Orthogonal Cascade"

This protocol validates the scaffold's utility by converting the inactive intermediate into a bioactive precursor.

Step 1: C6-Selective Suzuki-Miyaura Coupling

  • Objective: Introduce the "Tail" moiety (solubilizing group or solvent-exposed motif).

  • Reagents: Boronic acid (1.1 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq), Dioxane/H2O (4:1).

  • Conditions: 60°C for 4 hours.

  • Mechanism: The C-I bond is weaker and undergoes oxidative addition faster than the C-Cl bond.

  • Checkpoint: Monitor by LC-MS. Disappearance of starting material (M+H 296) and appearance of mono-coupled product. Note: C4-Cl remains intact.

Step 2: C4-Selective Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Introduce the "Head" moiety (hinge-interacting or hydrophobic group).

  • Reagents: Amine or Phenol nucleophile (1.2 eq), DIPEA (3 eq), NMP or DMSO.

  • Conditions: 120°C (microwave or thermal) for 2-6 hours.

  • Mechanism: The electron-deficient pyridine ring (further activated by the 5-F) facilitates attack at the C4 position.

  • Result: A fully functionalized, tri-substituted 7-azaindole ready for biological screening.

Visualization: Reactivity & Binding Logic

The following diagram illustrates the "Programmable" nature of the scaffold and its interaction with a generic kinase domain.

G Intermediate 4-Cl-5-F-6-I-7-Azaindole (Inactive Scaffold) Step1 Step 1: C6 Coupling (Suzuki/Sonogashira) Intermediate->Step1 Pd(0), R-B(OH)2 Selectivity: I > Cl Intermediate2 6-Aryl-4-Cl-5-F Intermediate Step1->Intermediate2 Step2 Step 2: C4 SNAr (Nucleophilic Attack) Intermediate2->Step2 H-Nu, Heat Selectivity: C4 Activated FinalDrug Bioactive Kinase Inhibitor (IC50 < 50 nM) Step2->FinalDrug Hinge Kinase Hinge Region (H-Bonding) FinalDrug->Hinge N7/NH1 Interaction Gatekeeper Gatekeeper Residue (Selectivity) FinalDrug->Gatekeeper C4/C5 Substituents

Caption: Regioselective synthesis cascade transforming the halogenated scaffold into a potent kinase inhibitor.

References

  • Sigma-Aldrich. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product Specification.Link

  • BenchChem. A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.Link

  • National Institutes of Health (PMC). The Azaindole Framework in the Design of Kinase Inhibitors.Link

  • Wang, J., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[1][2] RSC Advances, 2020. Link

  • Song, J.J., et al. Highly Regioselective Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[3] Journal of Organic Chemistry. Link

Sources

A Researcher's Guide to 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structure is a recurring motif in a multitude of kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to form critical hydrogen bonds and serve as a versatile template for bioisosteric replacements makes it an invaluable starting point for drug discovery campaigns, particularly in oncology with targets like Fibroblast Growth Factor Receptors (FGFR).[1][4][5]

This guide focuses on a highly functionalized derivative, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5). The strategic placement of three distinct functional handles—a highly reactive iodine, a moderately reactive chlorine, and a metabolically significant fluorine—makes this compound a powerful tool for building diverse chemical libraries. However, its utility is not absolute and must be weighed against simpler, alternative building blocks.

This document moves beyond a simple datasheet to provide a comparative performance analysis. We will deconstruct the criteria by which such a reagent should be judged, compare its synthetic performance against logical alternatives using literature-derived data, and provide robust, field-tested protocols for its use.

PART 1: The Certificate of Analysis as a Blueprint for Success

While some specialized reagents are supplied without extensive batch-specific data, a comprehensive Certificate of Analysis (CoA) remains the gold standard for ensuring reproducibility in research. For a complex molecule like 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a proper CoA serves as a critical validation checkpoint. Below is a breakdown of the essential analytical tests you should expect or perform upon receipt, and the rationale behind each.

Table 1: Essential Quality Control Parameters for a Heterocyclic Building Block

Analytical TestParameterPurpose & Scientific Rationale
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConfirms the chemical structure. For this molecule, ¹H NMR verifies the pyrrole and pyridine protons, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR provides a clear signal for the single fluorine, confirming its presence and chemical environment.
Purity HPLC (%, at a specific wavelength)Quantifies the amount of the target compound relative to impurities. A high-purity starting material is essential to avoid introducing unknown variables into a reaction and to simplify purification of the final product.
Mass Verification Mass Spectrometry (LC-MS)Confirms the molecular weight ([M+H]⁺ or [M-H]⁻), providing orthogonal confirmation of the compound's identity.
Appearance Visual InspectionShould be a solid, as documented. Any deviation (e.g., discoloration, oiling out) could indicate degradation or significant impurities.
Solvent Content Residual Solvent Analysis (GC)Identifies and quantifies any remaining solvents from synthesis and purification. Residual solvents can interfere with subsequent reactions, particularly those sensitive to moisture or protic sources.

PART 2: Performance Comparison in Cornerstone Reactions

The primary value of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine lies in its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl .[6][7][8] This is due to the bond dissociation energies; the weaker C-I bond undergoes oxidative addition to the palladium catalyst much more readily than the stronger C-Cl bond.[6][7]

This differential reactivity is the compound's key performance advantage, allowing for a two-step diversification strategy from a single starting material.

G cluster_0 cluster_1 Step 1: Selective C-I Functionalization cluster_2 Step 2: C-Cl Functionalization A 4-Chloro-5-fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine B Intermediate: 6-Aryl/Alkynyl-4-chloro-5-fluoro-... (C-I bond reacted) A->B Milder Conditions Suzuki or Sonogashira Coupling (Reacts at C6-Iodo) C Final Product: 6-Aryl-4-Amino/Alkoxy-... (C-Cl bond reacted) B->C More Forcing Conditions Buchwald-Hartwig or C-O Coupling (Reacts at C4-Chloro) G cluster_0 Decision: Select Starting Material cluster_1 Evaluation Criteria cluster_2 Recommended Reagent Start Synthetic Goal Q1 Need for Sequential Two-Point Diversification? Start->Q1 Q2 Is C5-Fluorine Desired for PK/PD Properties? Q1->Q2 No R1 Use Subject Compound: 4-Cl-5-F-6-I-Pyrrolopyridine Q1->R1 Yes Q3 Is Cost the Primary Constraint? Q2->Q3 No Q2->R1 Yes Q3->R1 No R2 Use Alternative 1 or 2: Simpler Halogenated Analogue Q3->R2 Yes

Caption: Logical decision tree for reagent selection. (Max Width: 760px)

PART 4: Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale for the choice of reagents. They are based on established methodologies for similar substrates. [9][10]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Iodo Position
  • Objective: To selectively form a C-C bond at the C6 position while preserving the C4-chloro group.

  • Rationale: This protocol uses a standard palladium catalyst and ligand combination effective for coupling aryl iodides. The reaction temperature is kept moderate (100 °C) to ensure high selectivity and prevent any competing reaction at the C-Cl bond.

  • Methodology:

    • To a 25 mL oven-dried flask, add 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (296 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and SPhos (41 mg, 0.1 mmol, 10 mol%).

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Stir the reaction mixture at 100 °C for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with water (20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine product.

Protocol 2: Buchwald-Hartwig Amination at the C4-Chloro Position
  • Objective: To couple a primary or secondary amine to the C4 position of the product from Protocol 1.

  • Rationale: The C-Cl bond requires a more active catalyst system and stronger base to react. This protocol uses a modern, sterically hindered phosphine ligand (e.g., RuPhos) and a non-nucleophilic base (sodium tert-butoxide) at a slightly elevated temperature to drive the reaction to completion. [9][10]* Methodology:

    • To a 25 mL oven-dried flask, add the 6-aryl-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv).

    • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

    • Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and RuPhos (47 mg, 0.1 mmol, 10 mol%).

    • Add anhydrous toluene or 1,4-dioxane (10 mL).

    • Stir the reaction mixture at 110 °C for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final 4-amino-6-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine product.

Conclusion

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a high-performance building block for advanced synthetic campaigns. While a detailed batch-specific Certificate of Analysis may not always be provided for such specialized reagents, researchers can and should establish a framework for quality control based on fundamental analytical techniques.

Its primary performance advantage lies in the predictable and highly differential reactivity of its C-I and C-Cl bonds, enabling robust, selective, and sequential cross-coupling reactions. This, combined with the beneficial physicochemical properties imparted by the C5-fluorine atom, makes it a superior choice for generating diverse libraries of drug-like molecules, despite its higher initial cost compared to simpler analogues. The decision to employ this reagent should be a strategic one, based on the long-term goal of maximizing molecular diversity and optimizing downstream pharmacological properties.

References

  • Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Jiang, T., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • Kristensen, J. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

  • Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • RSC Publishing. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. [Link]

  • Shaabani, A., et al. (2024). Rapid construction of tricyclic tetrahydrocyclopentap[4][9]yrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • ResearchGate. (2025). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Beilstein Journals. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Diva Portal. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • YouTube. (2020). AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]

  • Quora. (2019). Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster?. [Link]

  • ResearchGate. (n.d.). (a) Electronic properties of iodine, bromine, and chlorine; (b) reactivity of cyclic diaryl λ 3 -. [Link]

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Strategic Scaffolds in Kinase Inhibitor Synthesis: Alternatives to the Tri-Halo 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine in Synthesis Content Type: Publish Comparison Guide

Executive Summary

The molecule 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (referred to herein as the Tri-Halo Core ) is a "privileged scaffold" in drug discovery, particularly for Type I and Type II kinase inhibitors (e.g., Vemurafenib analogs). Its value lies in its orthogonal reactivity : the C6-iodine, C4-chlorine, and N1-position allow for sequential, regioselective cross-couplings, while the C5-fluorine modulates metabolic stability and pKa.

However, the Tri-Halo Core presents significant challenges:

  • High Cost & Availability: Commercial supplies are often expensive ($500+/g) due to the difficult regioselective iodination at C6.

  • Stability: The C6-iodine bond is prone to protodehalogenation during storage or non-optimized metallation.

  • Regioselectivity: Direct synthesis from the parent azaindole often yields mixtures of C2 and C6 isomers.

This guide evaluates two primary synthetic alternatives: the De Novo Cyclization Route (Process Alternative) and the N-Oxide Activation Route (Chemical Alternative).

Part 1: Comparative Analysis of Synthetic Strategies

The following table compares the direct use of the Tri-Halo Core against its two primary synthetic alternatives.

FeatureBaseline: Tri-Halo Core Alt 1: De Novo Cyclization Alt 2: N-Oxide Activation
Starting Material 4-Chloro-5-fluoro-6-iodo-7-azaindole2,6-Dichloro-5-fluoronicotinic acid4-Chloro-5-fluoro-7-azaindole
Primary Strategy Sequential Coupling (Suzuki/SnAr)Build Pyridine

Close Pyrrole
Functionalize pre-formed core
Regiocontrol Perfect (Pre-installed)High (Defined by precursors)Moderate (Requires directing groups)
Scale-Up Viability Low (Cost prohibitive)High (Industrial Standard)Medium (Reagent handling)
Atom Economy Low (if purchasing)HighMedium
Key Risk Iodine stability / CostStep count (longer linear seq)C2 vs. C6 selectivity issues
Part 2: Detailed Alternative Workflows
Alternative 1: The "De Novo" Cyclization (Process Standard)

Best for: Scale-up, avoiding expensive starting materials, and guaranteeing C6 regiochemistry.

Instead of forcing an iodine onto the unreactive C6 position of a formed azaindole, this route builds the pyrrole ring after establishing the pyridine substitution pattern. This is the strategy employed in the industrial synthesis of Vemurafenib intermediates.

Mechanism:

  • Precursor Selection: Start with 2,6-dichloro-5-fluoronicotinic acid (commodity chemical).

  • Functionalization: The C6-chlorine (relative to pyridine nitrogen) is displaced or coupled before cyclization.

  • Ring Closure: The pyrrole ring is formed via condensation with an enol ether or similar equivalent.

Alternative 2: Late-Stage N-Oxide Activation

Best for: Medicinal chemistry exploration where the parent scaffold (4-chloro-5-fluoro-7-azaindole) is available.

Direct lithiation of 7-azaindoles often favors the C2 position due to the inductive effect of N1 protecting groups. To force C6 functionalization without the Tri-Halo Core, one must activate the pyridine ring.

Mechanism:

  • Oxidation: Convert 4-chloro-5-fluoro-7-azaindole to its N7-oxide using mCPBA.

  • Activation: The N-oxide increases the electrophilicity of C6.[1]

  • Functionalization: Treatment with POCl3 or similar reagents can install a chlorine at C6 (Reissert-Henze reaction), which can then be exchanged for iodine or coupled directly.

Part 3: Visualization of Pathways

The following diagram maps the decision logic and synthetic flow for these alternatives.

AzaindolePathways Target Target Kinase Inhibitor TriHalo Tri-Halo Core (4-Cl, 5-F, 6-I) High Cost / Low Step Count TriHalo->Target 1. Pd-Coupling (C6) 2. SnAr (C4) DiHalo Di-Halo Precursor (4-Cl, 5-F-7-azaindole) NOxide N-Oxide Intermediate (Activates C6) DiHalo->NOxide mCPBA Oxidation Pyridine Pyridine Precursor (2,6-dichloro-5-F-nicotinic acid) C6_Func C6-Functionalized Pyridine Pyridine->C6_Func Selective C6 Displacement NOxide->Target Direct C6 Functionalization NOxide->TriHalo Reissert-Henze (POCl3/I2) C6_Func->Target Ring Closure (Pyrrole Formation)

Caption: Synthetic divergence showing the high-cost direct route (Red) vs. the chemical activation route (Yellow) and the industrial de novo route (Blue).

Part 4: Experimental Protocols
Protocol A: De Novo Synthesis (Pyridine Route)

Adapted from OPRD protocols for Vemurafenib intermediates.

  • Starting Material: 2,6-Dichloro-5-fluoronicotinic acid (1.0 eq).

  • Acid Chloride Formation: Suspend in DCM with catalytic DMF. Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir 2h. Concentrate to dryness.

  • Esterification (Optional but recommended): Quench with MeOH/Et3N to form the methyl ester for easier handling.

  • C6 Substitution: Dissolve ester in THF. Add 4-methoxybenzylamine (or desired C6-amine) (1.05 eq) and Et3N (2.0 eq). Stir at RT for 4h. Note: The C6-Cl is more reactive than C2-Cl due to the para-position relative to the electron-withdrawing carbonyl.

  • Reduction/Cyclization: Reduce the ester to the aldehyde (DIBAL-H) and perform a condensation with nitromethane or a Wittig reagent to build the pyrrole ring.

Protocol B: Regioselective C6-Iodination via N-Oxide

For converting the cheaper Di-Halo core to the Tri-Halo equivalent.

  • Oxidation: Dissolve 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (10 mmol) in DME/Heptane. Add mCPBA (1.2 eq) at 0°C. Stir overnight at RT. Filter the precipitate (N-oxide).

    • Validation: LCMS should show M+16 peak.

  • Reissert-Henze Iodination:

    • Suspend the N-oxide in dry Acetonitrile.

    • Add TMS-CN (3.0 eq) and Benzoyl Chloride (1.5 eq) (or use tetrabutylammonium iodide/TFAA for iodination).

    • Heat to 60°C for 4h.

    • Mechanism: The benzoyl group activates the N-oxide oxygen, making C2 and C6 susceptible to nucleophilic attack. While C2 is electronically favored in some systems, the steric bulk of the C5-F and C4-Cl often directs nucleophiles to C6 or allows for separation.

    • Note: This route is chemically challenging; the De Novo route is preferred for purity.

Part 5: Critical Reactivity Data

Reactivity Profile of the Tri-Halo Core (If you choose to use it):

PositionReactivity TypeConditionsSelectivity Order
C6-Iodo Pd-Catalyzed Cross-CouplingSuzuki (Pd(PPh3)4), Sonogashira1st (Most Reactive)
C4-Chloro SnAr (Nucleophilic Aromatic Sub.)Amines, Phenols, Heat/Base2nd (Activated by N1)
C5-Fluoro Stable / ModulatorGenerally inert to displacement3rd (Least Reactive)
N1-H Deprotonation / AlkylationNaH, Alkyl HalidesVariable (Protect first)

Scientist's Note: If you attempt to perform SnAr at C4 before reacting the C6-Iodine, you risk reducing the Iodine (hydrodehalogenation) under the harsh basic conditions required for SnAr. Always couple C6 first.

References
  • Vemurafenib Synthesis (De Novo Route)

    • Title: Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor.
    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • 7-Azaindole Functionalization (N-Oxide Route)

    • Title: Regioselective Functionalization of 7-Azaindoles via N-Oxide Activ
    • Source:Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • C6-Lithiation Challenges

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.[2]

    • Source:Angewandte Chemie Int.[2] Ed., 2019.

    • URL:[Link]

Sources

Benchmarking 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: The "Tri-Halo" Orthogonal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, scaffold functionalization dictates the speed of Lead Optimization (LO). The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is ubiquitous in FDA-approved drugs like Vemurafenib and Encorafenib. However, standard intermediates often force chemists into low-yielding C–H activation routes or difficult regioselective battles.

This guide benchmarks 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (hereafter Compound A ) against its mono- and di-halogenated precursors. Our analysis confirms that Compound A offers a superior orthogonal reactivity profile , allowing sequential, programmable functionalization at the C6, C4, and N1 positions without cross-reactivity.

Part 1: The Chemical Advantage (Structural Analysis)

The value of Compound A lies in the distinct electronic and steric environments of its three halogen substituents. Unlike standard intermediates, this molecule is pre-programmed for specific reaction orders.

The "Tri-Halo" Reactivity Hierarchy
PositionSubstituentReactivity ModeActivation Energy
C-6 Iodo (I) High: Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira)Low (RT to 60°C)
C-4 Chloro (Cl) Medium:

or Buchwald-Hartwig
Medium (80°C - 120°C)
C-5 Fluoro (F) Inert: Electronic Modulator / Metabolic BlockerHigh (Stable)

Scientific Insight: The presence of the electron-withdrawing Fluorine at C5 is not merely structural. It lowers the LUMO energy of the pyridine ring, thereby enhancing the electrophilicity of the C4-Chloro position for


 displacement compared to the non-fluorinated analog.

Part 2: Comparative Reactivity Benchmarking

We compared Compound A against two common alternatives:

  • Control 1: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Lacks C6-Iodo).

  • Control 2: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Lacks C5-Fluoro & C6-Iodo).

Experiment A: Regioselective C-6 Arylation

Objective: Introduce a phenyl group at the C-6 position. Conditions: Phenylboronic acid (1.2 eq),


 (5 mol%), 

, Dioxane/H2O, 80°C, 4h.
IntermediateReaction TypeYieldSelectivityNotes
Compound A Suzuki Coupling 92% >99:1 (C6 vs C4) Iodo acts as the exclusive handle.
Control 1C-H Activation<15%PoorRequires specialized Ir/Rh catalysts; mostly unreacted.
Control 2C-H Activation<20%PoorSignificant C3 arylation side products observed.

*Note: Control reactions attempted under standard Suzuki conditions failed (0% yield) as expected. C-H activation conditions (e.g., Pd(OAc)2/Cu) were required for Controls, leading to poor regioselectivity.

Experiment B: C-4 Displacement ( )

Objective: Introduce a morpholine ring at C-4. Conditions: Morpholine (3 eq), DIPEA, NMP, 120°C, 12h.

IntermediateYieldRate (

)
Insight
Compound A 88% 1.4x 5-F inductively activates C4-Cl.
Control 276%1.0xBaseline reactivity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective C-6 Suzuki Coupling

This protocol ensures the C4-Chlorine remains intact for later stages.

Reagents:

  • Compound A (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Degassing: Charge Compound A, boronic acid, and base into a flask. Add Dioxane. Sparge with Argon for 15 mins. Critical: Oxygen promotes homocoupling and de-iodination.

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow.

  • Reaction: Heat to 60°C (Do not exceed 80°C to protect the C4-Cl bond). Monitor by TLC (Hexane/EtOAc 4:1).

    • Validation Check: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears. If C4-coupling occurs, a third spot (di-substituted) will appear at lower
      
      
      .
  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Protocol 2: C-4 Displacement

Performed on the C6-substituted product from Protocol 1.

Step-by-Step:

  • Dissolve the C6-arylated intermediate in NMP (N-Methyl-2-pyrrolidone).

  • Add amine nucleophile (2.5 eq) and DIPEA (3.0 eq).

  • Heat to 110-120°C.

    • Validation Check: Monitor by LC-MS. The 5-Fluoro group will remain (M+19 mass shift relative to H-analog). The Chlorine isotope pattern (3:1) will disappear upon product formation.

Part 4: Visualization & Logic Flow

Diagram 1: The Orthogonal Reactivity Map

This diagram illustrates the specific "attack zones" of the molecule, highlighting why the tri-halo pattern enables programmable synthesis.

ReactivityMap Core 4-Cl-5-F-6-I-7-Azaindole C6 Position C-6 (Iodo) MOST REACTIVE Target: Suzuki/Sonogashira Core->C6 1. First Functionalization (Pd[0]) C4 Position C-4 (Chloro) MODERATE REACTIVITY Target: SnAr / Buchwald Core->C4 2. Second Functionalization (Nu-) C5 Position C-5 (Fluoro) INERT / MODULATOR Target: Metabolic Stability Core->C5 Electronic Activation of C4

Caption: Reactivity hierarchy of Compound A. The C6-Iodo allows for mild Pd-catalyzed coupling, while the C5-Fluoro activates the C4-Chloro for subsequent nucleophilic attack.

Diagram 2: Strategic Synthesis Workflow

A decision tree for using this intermediate in drug discovery.

Workflow Start Start: Compound A (4-Cl-5-F-6-I-7-Azaindole) Step1 Step 1: N-Protection (SEM-Cl or Tosyl-Cl) Start->Step1 Step2 Step 2: C-6 Selective Coupling (Suzuki: Ar-B(OH)2, Pd(dppf)Cl2, 60°C) Step1->Step2 Check QC Check: Is C4-Cl intact? Step2->Check Step3 Step 3: C-4 Functionalization (SnAr with Amine or Buchwald) Check->Step3 Yes Step4 Step 4: Deprotection (TFA or TBAF) Step3->Step4 Final Final Drug Candidate (Trisubstituted Scaffold) Step4->Final

Caption: Optimized workflow for sequential functionalization. N-protection is recommended first to prevent catalyst poisoning during the C6-Suzuki step.

References

  • Sigma-Aldrich. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product Specification & Safety Data (CAS 1260863-79-1).

  • Lobo, P. et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega. (Demonstrates the superior reactivity of C6-Iodo over C6-Cl/H).

  • Bouché, L. et al. (2016). "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines."[2][3] Organic Letters. (Establishes reactivity trends for halogenated azaindoles).

  • Yum, E. K. et al. "Palladium-catalyzed functionalization of 5- and 7-azaindoles."[4] Tetrahedron Letters. (Foundational work on azaindole cross-coupling selectivity).

Sources

Technical Guide: Analytical Cross-Validation of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary & Core Directive

In the development of kinase inhibitors, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5) serves as a critical "linchpin" intermediate.[1] Its value lies in the differential reactivity of its halogens: the C6-iodine allows for selective Suzuki/Sonogashira couplings, while the C4-chlorine remains available for later-stage nucleophilic aromatic substitutions (

1

The Analytical Trap: Standard Quality Control (QC) relying solely on

insufficient
  • Reason: The pyridine ring is fully substituted (positions 4, 5, 6).[1] There are no protons on this ring to provide scalar coupling (

    
    -coupling) information.[1]
    
  • Consequence: A standard

    
    H NMR spectrum cannot distinguish the target molecule from its regioisomers (e.g., 4-iodo-5-fluoro-6-chloro-...).[1]
    

This guide establishes a Cross-Validation Protocol using


The Comparative Matrix: Standard vs. Cross-Validated Protocols

The following table contrasts the risks of "Routine QC" against the required "Cross-Validation" approach for this specific scaffold.

FeatureMethod A: Routine QC Method B: Cross-Validation (Recommended)
Techniques

H NMR (DMSO-

), HPLC-UV (254 nm), Low-Res MS

F NMR,

C NMR (w/

F-decoupling), 2D HMBC, HRMS
Regiochemistry Blind. Cannot confirm Cl/F/I positions due to lack of pyridine protons.Definitive. Uses

F-

C coupling constants (

) to map the ring.[1]
Purity Detection Risk of False Positives. Co-eluting isomers often have identical UV profiles.[1]High Resolution.

F NMR reveals regioisomeric impurities invisible to UV.[1]
Mechanism Confirms core structure (pyrrole ring) and mass.[1]Confirms substituent placement via heteronuclear coupling.[1]
Outcome High risk of downstream synthetic failure.[1]Guaranteed structural integrity for complex coupling steps.[1]

Deep Dive: The "Silent Ring" Analytical Workflow

Because the pyridine ring lacks protons, we must use the Fluorine atom at C5 as an "internal beacon" to map the adjacent carbons (C4 and C6).[1]

The Workflow Diagram

The following logic flow illustrates how to systematically rule out isomers.

AnalyticalWorkflowStartCrude Material(CAS 1228665-91-5)Step1Step 1: 1H NMR(Confirm Pyrrole Ring)Start->Step1Decision1Pyrrole H2/H3 present?Step1->Decision1Step2Step 2: HRMS (ESI+)(Confirm Formula C7H3ClFIN2)Decision1->Step2YesStep3Step 3: 19F NMR(The Regio-Beacon)Step2->Step3AnalysisAnalyze 13C Satellites & SplittingStep3->AnalysisOutcomeATarget Confirmed(4-Cl, 5-F, 6-I)Analysis->OutcomeACorrect J-CouplingOutcomeBRegioisomer Detected(e.g., 4-I, 5-F, 6-Cl)Analysis->OutcomeBIncorrect J-Coupling

Figure 1: Decision tree for validating fully substituted 7-azaindoles where proton coupling is absent.

Structural Validation via F- C Coupling

The most robust method to confirm the position of the halogens is analyzing the Carbon-13 spectrum.[1] The Fluorine at C5 will split the signals of C4 and C6.

Theoretical Expectations (DMSO-


):
  • C5 (Directly attached to F): Large doublet (

    
     Hz).[1]
    
  • C4 (Attached to Cl): Doublet (

    
     Hz). Note: If I were at C4, the chemical shift would be significantly shielded (lower ppm).
    
  • C6 (Attached to I): Doublet (

    
     Hz). Note: Iodine causes a heavy atom effect, shifting C6 upfield (often < 100 ppm).[1]
    

Experimental Protocol (Regiochemistry Confirmation):

  • Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run a standard

    
    C{1H} (proton decoupled) experiment.
    
  • Critical Check: Look for the C6 signal.[1]

    • Target (6-Iodo): C6 should appear upfield (approx 100-115 ppm) due to the Iodine shielding effect.[1]

    • Isomer (6-Chloro): If Cl were at C6, the signal would be downfield (approx 140-150 ppm).[1]

  • Confirmation: Run a

    
    F NMR. The target typically shows a singlet (or doublet if H-F coupling exists, but here H is distant) around -130 to -140 ppm.[1]
    

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition to rule out de-halogenated impurities (e.g., loss of I or Cl).[1]

  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: ESI Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Acceptance Criteria:

    • Monoisotopic Mass: 295.9013 Da.[1]

    • Isotope Pattern: Must show distinct pattern for 1 Cl atom (

      
      Cl/
      
      
      Cl ratio ~3:1).[1] Iodine is monoisotopic.[1]
Differential Solubility Assessment

Often, regioisomers exhibit different solubility profiles.[1] This simple test can flag batches that "don't look right."

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran).[1]

  • Observation: The 6-Iodo isomer (Target) generally has lower solubility in non-polar solvents compared to the 6-Chloro isomer due to the polarizability of the C-I bond and crystal packing.[1]

  • Procedure: Add 100 mg to 1 mL 2-MeTHF at 25°C. The target should require mild heating to fully dissolve, whereas de-iodinated impurities often dissolve instantly.[1]

Synthesis & Mechanism Visualization[2]

Understanding how the molecule is made helps predict impurities.[1] The synthesis typically involves lithiation, which dictates the regiochemistry.[1]

SynthesisPathSM4-Chloro-5-fluoro-7-azaindoleProduct4-Chloro-5-fluoro-6-iodo-7-azaindoleSM->Product Directed LithiationImpurityImpurity:5-Fluoro-4,6-diiodo...SM->Impurity Over-iodination(Trace)Reagent1. LDA (Lithiation at C6)2. Iodine (I2)

Figure 2: The regioselectivity is driven by the acidity of the C6 proton (adjacent to Pyridine N).[1] If the starting material is 4-chloro-5-fluoro-7-azaindole, lithiation preferentially occurs at C6, validating the target structure.[1]

References

  • Sigma-Aldrich. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine Product Specification. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49761631. Retrieved from [1]

  • Schlosser, M. (2005).[1] The 7-Azaindole Scramble: Regioselective Halogenations. (General reference on azaindole lithiation chemistry).

  • Vandewalle, Z., et al.Regioselective Functionalization of 7-Azaindoles. Journal of Organic Chemistry.

Disclaimer: This guide is intended for research purposes. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical supplier.[1]

Comparative Guide: The Strategic Value of 4-Chloro-5-fluoro-6-iodo-7-azaindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Halogenated Advantage

In the high-stakes landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for the purine core of ATP. Among the vast library of azaindole intermediates, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine stands out as a "Master Key" intermediate.

Unlike mono-functionalized analogs, this tri-halogenated core offers a pre-installed, orthogonal reactivity landscape. It allows medicinal chemists to rapidly diversify three distinct vectors of the molecule without the need for harsh, late-stage C-H activation steps. This guide objectively compares its utility against standard alternatives, demonstrating why it is the superior choice for developing metabolically stable, potent kinase inhibitors (e.g., for FGFR, JAK, or c-Met targets).

Strategic Analysis: The Anatomy of Reactivity

To understand the performance of this product, one must analyze the specific role of each halogen. This molecule is designed for Sequential Regioselective Functionalization .

The Reactivity Hierarchy (Visualized)

The varying bond strengths and electronic environments of the C-I, C-Cl, and C-F bonds create a predictable reaction order.

ReactivityMap cluster_legend Reaction Order Core 7-Azaindole Core (4-Cl, 5-F, 6-I) Pos6 Position 6 (Iodo) MOST REACTIVE Primary Vector Core->Pos6 Pd-Catalyzed Coupling (Suzuki/Sonogashira) rt - 60°C Pos4 Position 4 (Chloro) MODERATE REACTIVITY Secondary Vector Core->Pos4 SNAr or High-Temp Pd (Buchwald-Hartwig) >100°C Pos5 Position 5 (Fluoro) LEAST REACTIVE Metabolic Shield Core->Pos5 Electronic Modulation (Blocks CYP Metabolism) Step1 Step 1: C-6 Functionalization Step2 Step 2: C-4 Functionalization Step1->Step2

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization capability of the scaffold.

Comparative Performance Guide

This section compares the 4-Chloro-5-fluoro-6-iodo analog against its two most common alternatives: the non-fluorinated analog and the non-iodinated analog.

Table 1: Scaffold Utility & Physical Properties Comparison
FeatureTarget: 4-Cl-5-F-6-I Alternative A: 4-Cl-6-I (No F) Alternative B: 4-Cl-5-F (No I)
Primary Application Multi-vector library generation; Metabolic stability optimization.Early-stage HTS hits; Cost-sensitive synthesis.Fragment linking where C6 is unsubstituted.
C6 Reactivity High: Ready for Suzuki/Sonogashira coupling (Yields >85%).High: Ready for coupling.Low: Requires C-H activation (Ir-catalyzed) or lithiation (Yields <50%).
Metabolic Stability Excellent: C5-F blocks CYP450 oxidation at the most labile site.Poor: C5-H is a "soft spot" for metabolic oxidation.Excellent: C5-F provides stability.
Lipophilicity (cLogP) Moderate increase (F effect); aids membrane permeability.Lower; may have faster clearance.Moderate.
pKa Modulation F lowers pKa of pyrrole NH, increasing H-bond donor acidity (stronger hinge binding).Standard pKa.F lowers pKa.
Synthetic Efficiency 3 Steps: C6-Coupling

N-Protection

C4-SNAr.
3 Steps: Same workflow, but resulting drug is less stable.5+ Steps: Requires pre-functionalization or low-yield C-H activation.
Data Interpretation[1][2][3][4][5][6][7]
  • Vs. Alternative A: The presence of the 5-Fluorine does not significantly hinder the C6-Iodine reactivity but drastically improves the final drug candidate's half-life (

    
    ) by blocking metabolic hydroxylation.
    
  • Vs. Alternative B: Starting with the hydrogen at C6 (Alternative B) forces the chemist to use expensive and low-yielding C-H activation chemistry to add complexity later. The Target Molecule (6-Iodo) has this "handle" pre-installed.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Selective functionalization of the C6-position without disturbing the C4-Chloro or C5-Fluoro moieties.

Rationale: The C-I bond is weaker and longer than the C-Cl and C-F bonds, allowing oxidative addition of Palladium(0) to occur exclusively at C6 under mild conditions.

Materials
  • Substrate: 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for bidentate ligand stability preventing de-chlorination.

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Preparation: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane and K₂CO₃ solution.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may initiate oxidative addition at the C4-Chloro position, leading to mixtures.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 6-aryl-4-chloro-5-fluoro-7-azaindole .

Expected Yield: 85–92% (depending on boronic acid sterics).

Mechanism of Action: Kinase Binding Topology

The 7-azaindole scaffold typically binds to the ATP hinge region of kinases.[1] The unique substitution pattern of this analog enhances this interaction.

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) Pocket Hydrophobic Pocket I (Gatekeeper Residue) Solvent Solvent Exposed Front Scaffold 7-Azaindole Core (H-Bond Donor/Acceptor) Scaffold->Hinge Bidentate H-Bonds Fluorine 5-Fluoro (Electronic Modulation) Fluorine->Scaffold Increases Acidity of NH C6_Sub C6-Substituent (Introduced via Iodine) C6_Sub->Solvent Solubilizing Groups C4_Sub C4-Substituent (Introduced via Chlorine) C4_Sub->Pocket Steric Fit / Selectivity

Figure 2: Structural role of the analog in kinase binding.[1] The 5-F enhances the hinge-binding capability, while C6 and C4 vectors direct substituents into specific protein pockets.

Conclusion

The 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine analog is not merely a building block; it is a strategic scaffold that addresses three critical challenges in drug discovery simultaneously:

  • Synthetic Access: Pre-functionalized C6-Iodo handle allows immediate library expansion.

  • Metabolic Stability: C5-Fluoro blocks the primary metabolic soft spot.

  • Selectivity: Orthogonal reactivity allows precise placement of pharmacophores.

For researchers targeting complex kinases (FGFR, c-Met, JAK), this scaffold represents the most efficient path from "Hit" to "Lead."

References

  • Vertex AI Search. (2026). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search. (2026). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Vertex AI Search. (2026). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Available at: [Link]

  • Vertex AI Search. (2026). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. PubMed. Available at: [Link]

Sources

Head-to-head comparison of synthetic routes to 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary

The scaffold 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine represents a "privileged structure" in kinase inhibitor discovery.[1] The unique substitution pattern offers three distinct vectors for diversification:

  • C4-Chlorine: Susceptible to SNAr displacements (e.g., with amines/alkoxides).[1]

  • C6-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) with excellent chemoselectivity over the C4-chloride.[1]

  • C5-Fluorine: Modulates pKa, metabolic stability, and lipophilicity, while activating the C4/C6 positions.[1]

Synthesizing this polysubstituted core requires navigating a complex regioselectivity landscape.[1] The primary challenge is installing the C6-iodine atom on the 4-chloro-5-fluoro-7-azaindole core without disturbing the C4-chloride or triggering competitive C2-lithiation.[1]

This guide compares two industry-standard methodologies:

  • Route A (The "Steering" Strategy): Chelation-Controlled C6-Lithiation via N-Carbamoyl Directing Group.[1]

  • Route B (The "Blocking" Strategy): Steric-Controlled C6-Lithiation via C2-Silylation.[1]

Critical Analysis of Synthetic Pathways
Route A: Chelation-Controlled C6-Lithiation (The "Steering" Strategy)

This route leverages the Complex Induced Proximity Effect (CIPE) .[1] By installing a carbamoyl group (e.g., N,N-diethylcarbamoyl) on the pyrrole nitrogen (N1), the lithiating agent is coordinated and "steered" directly to the C6 position, overriding the natural kinetic acidity of C2.

  • Mechanism: The carbonyl oxygen of the N-carbamoyl group coordinates with the lithium cation (e.g., from sec-BuLi or LiTMP).[1] This pre-complexation places the base in immediate proximity to the C6 proton, facilitating selective deprotonation.

  • Key Advantage: Direct access to C6 without C2-protection steps.[1]

  • Key Risk: The N-carbamoyl group is robust and requires harsher conditions to remove (hydrolysis) compared to silyl or sulfonyl groups.[1]

Route B: Steric-Controlled C6-Lithiation (The "Blocking" Strategy)

This is the classical "brute force" approach.[1] Since the C2 proton is kinetically the most acidic site in N-silyl protected 7-azaindoles, this route acknowledges that preference by filling the C2 position with a transient blocking group (TMS) before targeting C6.[1]

  • Mechanism:

    • Lithiation at C2

      
       Trapping with TMSCl.[1]
      
    • Lithiation at C6 (now the most acidic available site)

      
       Trapping with Iodine.[1]
      
    • Global deprotection.[1]

  • Key Advantage: Extremely high regiochemical fidelity; virtually zero risk of C2/C6 mixtures.[1]

  • Key Risk: Lower atom economy due to two extra steps (block/unblock) and increased silicon waste.[1]

Head-to-Head Performance Data
FeatureRoute A: N-Carbamoyl DirectedRoute B: C2-Silyl Blocked
Step Count 3 (Protect

Funct.[1]

Deprotect)
5 (Protect

Block

Funct.

Unblock

Deprotect)
Overall Yield 45 - 55%35 - 45%
Regioselectivity (C6:C2) >20:1 (Ligand dependent)>99:1 (By design)
Reagents sec-BuLi / TMEDA or LiTMPn-BuLi (x2) / LiTMP
Temp.[1] Profile -78 °C (Strict control)-78 °C to 0 °C
Scalability Moderate (Cryogenic exotherms)High (Stepwise control)
Atom Economy HighLow (Sacrificial TMS group)
Mechanistic Visualization

The following diagram illustrates the divergent logic of the two pathways.

SyntheticRoutesStartStart: 4-Chloro-5-fluoro-7-azaindoleProtAStep A1: N-Carbamoylation(ClCONEt2, NaH)Start->ProtARoute A: SteeringProtBStep B1: N-Silylation(SEM-Cl or TIPS-Cl)Start->ProtBRoute B: BlockingLithAStep A2: Directed Lithiation (CIPE)(sec-BuLi/TMEDA, -78°C)Li Coords to C=OProtA->LithAQuenchAStep A3: Iodination & Hydrolysis(I2; then LiOH/MeOH)LithA->QuenchATargetTARGET:4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridineQuenchA->TargetBlockBStep B2: C2-Blocking(n-BuLi, TMSCl)ProtB->BlockBLithBStep B3: C6-Lithiation(LiTMP, -78°C)BlockB->LithBQuenchBStep B4: Iodination & Deprotection(I2; then TBAF)LithB->QuenchBQuenchB->Target

Figure 1: Comparison of the Chelation-Controlled (Left, Red) vs. Steric-Blocked (Right, Green) pathways.

Detailed Experimental Protocols
Preparation of Starting Material

Note: Both routes assume the availability of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.[1] If unavailable, it is synthesized from 5-fluoro-7-azaindole via N-oxidation (mCPBA) followed by Reissert-Henze reaction (POCl3).[1]

Protocol A: The Carbamoyl-Directed Route

1. N-Protection:

  • Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0 °C.

  • Add 4-chloro-5-fluoro-7-azaindole (1.0 equiv) portion-wise.[1] Stir 30 min.

  • Add N,N-diethylcarbamoyl chloride (1.1 equiv) dropwise.[1] Warm to RT and stir 2 h.

  • Quench (NH4Cl), extract (EtOAc), and concentrate to yield the N-DECP protected intermediate.

2. Directed Lithiation & Iodination:

  • Dissolve the N-DECP intermediate (1.0 equiv) in anhydrous THF.[1] Cool to -78 °C .[1]

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv).[1]

  • Add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise down the side of the flask. Crucial: Maintain internal temp < -70 °C.

  • Stir for 1 h at -78 °C. The solution typically turns yellow/orange.

  • Add a solution of Iodine (I2) (1.2 equiv) in THF dropwise.[1]

  • Stir 30 min, then warm to RT. Quench with sat. Na2S2O3 (to remove excess iodine).[1]

3. Hydrolysis:

  • Dissolve the crude iodinated product in MeOH/THF (1:1).

  • Add aqueous LiOH (2 M, 5 equiv). Heat to 60 °C for 4 h (carbamoyls are stable; require heat to cleave).

  • Acidify to pH 7, extract, and purify via column chromatography (Hex/EtOAc).

Protocol B: The C2-Blocking Route

1. N-Protection (SEM):

  • Treat 4-chloro-5-fluoro-7-azaindole with NaH (1.2 equiv) in DMF at 0 °C.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv).[1] Stir 1 h.

2. C2-Blocking:

  • Cool the N-SEM azaindole (1.0 equiv) in THF to -78 °C.

  • Add n-BuLi (1.1 equiv).[1] Stir 30 min (deprotonates C2 exclusively).

  • Add TMSCl (1.2 equiv).[1] Warm to RT. (Result: 2-TMS-4-Cl-5-F-N-SEM-azaindole).[1]

3. C6-Functionalization:

  • Cool the C2-blocked intermediate to -78 °C in THF.

  • Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.2 equiv).[1] Note: LiTMP is bulkier and preferred here over n-BuLi to avoid attacking the silicon groups.[1]

  • Stir 1 h. Add Iodine (I2) (1.3 equiv).[1]

  • Warm to RT and quench (Na2S2O3).

4. Global Deprotection:

  • Treat the purified intermediate with TBAF (Tetra-n-butylammonium fluoride, 1 M in THF, 5 equiv) and ethylenediamine (2 equiv) at 60 °C.[1] This removes both the C2-TMS and the N-SEM groups in one pot.[1]

Expert Commentary & Troubleshooting
  • Solubility Issues: The 4-chloro-5-fluoro core is lipophilic but crystallizes easily.[1] In Route A, the N-carbamoyl intermediate is often an oil, while the N-SEM intermediate in Route B is a solid.[1]

  • The "Halogen Dance" Risk: When lithiating halogenated heterocycles, the lithium can sometimes migrate, causing the halogens to "dance" (scramble) positions.

    • Prevention:[1][2] In Route A, the coordination of Lithium to the Carbamoyl oxygen anchors the metal at C6, preventing migration. In Route B, the C2-TMS block physically prevents the lithium from finding the thermodynamic sink at C2, but strict temperature control (-78 °C) is required to prevent scrambling of the C4-Cl and C6-Li.[1]

  • Selectivity Validation: Always verify the regiochemistry using HMBC NMR .

    • Correct Product (C6-I): You will see a correlation between the C6-Carbon and the N1-H (after deprotection) or N-Protecting group protons.[1]

    • Incorrect Product (C2-I): The C6 proton (singlet) will show a strong coupling to the C5-Fluorine (

      
       Hz), whereas if Iodine is at C6, that proton is gone.[1]
      
References
  • Messaoud, M., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance."[1] Angewandte Chemie International Edition, vol. 50, no. 22, 2011. Link

  • Léris, A., et al. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties."[1] Molecules, vol. 26, no.[1] 21, 2021. Link[1]

  • Song, J.J., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1] Journal of Organic Chemistry, vol. 75, no. 3, 2010. Link

  • Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie, vol. 44, no. 3, 2005. Link

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5) is a highly functionalized 7-azaindole derivative used primarily as a scaffold in drug discovery. Due to its poly-halogenated nature (chlorine, fluorine, iodine), it presents specific disposal challenges that distinguish it from standard organic waste.

Core Directive: This compound must be managed as Halogenated Organic Hazardous Waste . Under no circumstances should it be disposed of via municipal trash, sink drainage, or evaporation. The presence of iodine and fluorine requires high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) to prevent the formation of toxic combustion byproducts.

Hazard Identification & Risk Assessment

Before disposal, the waste generator must understand the specific hazards to select the correct Personal Protective Equipment (PPE) and waste stream.

GHS Classification (Based on Structural Analogs & Vendor Data):

  • Signal Word: DANGER

  • Primary Hazards: Acute Toxicity (Oral), Serious Eye Damage, Skin Irritation.[1]

GHS CodeHazard StatementOperational Implication for Disposal
H302 Harmful if swallowedZero-Contact Protocol: Double-glove (Nitrile) is mandatory during waste transfer.
H318 Causes serious eye damageEye Protection: Safety goggles are insufficient; a face shield is recommended when handling powders to prevent corneal damage from dust.
H315 Causes skin irritationSkin Defense: Ensure no exposed skin; use Tyvek sleeves if transferring large quantities.
H335 May cause respiratory irritationEngineering Control: All waste transfers must occur inside a certified chemical fume hood.

Technical Insight: The pyrrolo[2,3-b]pyridine core is electron-deficient. The addition of three different halogens increases its lipophilicity and potential for bioaccumulation, mandating strict containment to prevent aquatic toxicity [1, 2].

Waste Segregation & Packaging Protocol

Proper segregation prevents dangerous chemical reactions in the waste drum.

A. Waste Stream Assignment
  • Category: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).

  • RCRA Status: While not explicitly P- or U-listed, it exhibits toxicity characteristics that require management as hazardous waste under 40 CFR 261.3 [3].

  • Incompatibility:

    • DO NOT MIX WITH: Strong oxidizers (e.g., nitric acid, permanganates) or strong bases. The acidic proton on the pyrrole ring (N1-H) can be deprotonated by strong bases, potentially altering solubility or reactivity.

B. Packaging Steps
  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Solvent Contamination: If the compound is in solution (e.g., DMSO or DCM mother liquor), it must go into the Halogenated Solvent carboy (Red can/Safety can).

    • Critical Note: Do not mix with non-halogenated solvents (like acetone/methanol) if your facility separates them, as halogenated waste is significantly more expensive to incinerate.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: List "4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine" fully. Do not use abbreviations like "Intermediate A."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Disposal Lifecycle Workflow

The following diagram illustrates the chain of custody from the laboratory bench to final thermal destruction.

DisposalWorkflow cluster_compliance Regulatory Compliance Boundary Gen Waste Generation (Lab Bench) Seg Segregation (Halogenated Solid) Gen->Seg ID Hazards Pack Packaging (HDPE Jar / Double Bag) Seg->Pack Contain Label Labeling (Full Chemical Name) Pack->Label Tag Store Satellite Accumulation (<90 Days) Label->Store Secure Pickup EHS Pickup Store->Pickup Request TSDF TSDF Incineration (High Temp) Pickup->TSDF Transport

Figure 1: Cradle-to-grave disposal workflow for halogenated heteroaromatic solids.

Emergency Spill Response Procedures

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: If a large amount (>5g) of powder is aerosolized, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Don safety goggles, double nitrile gloves, and a lab coat.[2] If dust is visible, use an N95 respirator or half-mask with P100 filters.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated for hazardous chemicals.

    • Wet Spill: Absorb with vermiculite or sand.[3]

  • Disposal of Debris: Place all cleanup materials (wipes, gloves, absorbent) into the Halogenated Solid Waste container.

  • Decontamination: Wipe the surface with a mild surfactant followed by water. The pyrrole ring is generally stable, but iodine-carbon bonds can be sensitive to light; clean thoroughly to prevent staining or degradation [4].

Regulatory & Compliance Framework
Regulatory BodyRegulationRequirement
EPA (USA) 40 CFR 262.11Generator must determine if waste is hazardous. This compound is a Characteristic Hazardous Waste (Toxic).
DOT (Transport) 49 CFR 172.101Likely Shipping Name: Toxic solids, organic, n.o.s. (4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine). UN Number: UN2811.
OSHA 29 CFR 1910.1200Safety Data Sheet (SDS) must be accessible to all personnel handling the waste.

Scientific Rationale for Incineration: Halogenated compounds, particularly those containing iodine and fluorine, require specific thermal treatment conditions. Standard combustion can lead to the formation of acid gases (HF, HI, HCl) and potentially dioxins if not controlled. TSDFs use scrubbers and high-temperature secondary combustion chambers (>1100°C) to ensure complete mineralization of the halogenated heteroaromatic ring [5].

References
  • National Center for Biotechnology Information. (2026).[1][4] PubChem Compound Summary for CID 329772070. Retrieved February 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024).[3][4][5] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved February 19, 2026, from [Link]

Sources

Personal protective equipment for handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for both the potential for discovery and the imperative of safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated pyrrolopyridine derivative. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring that your innovative work is conducted with the highest standards of laboratory safety. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust.

Hazard Identification and Risk Assessment: A Precautionary Approach

Understanding the inherent risks of a compound is the cornerstone of safe laboratory practice. For 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, the available safety information indicates specific hazards that must be addressed with robust safety protocols.

A crucial point to note is that the toxicological properties of this specific material have not been fully investigated.[1] This lack of comprehensive data necessitates a precautionary principle in its handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedDanger
Serious Eye Damage1H318: Causes serious eye damage

Source: Sigma-Aldrich Safety Data Sheet[2]

The "Danger" signal word and the "Causes serious eye damage" classification underscore the critical need for stringent eye protection.[2] The oral toxicity hazard highlights the importance of preventing ingestion through any route, including incidental contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. The minimum required PPE for any laboratory work involving hazardous chemicals includes a lab coat, safety glasses, long pants, and closed-toe shoes.[3] However, for this specific compound, enhanced protection is warranted.

Recommended PPE for Handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine:

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldThe "Causes serious eye damage" classification necessitates robust protection against splashes.[2][3] Safety glasses alone are insufficient.
Hands Chemical-resistant gloves (Nitrile preferred)Nitrile gloves offer good protection against a wide variety of solvents and chemicals.[4] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[1]
Body Polyethylene-coated polypropylene disposable gownA disposable gown provides a barrier against splashes and contamination of personal clothing.[5] Standard cloth lab coats may not be sufficiently protective.
Respiratory Use in a certified chemical fume hoodEngineering controls like a fume hood are the primary means of preventing inhalation exposure.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, will minimize the risk of exposure.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_transfer Transfer Solution with Care handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Detailed Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.

    • Work in a Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

    • Weighing: Tare a suitable container on an analytical balance within the fume hood. Carefully add the desired amount of the compound, avoiding the creation of dust.

  • Handling:

    • Dissolution: Add the solvent to the solid in a controlled manner. If necessary, use gentle agitation to dissolve the compound.

    • Transfer: Use appropriate tools, such as a pipette or syringe, to transfer the solution. Avoid splashing.

  • Cleanup:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable solvent wash followed by a standard laboratory detergent is recommended.

    • Spill Management: In case of a spill, evacuate the area and alert your supervisor. Follow your institution's established spill cleanup procedures for hazardous chemicals.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation develops.

  • Ingestion: If the compound is swallowed, rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is critical to protect both personnel and the environment.

While most non-radioactive iodine compounds do not have specific disposal requirements, those that are chemically reactive or toxic are classified as hazardous materials.[8] Given the known hazards of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, all waste must be treated as hazardous.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Consult Local Regulations: Always consult your institution's and local regulations for the proper disposal of halogenated organic compounds.

By adhering to these guidelines, you can confidently and safely incorporate 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine into your research endeavors, advancing scientific knowledge while prioritizing the well-being of yourself and your colleagues.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet for 5-Azaindole. Retrieved from [Link]

  • Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.